Fexofenadine Impurity F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYMPSOYXBUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fexofenadine Impurity F: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129), a second-generation antihistamine, is the major active metabolite of terfenadine. It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity of fexofenadine is critical to its safety and efficacy. Regulatory bodies worldwide require stringent control over impurities in pharmaceutical products. Fexofenadine Impurity F is a known related substance of fexofenadine and is officially recognized in the European Pharmacopoeia (EP). This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, analytical methodologies, and characterization data. This information is intended to support researchers, quality control analysts, and drug development professionals in the effective identification, quantification, and control of this impurity in fexofenadine drug substances and products.
Chemical Identity and Properties
This compound is chemically known as 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid.[1][2] It is also referred to by other synonyms such as Fexofenadine EP Impurity F and 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha-methylbenzeneacetic acid.[3] This compound is a metabolite of fexofenadine.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [1][2] |
| Synonyms | Fexofenadine EP Impurity F, 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha-methylbenzeneacetic acid | [3] |
| CAS Number | 185066-33-5 | [4] |
| Molecular Formula | C31H37NO4 | [4] |
| Molecular Weight | 487.6 g/mol | [4] |
| Appearance | White to Pale Beige Solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Synthesis of this compound
A plausible synthetic pathway for this compound would likely involve the coupling of a suitable phenylpropanoic acid derivative with α,α-diphenyl-4-piperidinemethanol. The following diagram illustrates a generalized synthetic workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 4. Fexofenadine EP Impurity F HCl (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine Impurity F: A Comprehensive Technical Guide
CAS Number: 185066-33-5
This technical guide provides an in-depth overview of Fexofenadine (B15129) Impurity F, a critical reference standard for the quality control and assurance of Fexofenadine active pharmaceutical ingredients (APIs) and formulations. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Fexofenadine Impurity F, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known metabolite of Fexofenadine.[1] Its presence and quantity are carefully monitored during the manufacturing process to ensure the safety and efficacy of the final drug product. As such, it serves as a crucial pharmaceutical reference standard for analytical method development, validation, and routine quality control testing.[2][3]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper identification, handling, and use as a reference standard.
| Parameter | Value | Reference |
| CAS Number | 185066-33-5 | [1][2][4][5][6][7][8] |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [4][5] |
| Molecular Formula | C31H37NO4 | [1][2][6][7] |
| Molecular Weight | 487.64 g/mol | [5][7] |
| Appearance | Not explicitly stated, typically a solid. | |
| Storage | 2-8°C in a refrigerator. | [6] |
| Shipping Conditions | Ambient temperature. | [6] |
Analytical Characterization
The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[9][10] As a reference standard, it is typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm its structure and purity.[2][6]
| Analytical Technique | Purpose |
| 1H-NMR | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |
| HPLC/UPLC | Purity assessment and quantification. |
| Infrared Spectroscopy (IR) | Identification of functional groups. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent/water content. |
Experimental Protocols
General Protocol for the Identification and Quantification of Fexofenadine Impurities by HPLC
Objective: To separate and quantify this compound in a drug substance or product sample.
Materials and Reagents:
-
This compound Reference Standard
-
Fexofenadine Hydrochloride Reference Standard
-
Sample of Fexofenadine drug substance or formulation
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Ortho-phosphoric acid
-
Methanol (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
-
Analytical column: A reversed-phase column such as a C18 or Phenyl-Hexyl column is commonly used.[9][11]
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05% v/v Triethylamine in water, pH adjusted to 7.0 with ortho-phosphoric acid.[10]
-
Mobile Phase B: A mixture of water and acetonitrile (10:90 v/v).[10]
-
Gradient Program: A gradient elution is typically employed to achieve separation of all impurities. An example program could be: 0-10 min (25% B), 10-15 min (25-35% B), 15-33 min (35-60% B), 33-35 min (60-80% B), followed by a wash and re-equilibration step.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the Fexofenadine drug substance or powdered tablets in the diluent to achieve a target concentration. Sonication may be used to aid dissolution.
-
System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be within acceptable limits as defined by relevant pharmacopeias.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of Impurity F in the sample using the peak areas and the known concentration of the standard solution.
Visualizations
The following diagrams illustrate the relationship of this compound to the parent drug and a typical workflow for its analysis.
Caption: Relationship of Fexofenadine to Impurity F.
Caption: Workflow for Impurity F Analysis.
Pharmacological and Toxicological Profile
This compound is reported to have antihistamine properties.[1] However, detailed public information on its specific pharmacological activity, potency, and toxicological profile is limited. The safety of Fexofenadine has been extensively studied, and the control of its impurities to within acceptable limits is a key aspect of its regulatory approval.[12][13] The use of a well-characterized reference standard for Impurity F is essential for accurate toxicity profiling and ensuring that its levels in the final drug product do not pose a risk to patients.[2]
Conclusion
This compound is a critical component in the quality control of Fexofenadine. Its use as a reference standard allows for the accurate identification and quantification of this impurity, ensuring that the final drug product meets the stringent requirements for safety, quality, and efficacy. The information and protocols outlined in this guide provide a framework for the analytical control of this important process-related impurity and metabolite.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Fexofenadine EP Impurity F HCl (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. guidechem.com [guidechem.com]
- 8. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | Simson Pharma Limited [simsonpharma.com]
- 9. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Synthesis and Origin of Fexofenadine Impurity F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fexofenadine (B15129) Impurity F, a known metabolite of the second-generation antihistamine, fexofenadine. This document elucidates the identity, origin, and a proposed synthetic pathway for this impurity. Detailed experimental protocols, quantitative analytical data, and visual diagrams of the chemical and metabolic pathways are presented to support researchers and professionals in the fields of drug development, quality control, and regulatory affairs.
Introduction
Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a widely used H1-receptor antagonist for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] During the manufacturing process and storage of the active pharmaceutical ingredient (API) and its formulations, as well as through metabolic processes in the body, various impurities can arise. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.
Fexofenadine Impurity F is a recognized impurity of fexofenadine, identified as a metabolite.[2] Understanding its synthesis and origin is crucial for analytical method development, impurity profiling, and maintaining the quality of fexofenadine products.
Identity and Characterization of this compound
This compound is chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid . Its chemical structure and properties are summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | SynThink |
| CAS Number | 185066-33-5 | [3] |
| Molecular Formula | C31H37NO4 | [3] |
| Molecular Weight | 487.64 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
Origin of this compound: A Metabolic Pathway
This compound is primarily understood to be a metabolite of fexofenadine.[2] While fexofenadine undergoes limited metabolism, with only about 5% of an administered dose being metabolized, this biotransformation is primarily carried out by the cytochrome P450 system, particularly the CYP3A4 isozyme.[5]
The formation of Impurity F is hypothesized to occur via N-dealkylation of the piperidine (B6355638) ring of fexofenadine. This metabolic process involves the enzymatic removal of the butyl-phenyl-propanoic acid moiety from the nitrogen atom of the piperidine ring. N-dealkylation is a common metabolic pathway for drugs containing piperidine rings and is often mediated by CYP enzymes.[4][6]
The proposed metabolic pathway is illustrated in the diagram below.
Caption: Proposed metabolic pathway for the formation of this compound.
Proposed Synthesis of this compound
The proposed synthesis involves a multi-step process starting from commercially available materials. A key step would be the coupling of a suitable phenylpropanoic acid derivative with a protected form of the piperidine moiety, followed by deprotection and final modification.
A potential retrosynthetic analysis suggests the disconnection at the piperidine nitrogen and the carbon chain. A plausible forward synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These are based on standard organic synthesis methodologies and should be adapted and optimized by experienced chemists.
Step 1: Esterification of 2-(4-formylphenyl)propanoic acid
-
Objective: To protect the carboxylic acid group of the starting material to prevent side reactions in the subsequent step.
-
Procedure:
-
Dissolve 2-(4-formylphenyl)propanoic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-formylphenyl)propanoate.
-
Step 2: Reductive Amination
-
Objective: To couple the protected phenylpropanoic acid derivative with the piperidine moiety.
-
Procedure:
-
Dissolve ethyl 2-(4-formylphenyl)propanoate (1 equivalent) and diphenyl(piperidin-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(4-((4-(hydroxydiphenylmethyl)piperidin-1-yl)methyl)phenyl)propanoate.
-
Step 3: Hydrolysis
-
Objective: To deprotect the carboxylic acid group to yield the final product.
-
Procedure:
-
Dissolve the ester intermediate from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add an excess of lithium hydroxide (B78521) (LiOH).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by recrystallization.
-
Analytical Data
The following table summarizes typical analytical data that would be expected for the characterization of this compound. This data is crucial for its identification and quantification in analytical samples.
| Analytical Technique | Expected Results |
| HPLC-UV | A distinct peak at a specific retention time, different from fexofenadine and other related impurities. UV absorption maximum around 220 nm. |
| LC-MS | A molecular ion peak corresponding to the molecular weight of this compound (m/z [M+H]+ ≈ 488.28). |
| 1H NMR | Characteristic peaks corresponding to the aromatic protons, the protons of the piperidine ring, the methine proton of the propanoic acid moiety, and the hydroxyl protons. |
| 13C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the piperidine and aliphatic chain. |
| FT-IR | Characteristic absorption bands for O-H stretching (alcohol and carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching (aromatic and aliphatic). |
Conclusion
This technical guide has provided a detailed overview of this compound, a metabolite of fexofenadine. Its identity has been clearly defined, and its origin through a plausible metabolic pathway of N-dealkylation has been described. A detailed, albeit proposed, synthetic route with experimental protocols has been outlined to aid researchers in its laboratory-scale preparation for use as a reference standard. The provided analytical data expectations will be valuable for its characterization and quantification. A thorough understanding of this and other impurities is paramount for ensuring the quality, safety, and regulatory compliance of fexofenadine-containing pharmaceutical products.
References
- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]
- 3. pittsburghpartnership.com [pittsburghpartnership.com]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R06AX26 - Fexofenadine [drugsporphyria.net]
- 6. pubs.acs.org [pubs.acs.org]
Fexofenadine Impurity F: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fexofenadine (B15129) Impurity F, a known metabolite of the second-generation antihistamine, fexofenadine. This document collates available information on its discovery, background, and chemical properties. While specific experimental protocols for the synthesis and isolation of Fexofenadine Impurity F are not publicly detailed, this guide furnishes representative methodologies for forced degradation studies and analytical impurity profiling relevant to fexofenadine. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this specific impurity, facilitating further investigation and robust analytical method development.
Introduction and Background
Fexofenadine, the major active metabolite of terfenadine, is a widely used H1-receptor antagonist for the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its impurity profile is critical for ensuring drug safety and efficacy. This compound has been identified as a metabolite of fexofenadine.[1]
Discovery
This compound was identified as a product of the in vitro metabolism of fexofenadine. Specifically, studies utilizing human liver microsomes demonstrated the biotransformation of fexofenadine to this impurity.[1] This finding categorizes Impurity F primarily as a metabolite, which may also be relevant as a process-related impurity or degradant under certain conditions. It is recognized by the European Pharmacopoeia (EP) and is available as a reference standard for analytical purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [1] |
| CAS Number | 185066-33-5 | [1] |
| Molecular Formula | C₃₁H₃₇NO₄ | [1] |
| Molecular Weight | 487.6 g/mol | [1] |
| Synonyms | Fexofenadine EP Impurity F |
Fexofenadine Metabolism Overview
Fexofenadine undergoes minimal metabolism in humans, with approximately 5% of an administered dose being biotransformed. The majority of the compound is excreted unchanged in the feces (approximately 80%) and urine (approximately 11%). The metabolic pathways are not extensively characterized in publicly available literature, but the formation of Impurity F in human liver microsomes suggests hepatic metabolism.[1]
Experimental Protocols
Forced Degradation of Fexofenadine Hydrochloride (Representative Protocol)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To generate potential degradation products of fexofenadine HCl under various stress conditions.
Materials:
-
Fexofenadine HCl
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Fexofenadine HCl in a solution of 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60-80°C) for a defined period. Cool, neutralize with 0.1 N NaOH, and dilute to a known concentration with a suitable solvent system (e.g., methanol:water).
-
Base Hydrolysis: Dissolve Fexofenadine HCl in a solution of 0.1 N NaOH. Heat the solution under controlled temperature and time. Cool, neutralize with 0.1 N HCl, and dilute to a known concentration.
-
Oxidative Degradation: Dissolve Fexofenadine HCl in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature or elevated temperature for a specific duration.
-
Thermal Degradation: Expose solid Fexofenadine HCl to dry heat in an oven at a high temperature (e.g., 105°C) for a set period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Fexofenadine HCl and the solid drug to UV and visible light in a photostability chamber.
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method to identify and quantify any degradation products formed.
Analytical Method for Impurity Profiling (Representative HPLC Method)
Objective: To separate and quantify fexofenadine and its related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Dissolve an accurately weighed amount of the fexofenadine sample (bulk drug or formulation) in the mobile phase or a suitable diluent to obtain a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
General Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance.
Conclusion
This compound is a recognized metabolite of fexofenadine, formed in human liver microsomes. While its direct synthesis and isolation protocols are not widely published, its availability as a reference standard is crucial for the development and validation of analytical methods to ensure the quality and safety of fexofenadine products. The general experimental approaches outlined in this guide for forced degradation and impurity analysis provide a framework for researchers to investigate this and other potential impurities of fexofenadine. Further studies are warranted to fully elucidate the metabolic pathway leading to the formation of Impurity F and to quantify its presence in vivo.
References
Unraveling the Formation of Fexofenadine Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine (B15129), a widely used second-generation antihistamine, is lauded for its efficacy and favorable safety profile. However, like any pharmaceutical compound, its synthesis and stability are critical aspects that demand rigorous control to ensure patient safety and therapeutic effectiveness. A key challenge in the manufacturing of fexofenadine is the formation of impurities, among which Fexofenadine Impurity F, the meta-isomer of fexofenadine, is of significant interest. This technical guide provides an in-depth exploration of the formation of this process-related impurity, offering insights into its synthetic origins, control strategies, and purification methods.
Chemical Identity of Fexofenadine and Impurity F
Fexofenadine is chemically known as 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid. This compound is the positional isomer, 2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid. The structural difference lies in the substitution pattern on the phenyl ring attached to the propanoic acid moiety.
Table 1: Chemical Structures and Nomenclature
| Compound | Chemical Structure | IUPAC Name |
| Fexofenadine (para-isomer) | ![]() | 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid |
| This compound (meta-isomer) | ![]() | 2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid |
The Genesis of Impurity F: A Process-Related Impurity
The primary route for the formation of this compound is during the synthesis of a key intermediate, methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This step typically involves a Friedel-Crafts acylation reaction of methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The directing effect of the substituent already present on the benzene (B151609) ring (the 2-methyl-2-propanoate group) dictates the position of the incoming acyl group. While the para-position is sterically and electronically favored, the reaction can also lead to substitution at the meta-position, resulting in the formation of the corresponding meta-isomer of the intermediate. This meta-isomer is then carried through the subsequent reaction steps to yield this compound. The separation of these para and meta isomers is notoriously challenging due to their similar physical and chemical properties.[1][2]
Experimental Protocols for Synthesis and Impurity Control
Controlling the formation of Impurity F primarily involves optimizing the Friedel-Crafts acylation step to maximize the yield of the desired para-isomer and developing effective purification strategies to remove the meta-isomer.
Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
Several patented methods aim to improve the selectivity of the Friedel-Crafts acylation. One approach involves using sterically hindered reactants to favor para-substitution.
Table 2: Representative Experimental Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Reference |
| Reactants | Methyl 2-methyl-2-phenylpropanoate, 4-chlorobutyryl chloride | [2] |
| Catalyst | Aluminum chloride (AlCl₃) | [2] |
| Solvent | Dichloromethane (B109758) (DCM) or Ethylene dichloride (EDC) | [2] |
| Temperature | -10°C to 0°C | [2] |
| Reaction Time | Approximately 24 hours | [2] |
| Work-up | Quenching with cold HCl, extraction with DCM, and solvent evaporation | [2] |
Detailed Experimental Protocol:
A detailed protocol for the synthesis of the key intermediate, as described in patent literature, is as follows:
-
Charge a reactor with dichloromethane (DCM) and aluminum chloride and cool the mixture to -10°C.
-
Separately, dissolve methyl 2-methyl-2-phenylpropanoate in DCM.
-
Slowly add the solution from step 2 to the reactor while maintaining the temperature between -10°C and 0°C.
-
In a different reactor, charge DCM and aluminum chloride and cool to -10°C.
-
Separately, dissolve 4-chlorobutyryl chloride in DCM.
-
Slowly add the solution from step 5 to the second reactor while maintaining the temperature between -10°C and 0°C.
-
Stir both mixtures separately for 45 minutes at -10°C to 0°C.
-
Slowly add the first mixture to the second mixture at -10°C to 0°C.
-
Monitor the reaction by Gas Chromatography (GC) for completion (approximately 24 hours).
-
Quench the reaction mixture slowly in concentrated HCl at 10-20°C and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the product as an oil.
Purification of Fexofenadine to Remove Impurity F
Due to the difficulty in separating the para- and meta-isomers of the intermediate, purification is often performed on the final Fexofenadine product. Recrystallization is a common and effective method.
Table 3: Purification of Fexofenadine by Recrystallization
| Solvent System | Initial Impurity F Level | Final Impurity F Level | Reference |
| Methanol | Not specified | < 0.1% | [3] |
| Ethanol (B145695) | Not specified | < 0.1% | [3] |
| Isopropanol | Not specified | < 0.1% | [3] |
| Toluene/Isopropanol HCl followed by Ethyl Acetate | Not specified | < 0.1% | [3] |
| Heptane (for intermediate purification) | 6.5% | 0.6% | [4] |
Detailed Experimental Protocol for Recrystallization:
A representative protocol for the purification of crude fexofenadine is as follows:
-
Suspend crude fexofenadine containing the meta-isomer in a suitable solvent (e.g., ethanol 95%).
-
Add a solution of sodium hydroxide (B78521) to dissolve the solid.
-
Heat the solution to 50°C.
-
Adjust the pH to 6.7-6.8 by adding dilute hydrochloric acid.
-
Cool the solution to induce crystallization of the highly pure fexofenadine.
-
Filter the product, wash with water and ethanol, and dry.
-
The resulting fexofenadine can have Impurity F levels below 0.05%.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of Fexofenadine and its related impurities, including Impurity F.
Table 4: Typical HPLC Parameters for Fexofenadine Impurity Analysis
| Parameter | Condition | Reference |
| Column | C18 or Phenyl column | [5] |
| Mobile Phase | Gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile, methanol) | [5] |
| Detector | UV at 220 nm | [5] |
| Flow Rate | 1.0 - 1.5 mL/min | [5] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | [5] |
A validated, stability-indicating HPLC method is crucial for accurately monitoring the levels of Impurity F throughout the manufacturing process and in the final drug product.
Conclusion
The formation of this compound is a critical quality attribute that must be carefully controlled during the synthesis of fexofenadine. Understanding its origin in the Friedel-Crafts acylation step is fundamental to developing effective control strategies. By optimizing reaction conditions to favor the formation of the desired para-isomer and implementing robust purification protocols, manufacturers can ensure the production of high-purity fexofenadine that meets stringent regulatory requirements and provides a safe and effective treatment for patients. This guide provides a comprehensive overview of the technical aspects surrounding the formation and control of this key process-related impurity.
References
- 1. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]
- 2. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]
- 3. US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride - Google Patents [patents.google.com]
- 4. CN101522620A - Process for preparing fexofenadine - Google Patents [patents.google.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine Impurity F: A Technical Guide to its Role as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129), a widely used second-generation antihistamine, is known for its favorable safety profile, largely attributed to its limited metabolism in the human body.[1] While the majority of an administered dose is excreted unchanged, approximately 5% undergoes hepatic biotransformation.[1] Among the metabolic products is Fexofenadine Impurity F, a compound that has been identified as a metabolite of fexofenadine in studies utilizing human liver microsomes.[2] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its formation, analytical detection, and the broader context of fexofenadine metabolism. While quantitative data on the specific conversion rates to Impurity F are not extensively available in public literature, this guide furnishes detailed analytical methodologies that can be adapted for its quantification and further investigation.
Fexofenadine Metabolism Overview
Fexofenadine undergoes minimal metabolism, with only a small fraction of the parent drug being chemically altered. The identified metabolic pathways primarily involve oxidation. While specific quantitative data for the formation of each metabolite is limited, the overall metabolic profile is summarized below.
Table 1: Quantitative Data on Fexofenadine Metabolism
| Parameter | Value | Reference |
| Extent of Hepatic Metabolism | ~5% of an ingested dose | [1] |
| Identified Metabolite: Methyl Ester of Fexofenadine | 3.6% of the total dose | [1] |
| Identified Metabolite: MDL 4829 | 1.5% of the total dose | [1] |
| This compound | Identified as a metabolite in human liver microsomes; quantitative contribution to overall metabolism not specified in available literature. | [2] |
This compound: Formation and Significance
This compound has been confirmed as a product of fexofenadine's metabolism in in vitro studies using human liver microsomes.[2] This indicates that enzymes within the liver, likely belonging to the cytochrome P450 (CYP) superfamily, are responsible for its formation. However, specific CYP isozymes that catalyze this transformation have not been definitively identified in the reviewed literature. The clinical significance of this metabolite, including its potential antihistaminic activity or any off-target effects, remains an area for further research.
Proposed Metabolic Pathway
The formation of this compound occurs alongside other metabolic transformations of fexofenadine. The following diagram illustrates the general metabolic fate of fexofenadine.
Experimental Protocols
While specific protocols for the generation and quantification of this compound as a metabolite are not detailed in the literature, existing validated methods for the analysis of fexofenadine and its other impurities can be adapted for this purpose. Below are detailed methodologies for relevant experimental procedures.
In Vitro Metabolism of Fexofenadine in Human Liver Microsomes
This protocol describes a general procedure to study the formation of metabolites, including Impurity F, from fexofenadine using human liver microsomes.
Objective: To generate and identify this compound from the incubation of fexofenadine with human liver microsomes.
Materials:
-
Fexofenadine hydrochloride
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
This compound reference standard (for identification)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (to final volume)
-
Human Liver Microsomes (typically 0.2-1.0 mg/mL final concentration)
-
Fexofenadine (from a stock solution in a suitable solvent like methanol, final concentration typically 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analytical Method for Quantification: HPLC-MS/MS
This protocol provides a robust method for the sensitive and selective quantification of fexofenadine and its metabolites, which can be optimized for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Example - to be optimized for Impurity F):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Fexofenadine | Q1: 502.3 m/z -> Q3: 466.3 m/z |
| This compound | To be determined using a reference standard. The precursor ion (Q1) would be the protonated molecular ion [M+H]+, and the product ion (Q3) would be a characteristic fragment. |
| Internal Standard (e.g., Fexofenadine-d6) | To be used for accurate quantification. |
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Data Presentation and Analysis
Quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured manner to allow for easy comparison and interpretation.
Table 3: Example Data Table for Metabolite Formation
| Time (min) | Fexofenadine Concentration (µM) | This compound Peak Area |
| 0 | 10.00 | 0 |
| 15 | 9.52 | [Value] |
| 30 | 8.98 | [Value] |
| 60 | 8.15 | [Value] |
| 120 | 6.95 | [Value] |
A standard curve for this compound should be generated using a certified reference standard to convert peak area to concentration.
Conclusion and Future Directions
This compound is a confirmed metabolite of fexofenadine, formed through hepatic metabolism. While its existence is established, there is a clear need for further research to quantify its formation, identify the specific metabolic enzymes involved, and elucidate its pharmacological activity. The experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations. Future studies should focus on:
-
Quantitative Analysis: Determining the precise percentage of fexofenadine that is converted to Impurity F in various in vitro and in vivo systems.
-
Enzyme Identification: Pinpointing the specific cytochrome P450 isozymes responsible for the formation of Impurity F using recombinant enzymes and specific inhibitors.
-
Pharmacological Characterization: Assessing the antihistaminic activity and potential off-target effects of purified this compound.
A deeper understanding of the complete metabolic profile of fexofenadine, including minor metabolites like Impurity F, is crucial for a comprehensive assessment of its disposition and potential for drug-drug interactions in diverse patient populations.
References
Preliminary Characterization of Fexofenadine Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary characterization of Fexofenadine (B15129) Impurity F, a known metabolite and potential process-related impurity of Fexofenadine.[1] This document outlines the essential physicochemical properties, provides detailed experimental protocols for its analysis, and presents representative data to aid in its identification and quantification.
Introduction to Fexofenadine Impurity F
This compound is chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid. It is recognized as a metabolite of fexofenadine and is a critical substance for monitoring in the quality control of Fexofenadine drug products.[1] Understanding its characteristics is essential for ensuring the safety and efficacy of the final pharmaceutical formulation.
Chemical Structure:
A placeholder for the chemical structure of this compound would be inserted here in a final document. For the purpose of this response, an image link placeholder is used.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods and for understanding its behavior in various matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [2][3] |
| CAS Number | 185066-33-5 | [2][3] |
| Molecular Formula | C₃₁H₃₇NO₄ | [2] |
| Molecular Weight | 487.6 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and ethanol (B145695) (predicted) | - |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. The following sections detail the expected outcomes from key spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the presence of key functional groups and their connectivity. Predicted chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are presented in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.50 | m | 14H | Aromatic protons |
| 4.50 | d | 1H | -CH(OH)- |
| 3.65 | q | 1H | -CH(COOH)- |
| 2.00 - 2.80 | m | 8H | Piperidine (B6355638) and butyl chain protons |
| 1.35 | d | 3H | -CH(CH₃)- |
| 1.20 - 1.80 | m | 4H | Butyl chain protons |
| 5.40 | s | 1H | -OH (diphenylmethanol) |
| 4.80 | d | 1H | -OH (butyl chain) |
| 12.20 | s | 1H | -COOH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its identity. Electrospray ionization (ESI) in positive mode is a suitable technique. The expected mass spectral data is summarized in Table 3.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (amu) | Ion Type | Predicted Fragment |
| 488.27 | [M+H]⁺ | Molecular Ion |
| 470.26 | [M+H-H₂O]⁺ | Loss of water from the aliphatic hydroxyl group |
| 268.18 | - | Cleavage of the bond between the piperidine nitrogen and the butyl chain |
| 183.08 | - | Diphenylmethanol fragment |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. The predicted characteristic IR absorption bands are listed in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretching (alcohols, carboxylic acid) |
| 3060 - 3030 | C-H stretching (aromatic) |
| 2970 - 2850 | C-H stretching (aliphatic) |
| 1700 | C=O stretching (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretching (aromatic) |
| 1250 - 1000 | C-O stretching (alcohols, carboxylic acid) |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification in drug substances and products. A reversed-phase HPLC method is generally suitable.
Table 5: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient program, but should be well-resolved from fexofenadine and other known impurities. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preliminary characterization of this compound.
Isolation of this compound (General Protocol)
The isolation of this compound from a bulk drug substance or a forced degradation sample can be achieved using preparative HPLC.
Caption: A general workflow for the isolation of this compound.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isolated this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 25 °C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the isolated impurity (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and major fragment ions.
HPLC Purity Determination
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the isolated impurity or the bulk drug substance at a similar concentration.
-
Chromatographic Conditions: Use the conditions outlined in Table 5 or a suitably validated method.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of Impurity F to the total area of all peaks in the chromatogram (area percent method).
Signaling Pathways and Logical Relationships
The formation of impurities can often be visualized in the context of the synthesis or degradation of the active pharmaceutical ingredient (API).
Caption: Potential pathways for the formation of this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary characterization of this compound. The presented data, while representative, should be confirmed through the analysis of a certified reference standard. The detailed experimental protocols offer a starting point for developing and validating robust analytical methods for the control of this impurity in fexofenadine drug substances and products, ensuring their quality, safety, and efficacy.
References
An In-Depth Technical Guide to the Toxicological Profile of Fexofenadine Impurity F
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive public toxicological profile for Fexofenadine Impurity F is not available in published literature or regulatory agency databases. This guide provides a framework for the toxicological assessment of such a pharmaceutical impurity, based on established regulatory guidelines and standard experimental protocols. The data presented herein is hypothetical and for illustrative purposes.
Introduction to this compound and Regulatory Context
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. During its synthesis and storage, various impurities can arise. This compound, identified by the CAS number 185066-33-5, is a known related substance to Fexofenadine. One source suggests that Impurity F is a metabolite of Fexofenadine and may possess antihistaminic properties.
The safety of any pharmaceutical product is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by organizations such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.
The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3][4][5] This guideline is pivotal in determining the necessary toxicological evaluation for an impurity like this compound.
This technical guide will outline the standard methodologies and present a hypothetical toxicological profile for this compound, in line with the expectations for a comprehensive safety assessment.
Genotoxicity Assessment
A critical aspect of impurity safety assessment is the evaluation of genotoxic potential. A battery of tests is typically employed to detect different types of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8][9]
Experimental Protocol:
-
Bacterial Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.
-
Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
The test article, this compound, is dissolved in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the test article are pre-incubated with the bacterial tester strains and the S9 mix (or buffer for the non-activation arm).
-
This mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
The number of revertant colonies (his+) is counted and compared to the spontaneous reversion rate in the negative control plates.
-
-
Positive Controls: Known mutagens for each strain are used as positive controls (e.g., sodium azide (B81097) for TA100 and TA1535, 2-nitrofluorene (B1194847) for TA98).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.
Hypothetical Data Presentation:
| Concentration (µ g/plate ) | Mean Revertant Colonies (TA98, -S9) | Mean Revertant Colonies (TA98, +S9) | Mean Revertant Colonies (TA100, -S9) | Mean Revertant Colonies (TA100, +S9) |
| Negative Control | 25 ± 4 | 30 ± 5 | 120 ± 15 | 135 ± 18 |
| 0.1 | 27 ± 3 | 32 ± 6 | 125 ± 12 | 140 ± 16 |
| 1.0 | 24 ± 5 | 31 ± 4 | 122 ± 14 | 138 ± 15 |
| 10 | 26 ± 4 | 33 ± 5 | 128 ± 16 | 142 ± 17 |
| 100 | 28 ± 3 | 35 ± 6 | 130 ± 15 | 145 ± 19 |
| Positive Control | 250 ± 20 | 310 ± 25 | 850 ± 50 | 920 ± 60 |
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events in cultured mammalian cells.[11][12][13][14][15]
Experimental Protocol:
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line (e.g., CHO, V79, TK6) are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.
-
After treatment, the cells are washed and cultured in fresh medium containing cytochalasin B, which blocks cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained (e.g., with Giemsa or a fluorescent DNA dye).
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
-
Cytotoxicity Assessment: A measure of cell proliferation (e.g., Cytokinesis-Block Proliferation Index - CBPI) is determined to ensure that the tested concentrations are not overly cytotoxic.
-
Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine) are used as positive controls.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Hypothetical Data Presentation:
| Concentration (µg/mL) | Treatment Duration (hours) | S9 Activation | % Binucleated Cells with Micronuclei | CBPI |
| Negative Control | 24 | - | 1.2 ± 0.4 | 1.85 |
| 1.0 | 24 | - | 1.3 ± 0.5 | 1.82 |
| 10 | 24 | - | 1.5 ± 0.6 | 1.75 |
| 50 | 24 | - | 1.4 ± 0.5 | 1.60 |
| Negative Control | 4 | + | 1.4 ± 0.5 | 1.80 |
| 1.0 | 4 | + | 1.5 ± 0.4 | 1.78 |
| 10 | 4 | + | 1.6 ± 0.6 | 1.70 |
| 50 | 4 | + | 1.7 ± 0.5 | 1.55 |
| Positive Control | 24 / 4 | - / + | 15.2 ± 2.1 | 1.20 |
In Vitro Chromosomal Aberration Assay
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[16][17][18][19][20]
Experimental Protocol:
-
Cell Lines: Similar to the micronucleus assay, human lymphocytes or other suitable mammalian cell lines are used.
-
Metabolic Activation: The assay is performed with and without S9 metabolic activation.
-
Procedure:
-
Cell cultures are treated with this compound at various concentrations.
-
Prior to harvesting, cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.
-
Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Cytotoxicity Assessment: Mitotic Index (MI) is calculated to assess cytotoxicity.
-
Positive Controls: Known clastogens are used as positive controls (e.g., cyclophosphamide (B585) with S9, mitomycin C without S9).
-
Data Analysis: A dose-related increase in the percentage of cells with structural chromosomal aberrations is indicative of a positive response.
Hypothetical Data Presentation:
| Concentration (µg/mL) | Treatment Duration (hours) | S9 Activation | % Cells with Aberrations (excl. gaps) | Mitotic Index (%) |
| Negative Control | 24 | - | 1.5 ± 0.7 | 15.5 |
| 1.0 | 24 | - | 1.8 ± 0.9 | 15.1 |
| 10 | 24 | - | 2.0 ± 1.0 | 14.2 |
| 50 | 24 | - | 1.9 ± 0.8 | 12.8 |
| Negative Control | 4 | + | 1.7 ± 0.8 | 15.0 |
| 1.0 | 4 | + | 2.1 ± 1.1 | 14.8 |
| 10 | 4 | + | 2.3 ± 1.2 | 13.9 |
| 50 | 4 | + | 2.2 ± 1.0 | 12.1 |
| Positive Control | 24 / 4 | - / + | 25.5 ± 3.5 | 8.5 |
Cytotoxicity Assessment
Evaluating the cytotoxicity of an impurity is essential to understand its potential to cause cell death and to determine appropriate concentration ranges for genotoxicity assays.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[21][22][23][24][25]
Experimental Protocol:
-
Cell Lines: A relevant mammalian cell line is chosen.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Controls include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
An aliquot of the cell culture supernatant is transferred to a new plate.
-
The LDH assay reagent is added, and the plate is incubated at room temperature, protected from light.
-
The reaction is stopped, and the absorbance is measured using a plate reader.
-
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release.
Hypothetical Data Presentation:
| Concentration (µg/mL) | % Cytotoxicity (LDH Release) |
| Vehicle Control | 3.5 ± 1.2 |
| 1 | 4.1 ± 1.5 |
| 10 | 5.2 ± 2.0 |
| 50 | 8.9 ± 3.1 |
| 100 | 15.4 ± 4.5 |
| 250 | 35.8 ± 6.2 |
| 500 | 68.2 ± 8.9 |
| Lysis Control | 100 |
Visualizations: Workflows and Pathways
Toxicological Assessment Workflow for a Pharmaceutical Impurity
The following diagram illustrates a typical workflow for the toxicological assessment of a pharmaceutical impurity, in line with ICH M7 guidelines.
Caption: Workflow for the toxicological assessment of a pharmaceutical impurity.
Potential Signaling Pathway Interaction: Histamine (B1213489) H1 Receptor Pathway
Given that Fexofenadine is a selective peripheral H1-receptor antagonist, it is plausible that its metabolites or impurities might interact with the same or related signaling pathways.[26][27][28] The diagram below illustrates the canonical histamine H1 receptor signaling pathway. Toxicological studies could investigate if this compound agonizes, antagonizes, or otherwise modulates this pathway.
Caption: Simplified diagram of the Histamine H1 receptor signaling pathway.
Conclusion
While specific toxicological data for this compound is not publicly available, a robust framework exists for its assessment. Based on regulatory guidelines, a thorough evaluation would include in silico analysis for mutagenicity, followed by a battery of in vitro genotoxicity assays (Ames, micronucleus, and/or chromosomal aberration) and cytotoxicity testing. The results of these studies would determine the classification of the impurity and inform the necessary control strategies to ensure patient safety. Further research into the pharmacological activity of this compound, particularly its interaction with the histamine H1 receptor pathway, would also be valuable in building a complete toxicological and pharmacological profile.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. criver.com [criver.com]
- 12. crpr-su.se [crpr-su.se]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. criver.com [criver.com]
- 17. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 18. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 19. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 24. Ldh cytotoxicity assay | Sigma-Aldrich [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. go.drugbank.com [go.drugbank.com]
Fexofenadine Impurity F in Fexofenadine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) hydrochloride, the active ingredient in many antihistamine medications, is a second-generation H1 receptor antagonist. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This technical guide provides an in-depth overview of Fexofenadine Impurity F, a known metabolite and potential impurity in fexofenadine hydrochloride. This document is intended for researchers, scientists, and drug development professionals involved in the analysis, control, and manufacturing of fexofenadine hydrochloride.
This compound is chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid.[1][2] It is recognized as a metabolite of fexofenadine.[1] While it is listed as a potential impurity in the European Pharmacopoeia, specific acceptance criteria are not publicly defined in the major pharmacopeias, suggesting it is likely controlled under the limits for unspecified impurities.
Chemical Information and Data Presentation
A clear understanding of the chemical properties of this compound is essential for its identification and control.
Table 1: Chemical and Physical Data of Fexofenadine and this compound
| Property | Fexofenadine Hydrochloride | This compound |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid hydrochloride | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid |
| CAS Number | 153439-40-8[2] | 185066-33-5[1] |
| Molecular Formula | C₃₂H₃₉NO₄ · HCl[2] | C₃₁H₃₇NO₄[1] |
| Molecular Weight | 538.12 g/mol [2] | 487.6 g/mol [1] |
Diagram 1: Chemical Structures
Caption: Chemical structures of Fexofenadine and this compound.
Regulatory Landscape and Acceptance Criteria
A thorough review of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) monographs for fexofenadine hydrochloride indicates that this compound is not listed as a specified impurity with a dedicated acceptance limit. Therefore, it falls under the category of "unspecified impurities." The general limits for unspecified impurities in drug substances are typically ≤ 0.10%.
Table 2: General Pharmacopoeial Limits for Unspecified Impurities
| Pharmacopeia | Reporting Threshold | Identification Threshold | Qualification Threshold | General Limit for Unspecified Impurities |
| USP | 0.05% | 0.10% | 0.15% | ≤ 0.10% |
| EP | 0.05% | 0.10% | 0.15% | ≤ 0.10% |
Note: These are general thresholds and may vary based on the specific monograph and maximum daily dose.
Formation and Synthesis
Understanding the potential formation pathways of impurities is crucial for developing effective control strategies.
Formation of this compound
This compound is a known human metabolite of fexofenadine.[1] Its presence in the final drug substance could potentially arise from:
-
Metabolic Conversion: If any part of the manufacturing process involves biological systems or enzymatic reactions, the conversion of fexofenadine to Impurity F could occur.
-
Degradation: While less likely, specific stress conditions during manufacturing or storage could potentially lead to the formation of this impurity.
-
Presence in Starting Materials or Intermediates: The impurity could be introduced through raw materials and carried through the synthesis process.
Diagram 2: Logical Relationship of Fexofenadine and Impurity F
Caption: Fexofenadine is a substrate for metabolic processes, leading to the formation of Impurity F.
Experimental Protocols: Analytical Detection and Quantification
The detection and quantification of this compound require a validated, stability-indicating analytical method. While a specific official method for Impurity F is not published, the principles and methodologies used for the analysis of fexofenadine and its other specified impurities can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Proposed HPLC-UV Method
The following protocol is a proposed starting point for the development and validation of an analytical method for this compound, based on published methods for other fexofenadine impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for the best separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at approximately 220 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Injection Volume: 10-20 µL.
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Prepare a solution of the fexofenadine hydrochloride sample in the same diluent.
-
System Suitability Solution: A solution containing fexofenadine hydrochloride and this compound to demonstrate the resolution between the two peaks.
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Diagram 3: Experimental Workflow for Impurity Analysis
Caption: A typical experimental workflow for the analysis of this compound.
Conclusion
The control of this compound in fexofenadine hydrochloride is an important aspect of ensuring drug quality and safety. Although not individually specified with a limit in the major pharmacopeias, its control as an unspecified impurity is mandatory. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential formation, and a proposed analytical approach for its detection and quantification. Drug development professionals should establish and validate a suitable analytical method to monitor and control this impurity within the acceptable limits for unspecified impurities to ensure the final drug product meets all regulatory requirements.
References
A Comprehensive Guide to the Identification of Fexofenadine Impurity F in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical methodologies for the identification and quantification of Fexofenadine (B15129) Impurity F in pharmaceutical formulations. The information compiled herein is intended to support researchers, scientists, and professionals in the field of drug development and quality control in ensuring the safety and efficacy of fexofenadine-containing products.
Introduction to Fexofenadine and Its Impurities
Fexofenadine is a second-generation antihistamine widely used for the relief of allergy symptoms. As with any active pharmaceutical ingredient (API), the manufacturing process and storage conditions can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of pharmaceutical formulations.
Fexofenadine Impurity F is a known related substance of fexofenadine. Its chemical name is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1][2]. Understanding its chemical properties and having robust analytical methods for its detection are crucial for maintaining the quality of fexofenadine products.
Chemical Profile of this compound
A clear understanding of the chemical structure of this compound is fundamental for its identification and characterization.
| Parameter | Information |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1][2] |
| CAS Number | 185066-33-5[3][4][5] |
| Molecular Formula | C₃₁H₃₇NO₄[3][4][5] |
| Molecular Weight | 487.6 g/mol [3][4][5] |
Analytical Methodologies for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for the separation, identification, and quantification of fexofenadine and its impurities. These methods offer high resolution, sensitivity, and specificity.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This section details a general experimental protocol for the identification of this compound based on methodologies reported in the scientific literature for fexofenadine and its related substances. Method optimization and validation are essential for specific formulations.
Objective: To separate and identify this compound from the bulk drug and other impurities.
Materials and Reagents:
-
Fexofenadine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition A | Condition B |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6][7][8] | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.01M Potassium dihydrogen orthophosphate, pH 6.0[9] | Acetonitrile / Buffer (1:1, v/v) where Buffer is Water adjusted to pH 2.0 with Phosphoric Acid[1] |
| Mobile Phase B | Methanol[9] | - |
| Gradient | Linear Gradient[9] | Isocratic[1] |
| Flow Rate | 1.0 mL/min[9] | 1.5 mL/min[1] |
| Column Temperature | 30°C[9] | 25°C[1] |
| Detector | UV at 220 nm[6] | UV at 220 nm[1] |
| Injection Volume | 20 µL | 20 µL[1] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the fexofenadine pharmaceutical formulation in the mobile phase to achieve a target concentration of the active ingredient.
-
Spiked Sample Solution: Prepare a sample solution and spike it with a known amount of this compound standard solution to confirm the peak identity by observing the increase in the corresponding peak area.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, sample solution, and spiked sample solution into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
The identity is further confirmed by the peak enhancement in the spiked sample.
Method Validation Parameters
For quantitative analysis, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies and analysis of placebo formulations. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to understand the potential degradation pathways of the drug substance, which may lead to the formation of impurities like Impurity F.
Typical Stress Conditions:
-
Acid Hydrolysis: 1N HCl at 60°C[6]
-
Base Hydrolysis: 2N NaOH at 60°C[6]
-
Oxidative Degradation: 3% H₂O₂ at 60°C[6]
-
Thermal Degradation: 105°C[6]
-
Photolytic Degradation: Exposure to UV and visible light[6]
By subjecting the fexofenadine formulation to these stress conditions and analyzing the resulting samples, one can identify the degradation products and ensure that they are well-separated from the main peak and from each other, including this compound.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the identification and quantification of this compound.
Caption: Workflow for Identification and Quantification of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 5. guidechem.com [guidechem.com]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. globalresearchonline.net [globalresearchonline.net]
Fexofenadine Impurity F: A Comprehensive Analytical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the basic analytical profile of Fexofenadine (B15129) Impurity F, a known metabolite and impurity in the manufacturing of Fexofenadine. This document outlines its chemical identity, and typical analytical methodologies for its identification and quantification, and presents a general workflow for pharmaceutical impurity analysis.
Chemical Identity and Physical Properties
Fexofenadine Impurity F, chemically known as 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid, is a recognized impurity in Fexofenadine.[1][2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid | [1][2][5] |
| CAS Number | 185066-33-5 | [1][5][6] |
| Molecular Formula | C₃₁H₃₇NO₄ | [1][5][6] |
| Molecular Weight | 487.63 g/mol | [1][6] |
| Synonyms | Fexofenadine EP Impurity F | [2][5][7] |
Analytical Methodologies
The analysis of Fexofenadine and its impurities, including Impurity F, predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for definitive identification. While specific analytical data for this compound is not publicly available without the purchase of a certified reference standard, the following experimental protocols for Fexofenadine and its other impurities provide a strong starting point for its analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of Fexofenadine and its related substances. Several methods have been developed and validated for this purpose.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the determination of fexofenadine hydrochloride and its related substances in active pharmaceutical ingredients.[8]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH 6.0.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient Program: A linear gradient is employed to achieve separation.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 254 nm.[8]
-
Run Time: 70 minutes.[8]
Method 2: RP-HPLC for Fexofenadine Hydrochloride and its Organic Impurities (per USP Monograph)
This method is suitable for the separation of Fexofenadine Hydrochloride from its organic impurities.[1]
-
Instrumentation: HPLC with UV detector.
-
Column: L11 column (e.g., Kinetex Phenyl-Hexyl or Kinetex Biphenyl).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., water adjusted to pH 2.0 with Phosphoric Acid).[1]
-
Flow Rate: 1.5 mL/min (Isocratic).[1]
-
Injection Volume: 20 µL.[1]
-
Temperature: 25 °C.[1]
-
Detector: UV at 220 nm.[1]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it a valuable tool for impurity profiling.
Stability-Indicating Gradient RP-UPLC Method
This method was developed for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCl.[9]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm), 1.7 µm particle size.[9]
-
Mobile Phase A: 0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid.[9]
-
Mobile Phase B: A mixture of water and acetonitrile (10:90 v/v).[9]
-
Gradient Program (T/%B): 0/25, 10/25, 15/35, 33/60, 35/80, 36/25, and 40/25.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 220 nm.[9]
Analytical Workflow for Impurity Profiling
The identification and quantification of pharmaceutical impurities like this compound follows a structured analytical workflow. This process ensures the safety and efficacy of the final drug product.
Caption: General analytical workflow for the identification and quantification of pharmaceutical impurities.
Conclusion
References
- 1. phenomenex.com [phenomenex.com]
- 2. Fexofenadine EP Impurity F [artis-standards.com]
- 3. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine Impurity F: A Technical Guide to Safety and Regulatory Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129), a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such metabolite, designated as Fexofenadine Impurity F, is of significant interest in the pharmaceutical industry due to its potential presence in the final drug product. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its safety profile and the regulatory landscape governing its acceptable limits in pharmaceutical preparations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of fexofenadine-containing products.
Chemical Identity and Classification
This compound is chemically identified as 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid.[1][2][3] It is recognized as a metabolite of fexofenadine and has been reported to possess antihistaminic properties.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid |
| CAS Number | 185066-33-5[1][4] |
| Molecular Formula | C31H37NO4[4] |
| Molecular Weight | 487.6 g/mol [4] |
| Classification | Organic Impurity, Metabolite |
Regulatory Framework and Acceptance Criteria
The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and quality. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities. These guidelines are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
ICH Guidelines
The primary ICH guidelines relevant to the control of this compound are:
-
ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5] It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.
-
ICH Q3B(R2): Impurities in New Drug Products : This guideline extends the principles of ICH Q3A to impurities in the finished drug product, considering degradation products that may form during storage.[6]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This guideline specifically addresses the assessment and control of mutagenic impurities, which have the potential to cause cancer.[7]
Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
For this compound, as an organic impurity, its acceptable limit in fexofenadine drug substance and drug product would be determined based on these ICH thresholds. If the level of Impurity F exceeds the qualification threshold, toxicological studies are required to demonstrate its safety.
Pharmacopoeial Standards
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for Fexofenadine Hydrochloride that specify limits for impurities. While this compound is not listed as a specified impurity in the currently available monographs, the general limits for unspecified impurities would apply. For instance, the USP monograph for Fexofenadine Hydrochloride Tablets specifies a limit of not more than 0.2% for any individual other impurity.[8]
Safety and Toxicology
A comprehensive review of publicly available literature reveals a significant lack of specific toxicological data for this compound. While extensive safety and toxicology data exist for the parent drug, fexofenadine, direct extrapolation of this data to the impurity is not scientifically sound without further justification.
A study on the genotoxicity of fexofenadine in cultured human peripheral blood lymphocytes concluded that fexofenadine has a cytotoxic effect but not a genotoxic effect.[9] However, this study did not specifically evaluate this compound.
Given the absence of specific safety data, the qualification of this compound would be necessary if its concentration exceeds the ICH qualification threshold. The qualification process would typically involve a comprehensive toxicological assessment, which may include:
-
Genotoxicity studies: A battery of in vitro tests (e.g., Ames test, chromosomal aberration test) and potentially in vivo tests to assess the mutagenic potential of the impurity.
-
General toxicity studies: Repeated-dose toxicity studies in relevant animal species to determine the potential target organs and establish a no-observed-adverse-effect level (NOAEL).
Experimental Protocols
Analytical Method for Impurity Profiling
Several analytical methods have been developed and validated for the determination of fexofenadine and its related impurities in pharmaceutical formulations. A stability-indicating RP-HPLC method is commonly employed for this purpose. The following is a representative experimental protocol that could be adapted for the quantification of this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in Fexofenadine Hydrochloride drug substance.
Materials and Reagents:
-
Fexofenadine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (B128534) (AR grade)
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.05% triethylamine in water, pH adjusted to 7.0 with ortho-phosphoric acid) and an organic phase (e.g., a mixture of water and acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrated by the resolution of this compound from fexofenadine and other potential impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to show that the method is stability-indicating.
-
Linearity: Assessed by analyzing a series of solutions of this compound at different concentrations.
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of Impurity F.
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: Logical relationship of this compound formation and assessment.
Caption: Experimental workflow for this compound profiling and evaluation.
Conclusion
This compound, a known metabolite of fexofenadine, requires careful consideration during the development and manufacturing of fexofenadine-containing drug products. While it possesses antihistaminic activity, a comprehensive, publicly available toxicological profile is currently lacking. Therefore, adherence to the principles outlined in ICH guidelines is paramount for establishing a scientifically sound control strategy. The analytical methods for impurity profiling must be robust and validated to ensure accurate quantification. If the levels of this compound exceed the qualification thresholds defined by ICH, a thorough toxicological assessment is mandatory to ensure patient safety. This technical guide serves as a foundational resource for professionals navigating the complexities of impurity management in pharmaceutical development. Further research into the specific toxicological properties of this compound is warranted to fill the existing data gaps and further refine its risk assessment.
References
- 1. ijrpc.com [ijrpc.com]
- 2. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 3. crs.edqm.eu [crs.edqm.eu]
- 4. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 5. uspnf.com [uspnf.com]
- 6. Fexofenadine Hydrochloride Tablets [drugfuture.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fexofenadine impurity A, European Pharmacopoeia (EP) Reference Standard | 76811-98-8 [sigmaaldrich.com]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Fexofenadine Impurity F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analytical determination of Fexofenadine (B15129) Impurity F. While this method has been established for the separation of fexofenadine from its other known process impurities and degradation products, its application for the specific quantification of Impurity F necessitates a thorough validation to ensure suitability.[1][2] This document provides a comprehensive protocol for the chromatographic analysis and the subsequent validation steps as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1] During its synthesis and storage, various process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Fexofenadine Impurity F is a known metabolite of fexofenadine.[3] The development of a reliable analytical method for the quantification of this impurity is crucial for quality control and regulatory compliance.
This document outlines a stability-indicating RP-HPLC method that has demonstrated effectiveness in separating fexofenadine from its other related substances.[1][2] The provided protocol can be adapted and must be validated for the specific analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Fexofenadine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (TEA) (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A gradient RP-HPLC method is proposed for the effective separation of fexofenadine and its impurities.[2]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm), 1.7 µm or equivalent.[2] |
| Mobile Phase A | 0.05% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid.[2] |
| Mobile Phase B | Water and Acetonitrile in the ratio of 10:90 (v/v).[2] |
| Flow Rate | 0.4 mL/min.[2] |
| Column Temperature | 30°C.[2] |
| Detection Wavelength | 220 nm.[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes.[2] |
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 25 |
| 10 | 25 |
| 15 | 35 |
| 33 | 60 |
| 35 | 80 |
| 36 | 25 |
| 40 | 25 |
Preparation of Solutions
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
Working Standard Solution: From the stock solution, prepare a working standard solution of this compound at a concentration of 1 µg/mL using the diluent.
Sample Preparation: Accurately weigh and dissolve the fexofenadine drug substance or a crushed tablet powder in the diluent to obtain a final concentration of approximately 1 mg/mL of fexofenadine. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocol
The analytical method must be validated for its intended purpose as per ICH Q2(R1) guidelines. The following parameters should be assessed for this compound:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by:
-
Injecting the diluent to show no interfering peaks at the retention time of Impurity F.
-
Injecting a solution of fexofenadine hydrochloride to ensure no interference.
-
Analyzing a spiked sample containing fexofenadine and all known impurities, including Impurity F, to demonstrate adequate resolution.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on fexofenadine to ensure that the degradation products do not interfere with the peak of Impurity F.[1]
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound over a specified range (e.g., from the limit of quantitation to 150% of the expected impurity level). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy
Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo or the drug product matrix at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated.
Precision
Precision should be evaluated at two levels:
-
Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples of the same concentration of Impurity F on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, with different analysts, or on different equipment.
The relative standard deviation (RSD) of the results should be calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for Impurity F) | ≤ 2.0 | |
| Theoretical Plates (for Impurity F) | ≥ 2000 | |
| %RSD of replicate injections | ≤ 5.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Slope | |
| Y-intercept |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Table 4: Precision Data for this compound
| Precision Level | Concentration (µg/mL) | Measured Area (n=6) | Mean Area | % RSD |
| Repeatability | ||||
| Intermediate Precision |
Table 5: LOD and LOQ for this compound
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualizations
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
Application Note: Quantification of Fexofenadine Impurity F using a Validated HPLC Method
AN-HPLC-028
Introduction
Fexofenadine (B15129) is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Fexofenadine Impurity F is a potential impurity that needs to be monitored and quantified. This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Analytical Method
A robust HPLC method was established to ensure the separation and accurate quantification of this compound from the main component, Fexofenadine.
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm[5][6][7] |
| Mobile Phase | Phosphate buffer (pH 2.7) : Methanol (60:40, v/v)[5][6] |
| Flow Rate | 1.5 mL/min[5][6] |
| Injection Volume | 20 µL[8][9] |
| Column Temperature | Ambient (25 °C)[5] |
| Detection Wavelength | 215 nm[5] |
| Run Time | Approximately 25 minutes[5][6] |
Preparation of Solutions:
-
Phosphate Buffer (pH 2.7): Dissolve 0.1 g of 1-octane sulfonic acid sodium salt monohydrate in 1000 mL of water. Add 10 mL of triethylamine (B128534) and adjust the pH to 2.7 with phosphoric acid.[5][6]
-
Diluent: Mobile phase.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Fexofenadine sample in the diluent in a 25 mL volumetric flask. Sonicate to dissolve and make up to volume. This provides a sample concentration of 1000 µg/mL.
Experimental Workflow
The following diagram outlines the overall workflow for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Protocols for Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]
1. System Suitability
-
Protocol: Inject the standard solution five times into the HPLC system.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.[9]
-
The theoretical plate count for the this compound peak should be not less than 2000.
-
2. Specificity
-
Protocol: Inject the blank (diluent), a standard solution of Fexofenadine, and a spiked sample solution (Fexofenadine sample spiked with Impurity F) into the HPLC system.
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the blank chromatogram.
-
The peak for Impurity F should be well resolved from the Fexofenadine peak.
-
3. Linearity
-
Protocol: Prepare a series of at least five solutions of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.2 µg/mL to 1.5 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be not less than 0.999.
-
4. Range
-
Protocol: The range is established based on the linearity, accuracy, and precision data.
-
Acceptance Criteria:
-
The method should be demonstrated to be linear, accurate, and precise over the specified range.[1]
-
5. Accuracy
-
Protocol: Prepare spiked samples by adding known amounts of this compound to the Fexofenadine sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each concentration in triplicate and analyze.
-
Acceptance Criteria:
-
The percent recovery should be between 90.0% and 110.0%.
-
6. Precision
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target concentration on the same day.
-
Acceptance Criteria: The RSD of the results should be not more than 5.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target concentration on a different day, by a different analyst, or using a different instrument.
-
Acceptance Criteria: The RSD of the results should be not more than 5.0%.
-
7. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a signal-to-noise ratio of 10:1.[5][7]
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
8. Robustness
-
Protocol: Intentionally vary critical method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the buffer (±0.2 units). Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for each varied condition.
Relationship Between Validation Parameters
The following diagram illustrates the relationship between the different validation parameters.
Caption: Interdependence of analytical method validation parameters.
Summary of Quantitative Data
The following tables summarize the expected results from the method validation experiments.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0% | < 1.0% |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| LOQ - 1.5 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 50% | 98.0 - 102.0 | < 2.0 |
| 100% | 98.0 - 102.0 | < 2.0 |
| 150% | 98.0 - 102.0 | < 2.0 |
Table 4: Precision
| Precision Type | RSD (%) |
| Repeatability | ≤ 5.0% |
| Intermediate Precision | ≤ 5.0% |
Table 5: LOD and LOQ
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.05 |
| LOQ | ~0.15 |
Table 6: Robustness
| Parameter Varied | System Suitability |
| Flow Rate (±0.1 mL/min) | Passes |
| Mobile Phase Composition (±2%) | Passes |
| pH of Buffer (±0.2) | Passes |
The described HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound in bulk drug substance. The validation results demonstrate that this method is suitable for routine quality control analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. uspnf.com [uspnf.com]
Application Note: Quantitative Analysis of Fexofenadine Impurity F by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129), a widely used second-generation antihistamine, is the active carboxylic acid metabolite of terfenadine.[1] During the synthesis and storage of fexofenadine, various impurities can arise. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. Fexofenadine Impurity F, chemically known as 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is one such related substance.[2][3] Its chemical formula is C₃₁H₃₇NO₄, with a molecular weight of 487.6 g/mol .[3] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in bulk drug substances or pharmaceutical formulations.
Experimental Protocol
This protocol provides a comprehensive methodology for the analysis of this compound.
Materials and Reagents
-
Fexofenadine Hydrochloride (Reference Standard)
-
Fexofenadine-d6 (Internal Standard)[7]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve an appropriate amount of this compound and Fexofenadine-d6 (internal standard) in methanol to prepare individual stock solutions of 1 mg/mL.
2.2. Working Standard Solutions
-
Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare a working solution of the internal standard (Fexofenadine-d6) by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
2.3. Sample Preparation (Protein Precipitation)
-
For analysis of this compound in a biological matrix such as plasma, a protein precipitation method is recommended.[7]
-
To 100 µL of the plasma sample, add 200 µL of the internal standard working solution (100 ng/mL Fexofenadine-d6 in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.
3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium acetate in Water[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
Data should be acquired in Multiple Reaction Monitoring (MRM) mode. The following MRM transitions are proposed for this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 488.3 | 470.3 | 200 | 15 |
| 185.1 | 30 | |||
| Fexofenadine-d6 (IS) | 508.3 | 472.3 | 200 | 15 |
Note: The precursor ion for this compound is based on its molecular weight of 487.6 g/mol , selecting the [M+H]⁺ adduct. The product ions are predicted based on the fragmentation of the parent fexofenadine molecule, which typically involves the loss of water (H₂O) from the precursor ion and cleavage to yield the diphenylmethanol (B121723) piperidine (B6355638) moiety.
Data Presentation
The quantitative data for the analysis of this compound should be summarized in the following tables for clarity and easy comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 | |
| Linearity (r²) | |
| Equation | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LQC | 5 | |||
| MQC | 50 | |||
| HQC | 400 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| LOD | |
| LOQ |
Experimental Workflow Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the method development and validation process.
Caption: Logical workflow for method development and validation.
References
- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexofenadine EP Impurity F [artis-standards.com]
- 3. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 4. Fexofenadine EP Impurity F HCl (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | Simson Pharma Limited [simsonpharma.com]
- 7. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fexofenadine Impurity F Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129), an active carboxylic acid metabolite of terfenadine, is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity profile of Fexofenadine is of critical importance for its safety and efficacy. Regulatory agencies require stringent control of impurities in pharmaceutical products. Fexofenadine Impurity F, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a process-related impurity of Fexofenadine.[1][2] The availability of a highly purified reference standard of Impurity F is essential for the accurate identification, quantification, and control of this impurity in Fexofenadine drug substance and drug products.
This document provides detailed application notes and protocols for the preparation of this compound reference standard, including its synthesis, purification, and characterization.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and typical characterization data for this compound is presented below. This data is crucial for the identification and confirmation of the prepared reference standard.
| Property | Value | Reference |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [2] |
| Synonyms | Fexofenadine EP Impurity F | [1][2] |
| CAS Number | 185066-33-5 | [1] |
| Molecular Formula | C₃₁H₃₇NO₄ | [1] |
| Molecular Weight | 487.6 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol (B129727), ethanol; slightly soluble in water | |
| ¹H-NMR | Spectra should be consistent with the proposed structure. | [1] |
| Mass Spectrometry | m/z corresponding to [M+H]⁺ should be observed. | [1] |
| HPLC Purity | ≥ 98% | [1] |
| Storage | Store at 2-8 °C, protected from light and moisture. |
Preparation of this compound Reference Standard
The preparation of this compound reference standard involves a multi-step process encompassing synthesis, purification, and comprehensive characterization to ensure its identity, purity, and suitability for use as a reference material.
Synthesis Protocol
The synthesis of this compound can be achieved through the reduction of the corresponding keto-precursor, Fexofenadine Impurity A (keto fexofenadine). This method is analogous to the final reduction step in several known synthetic routes for Fexofenadine itself.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Materials and Reagents:
-
Fexofenadine Impurity A (Keto-fexofenadine)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1N
-
Deionized water
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fexofenadine Impurity A in methanol.
-
Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride in portions while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.
-
Solvent Evaporation: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and adjust the pH to approximately 5-6 with 1N HCl. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
Purification of the crude product is critical to achieve the high purity required for a reference standard. A combination of column chromatography and recrystallization is recommended.
Purification Workflow:
Figure 2: Purification workflow for this compound.
Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization:
-
Dissolution: Dissolve the purified solid from column chromatography in a minimal amount of hot ethanol.
-
Crystallization: Slowly add deionized water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.
-
Isolation: Filter the crystals and wash with a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Characterization and Purity Assessment
The prepared reference standard must be thoroughly characterized to confirm its identity and to determine its purity. The following analytical techniques are recommended.
| Analytical Technique | Purpose | Typical Parameters | Acceptance Criteria |
| HPLC/UPLC | Purity determination and quantification | Column: C18; Mobile Phase: Acetonitrile and buffer gradient; Detection: UV at 220 nm | Purity ≥ 98% |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI+ mode | Observed m/z should match the theoretical [M+H]⁺ |
| ¹H-NMR Spectroscopy | Structural elucidation | Solvent: DMSO-d₆ or CDCl₃ | Chemical shifts, coupling constants, and integration should be consistent with the structure of this compound. |
| ¹³C-NMR Spectroscopy | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃ | The number and chemical shifts of signals should correspond to the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification | KBr pellet or ATR | Characteristic peaks for O-H, C=O, and C-O stretching should be present. |
| Loss on Drying (LOD) | Determination of volatile content | Gravimetric method | Typically ≤ 1.0% |
| Residue on Ignition (ROI) | Determination of inorganic impurities | Sulfated ash method | Typically ≤ 0.1% |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound reference standard. Adherence to these procedures, coupled with rigorous analytical characterization, will ensure the generation of a high-quality reference material suitable for use in regulatory filings, quality control, and analytical method development and validation. The availability of a well-characterized in-house reference standard for this compound is a critical component of a robust quality system for the manufacturing and control of Fexofenadine.
References
Application Note: Isolation and Purification of Fexofenadine Impurity F using Preparative High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation of Fexofenadine (B15129) Impurity F from a bulk sample of Fexofenadine using preparative HPLC. This method is intended for obtaining a purified standard of the impurity for reference and further characterization.
Introduction:
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria. During its synthesis and storage, various related substances or impurities can be formed. Fexofenadine Impurity F, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known metabolite of Fexofenadine.[1][2][3] The isolation and characterization of such impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. This protocol outlines a systematic approach to isolate this compound using preparative high-performance liquid chromatography.
Experimental Protocol
1. Materials and Reagents:
-
Fexofenadine hydrochloride bulk sample containing Impurity F
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (Analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (Analytical grade)
2. Equipment:
-
Preparative HPLC system with a UV detector
-
Analytical HPLC or UPLC system for purity analysis
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer (optional)
-
Analytical balance
-
pH meter
3. Sample Preparation:
A stock solution of the Fexofenadine hydrochloride bulk sample is prepared for loading onto the preparative HPLC system.
-
Accurately weigh approximately 500 mg of the Fexofenadine hydrochloride bulk sample.
-
Dissolve the sample in a minimal amount of diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Preparative HPLC Method Development (Method Scouting):
Initial method development should be performed on an analytical scale to optimize the separation of this compound from the parent drug and other impurities. Based on existing literature for related impurities, a reverse-phase method is suitable.[4][5]
Analytical HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
The gradient and mobile phase composition should be adjusted to achieve maximum resolution between Fexofenadine and Impurity F.
5. Preparative HPLC Isolation:
The optimized analytical method is scaled up for preparative isolation.
Semi-Preparative HPLC Conditions:
| Parameter | Condition |
| Column | Inertsil ODS 3V, 250 mm x 10 mm, 5 µm[4] |
| Mobile Phase A | 0.01 M Ammonium formate in water |
| Mobile Phase B | 0.01 M Ammonium formate in a 10:90 (v/v) mixture of water and acetonitrile[4] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 60 | |
| 65 | |
| 75 | |
| Flow Rate | 4.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm[4] |
| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |
6. Fraction Collection and Processing:
-
Identify the retention time of this compound from the analytical chromatogram.
-
Set the fraction collector to collect the eluent corresponding to the peak of Impurity F.
-
Pool the collected fractions containing the impurity.
-
Confirm the purity of the pooled fractions using the analytical HPLC method.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40 °C).
-
The remaining aqueous solution can be lyophilized to obtain the isolated Impurity F as a solid.
7. Purity Assessment and Characterization:
The purity of the isolated this compound should be determined using the validated analytical HPLC method. Further characterization can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity.[4][6]
Data Presentation
Table 1: Analytical HPLC Method Validation Summary (Template)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Preparative HPLC Run Summary (Example Data)
| Parameter | Value |
| Sample Loaded | 500 mg of Fexofenadine Bulk |
| Injection Volume | 5 mL |
| Retention Time of Impurity F | ~18.5 min (example) |
| Total Fractions Collected | 10 |
| Volume of Pooled Fractions | 200 mL |
Table 3: Purity and Yield of Isolated this compound (Template)
| Parameter | Result |
| Initial Purity of Impurity F in Bulk | To be determined |
| Final Purity of Isolated Impurity F | > 98% |
| Mass of Isolated Impurity F | To be determined |
| Overall Yield | To be calculated |
Visualizations
Diagram 1: General Workflow for Impurity Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Diagram 2: Logical Relationship in Chromatographic Separation
Caption: The principle of separating components of a mixture based on their differential retention on a chromatography column.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 3. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Application Notes and Protocols for a Stability-Indicating Assay of Fexofenadine Impurity F
Introduction
Fexofenadine (B15129), a second-generation antihistamine, is the active metabolite of terfenadine (B1681261) and is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. During the synthesis and storage of fexofenadine, several impurities can be formed. Fexofenadine Impurity F, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known metabolite of fexofenadine.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate a stability-indicating assay method (SIAM) that can separate and accurately quantify the drug substance from its impurities and degradation products.
This document provides a detailed protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of this compound. The protocol includes the proposed chromatographic conditions and a comprehensive forced degradation study design to assess the stability of the impurity under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Proposed Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound from its potential degradation products. The selection of the method parameters is based on established methods for fexofenadine and its related substances, with modifications to ensure optimal resolution and sensitivity for Impurity F.[3][4][5]
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of fexofenadine and its impurities, providing good retention and resolution.[3][4] |
| Mobile Phase A | 0.01M Potassium dihydrogen orthophosphate, pH adjusted to 6.0 with dilute potassium hydroxide | A phosphate (B84403) buffer provides good peak shape and pH control, which is crucial for the chromatography of ionizable compounds like this compound.[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Gradient Elution | A linear gradient can be optimized to ensure the elution of both polar and non-polar degradation products within a reasonable run time. A starting point could be a gradient from 30% to 70% Mobile Phase B over 30 minutes. | A gradient elution is necessary to separate compounds with a wide range of polarities, which are expected to be formed during forced degradation studies. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column to achieve efficient separation.[4][6] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Detection Wavelength | 220 nm | Fexofenadine and its related compounds exhibit significant UV absorbance at this wavelength, providing good sensitivity.[7][8] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Sample Preparation: Prepare a solution of the test sample containing this compound in the diluent to obtain a nominal concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][7] These studies involve subjecting a solution of this compound to various stress conditions to induce degradation.
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration | Neutralization/Termination |
| Acid Hydrolysis | 1 N HCl | 60°C | 5 hours | Neutralize with an equimolar amount of 1 N NaOH.[7] |
| Base Hydrolysis | 2 N NaOH | 60°C | 24 hours | Neutralize with an equimolar amount of 2 N HCl.[7] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 5 hours | Dilute with diluent to stop the reaction.[7] |
| Thermal Degradation | - | 105°C (in oven) | 24 hours | Cool the sample to room temperature before dilution.[7] |
| Photolytic Degradation | - | Ambient | Expose to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.[7] | Protect from light after exposure. |
Protocol for Forced Degradation Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1000 µg/mL in the diluent.
-
For each stress condition, transfer a known volume of the stock solution into a suitable container.
-
Add the specified stressor as detailed in Table 2.
-
Expose the solution to the specified temperature and duration.
-
After the exposure period, terminate the stress as described in Table 2.
-
Dilute the stressed sample with the diluent to a final concentration of approximately 100 µg/mL before HPLC analysis.
-
Analyze the stressed samples using the proposed HPLC method. The chromatograms should be evaluated for the appearance of degradation peaks and the resolution between the parent peak (this compound) and any degradant peaks.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
Table 3: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Control | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 2 | > 2.0 |
| Base Hydrolysis | 78.5 | 21.5 | 3 | > 2.0 |
| Oxidative Degradation | 65.0 | 35.0 | 1 | > 2.0 |
| Thermal Degradation | 98.1 | 1.9 | 1 | > 2.0 |
| Photolytic Degradation | 95.6 | 4.4 | 2 | > 2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the stability-indicating assay for this compound.
Conclusion
The proposed stability-indicating HPLC method and forced degradation study protocol provide a comprehensive framework for researchers and drug development professionals to assess the stability of this compound. The successful validation of this method will ensure its suitability for routine quality control and stability testing of fexofenadine active pharmaceutical ingredients and finished drug products. The ability to separate and quantify this compound from its potential degradation products is critical for maintaining the safety and quality of fexofenadine-containing medicines.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Forced Degradation Studies of Fexofenadine with a Focus on Impurity F
Introduction
Fexofenadine (B15129) is a second-generation antihistamine used to treat allergy symptoms. As with all pharmaceutical products, it is crucial to understand its stability profile and identify potential degradation products that may form during manufacturing, storage, or administration. Forced degradation studies are an integral part of the drug development process, as mandated by regulatory bodies like the ICH, to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
These application notes provide a comprehensive protocol for conducting forced degradation studies on fexofenadine hydrochloride, with a particular emphasis on the identification and quantification of its impurities, including Fexofenadine Impurity F. The provided methodologies are based on established and validated analytical techniques, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents
-
Fexofenadine Hydrochloride reference standard
-
This compound reference standard (2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic Acid)[1][2][3]
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 2 N solutions[4][5]
-
Acetonitrile (B52724) (HPLC grade)[7]
-
Methanol (HPLC grade)[6]
-
Triethylamine (B128534) (analytical grade)[4]
-
Ortho-phosphoric acid (analytical grade)[4]
-
1-Octane sulfonic acid sodium salt monohydrate[6]
-
Phosphate buffer[6]
-
Water (HPLC grade)
-
Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent[7]
-
Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent[4]
Equipment
-
HPLC system with a PDA or UV detector
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal degradation[5]
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Ultrasonicator
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Fexofenadine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of fexofenadine hydrochloride reference standard and dissolve it in 100 mL of a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Impurity F Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of fexofenadine (e.g., 120 µg/mL) and its impurities at the desired level (e.g., 0.15%).[4]
Forced Degradation Procedures
The following are general protocols for subjecting fexofenadine to various stress conditions. The concentration of fexofenadine during the stress studies is typically in the range of 120 µg/mL to 1200 µg/mL.[4][5]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of fexofenadine hydrochloride to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).[4]
-
Prepare a control sample stored in the dark.
-
After exposure, dilute the samples to the final concentration with the mobile phase.
-
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating fexofenadine from its degradation products. The following method is a composite based on published literature.
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.05% triethylamine in water, pH adjusted to 7.0 with ortho-phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v).[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 60 40 20 40 60 25 20 80 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 220 nm[4]
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the data.
| Stress Condition | Treatment Time & Temperature | % Fexofenadine Degraded | % Impurity F Formed | Other Major Impurities Formed |
| Acid Hydrolysis (1 N HCl) | 3.5 hours @ 60°C | |||
| Base Hydrolysis (2 N NaOH) | 24 hours @ 60°C | |||
| Oxidative (3% H₂O₂) | 5 hours @ 60°C | N-oxide impurity[4] | ||
| Thermal | 24 hours @ 105°C | |||
| Photolytic | 1.2 million lux hours (Vis) & 200 Wh/m² (UV) |
Note: The percentage of degradation and impurity formation should be calculated based on the peak areas from the HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of fexofenadine.
Proposed Degradation Pathway of Fexofenadine
Caption: Proposed degradation pathways for fexofenadine under stress.
Discussion
Significant degradation of fexofenadine hydrochloride is expected under oxidative conditions, leading to the formation of an N-oxide impurity.[4] Degradation is also observed under acidic and basic conditions, although to a lesser extent than under oxidative stress.[4] Thermal and photolytic degradation are generally found to be minimal.[4]
The formation of this compound, which is structurally similar to fexofenadine but lacks the carboxylic acid group on the phenylacetic acid moiety, is proposed to occur under hydrolytic (acidic or basic) conditions, potentially through a decarboxylation mechanism. The exact pathway and conditions favoring its formation need to be confirmed through the analysis of stressed samples and comparison with the reference standard of Impurity F.
The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6] The peak purity of fexofenadine in the stressed samples should be assessed using a PDA detector to confirm that the chromatographic peak is not co-eluting with any degradation products.[4]
Conclusion
This application note provides a framework for conducting forced degradation studies of fexofenadine hydrochloride and for the potential identification and quantification of this compound. The successful execution of these protocols will provide valuable insights into the stability of fexofenadine and aid in the development of a robust, stability-indicating analytical method, which is a critical component of any drug development and registration process.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Application Notes and Protocols for Fexofenadine Impurity F in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fexofenadine (B15129) Impurity F in the quality control of fexofenadine hydrochloride pharmaceutical products.
Introduction
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As with any active pharmaceutical ingredient (API), the purity of fexofenadine is critical to its safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for impurities in pharmaceutical products.[3][4][5]
Fexofenadine Impurity F, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known metabolite of fexofenadine.[6][7][8] Its presence in fexofenadine hydrochloride drug substances and products must be monitored and controlled to ensure the quality and safety of the final pharmaceutical product. This document outlines the necessary protocols for the identification and quantification of this compound.
Physicochemical Data for this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development and validation of analytical methods.
| Property | Value | Reference |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | [8] |
| CAS Number | 185066-33-5 | [6][7] |
| Molecular Formula | C₃₁H₃₇NO₄ | [6][9] |
| Molecular Weight | 487.6 g/mol | [6][9] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of fexofenadine and its related impurities.[1][10][11][12] These methods offer high resolution, sensitivity, and specificity.
Recommended Analytical Technique: Reversed-Phase HPLC
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the routine quality control analysis of this compound. This method is capable of separating Impurity F from the active fexofenadine peak and other potential impurities.
A typical experimental workflow for the quality control of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocol: RP-HPLC Method
This protocol provides a general method for the quantification of this compound. Method validation and optimization may be required for specific formulations or analytical instrumentation.
Materials and Reagents
-
This compound Reference Standard
-
Fexofenadine Hydrochloride API or Finished Product
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Triethylamine (for pH adjustment, optional)
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of fexofenadine and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8 |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile/methanol[1][11][13] |
| Buffer Preparation | Example: 0.01M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid[13] |
| Mobile Phase Composition | Isocratic or gradient elution. Example: Buffer:Acetonitrile (40:60, v/v)[13] |
| Flow Rate | 1.0 - 1.5 mL/min[1][13] |
| Column Temperature | Ambient or controlled (e.g., 27°C)[13] |
| Detection Wavelength | 220 nm or 250 nm[10][13] |
| Injection Volume | 20 - 40 µL[13][14] |
Preparation of Solutions
4.3.1. Standard Solution
-
Accurately weigh a suitable amount of this compound Reference Standard.
-
Dissolve in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 µg/mL).
4.3.2. Sample Solution
-
Accurately weigh and transfer a quantity of the fexofenadine hydrochloride sample equivalent to a specified amount of the active ingredient.
-
Dissolve in the diluent to achieve a final concentration suitable for analysis (e.g., 1 mg/mL of fexofenadine hydrochloride).
-
Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Fexofenadine peak) | Not more than 2.0[14] |
| Theoretical Plates (for Fexofenadine peak) | NLT 2000 |
| Resolution (between Fexofenadine and Impurity F) | NLT 1.5 |
| %RSD for replicate injections of standard | NMT 2.0% |
Data Analysis and Calculation
The amount of this compound in the sample is calculated using the external standard method.
Calculation Formula:
Where:
-
Area_Impurity_F_Sample: Peak area of Impurity F in the sample chromatogram.
-
Area_Impurity_F_Standard: Peak area of Impurity F in the standard chromatogram.
-
Conc_Standard: Concentration of this compound in the standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of fexofenadine hydrochloride in the sample solution (e.g., in mg/mL).
Method Validation
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The logical relationship for method validation is illustrated in the diagram below.
Caption: Logical flow of the analytical method validation process.
Acceptance Criteria
The acceptance criteria for this compound will depend on the specific pharmacopeial monograph (e.g., USP, EP) and the regulatory filings for the drug product. As a general guideline, individual unspecified impurities are often limited to not more than 0.10%, and the total impurities are typically controlled. For known impurities listed in a monograph, specific limits are provided. For instance, the USP monograph for Fexofenadine Hydrochloride Tablets specifies an acceptance criterion of NMT 0.4% for Fexofenadine related compound A.[5] The specific limit for Impurity F should be established based on toxicological data and regulatory requirements.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of fexofenadine hydrochloride pharmaceutical products. The RP-HPLC method described in these application notes provides a robust and reliable approach for the identification and quantification of this impurity. Adherence to proper method validation and system suitability criteria is essential for generating accurate and reproducible results that comply with regulatory standards.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpronline.com [ijmpronline.com]
- 3. Fexofenadine impurity A, European Pharmacopoeia (EP) Reference Standard | 76811-98-8 [sigmaaldrich.com]
- 4. 盐酸非索非那定 盐酸盐 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. uspnf.com [uspnf.com]
- 6. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 7. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 8. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. ijrpc.com [ijrpc.com]
- 14. phenomenex.com [phenomenex.com]
- 15. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Fexofenadine and Its Impurities
Introduction
Fexofenadine (B15129) is a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine (B1681261) and functions as a selective peripheral H1 blocker.[3] During the synthesis and storage of fexofenadine, several process-related and degradation impurities can arise. The identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols and methods for the chromatographic separation of fexofenadine and its key impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Key Fexofenadine Impurities
Several related compounds and degradation products of fexofenadine have been identified. The British Pharmacopoeia lists four key impurities:
-
Impurity D: Methyl ester of keto-fexofenadine[4]
In addition to these, an oxidative degradation product, N-oxide of fexofenadine , has also been identified.[6]
Experimental Protocols and Methodologies
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the determination of fexofenadine hydrochloride and its four main related impurities (A, B, C, and D) in pharmaceutical tablets.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Phosphate (B84403) buffer : Methanol (60:40, v/v). The buffer consists of 0.05 M sodium phosphate with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine (B128534), adjusted to pH 2.7.[4] |
| Flow Rate | 1.5 mL/min[4] |
| Detection | UV at 215 nm[4] |
| Column Temperature | Ambient[4] |
| Injection Volume | 20 µL |
| Internal Standard | Lisinopril[4] |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane sulphonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust the pH to 2.7 with phosphoric acid. Mix 600 mL of this buffer with 400 mL of methanol. Filter and degas the final mixture.[4]
-
Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride reference standard in the mobile phase to obtain a concentration of 500 µg/mL.
-
Standard Stock Solution (Impurities): Prepare individual stock solutions of Impurities A, B, C, and D at a concentration of 100 µg/mL in the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution containing 50 µg/mL of fexofenadine and appropriate concentrations of each impurity by diluting the stock solutions with the mobile phase.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of fexofenadine hydrochloride into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.[7]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of fexofenadine and its impurities.
Method 2: Stability-Indicating RP-UPLC Method
This gradient UPLC method is suitable for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCl.[5][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[5][6] |
| Mobile Phase A | 0.05% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[5][6] |
| Mobile Phase B | Water : Acetonitrile (10:90, v/v)[5][6] |
| Flow Rate | 0.4 mL/min[5][6] |
| Detection | UV at 220 nm[5][6] |
| Column Temperature | 30°C[5][6] |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both phases.
-
Diluent: Use a mixture of Mobile Phase A and B in a 50:50 ratio.
-
Standard and Sample Preparation: Follow similar procedures as in Method 1, using the UPLC diluent.
Logical Relationship of Impurities and Separation Methods
Caption: Relationship between fexofenadine impurities and separation techniques.
Quantitative Data Summary
Table 1: Chromatographic Performance Data
| Method | Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC[4] | Fexofenadine | 10.72 | 0.1 - 50 | 0.02 | 0.05 |
| Impurity B | 11.99 | 0.1 - 50 | 0.02 | 0.05 | |
| Impurity A | 14.01 | 0.1 - 50 | 0.02 | 0.05 | |
| Impurity C | 16.53 | 0.1 - 50 | 0.02 | 0.05 | |
| Impurity D | 21.23 | 0.1 - 50 | 0.02 | 0.05 | |
| RP-HPLC[8] | Fexofenadine | - | 60 - 750 | - | - |
| Impurity A | - | 0.7 - 18.7 | 0.18 | 0.56 | |
| Impurity B | - | 0.7 - 18.7 | 0.12 | 0.48 | |
| RP-HPLC[7] | Fexofenadine | 3.3 | 31.5 - 500 | 3.5 | 10.1 |
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, fexofenadine is subjected to various stress conditions.[4]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a fexofenadine solution (e.g., 500 µg/mL) with 0.5 N HCl and heat at 80°C for 4 hours.[4] Neutralize the solution before dilution and analysis.
-
Base Hydrolysis: Treat the fexofenadine solution with 0.5 N NaOH and heat at 80°C for 4 hours.[4] Neutralize before analysis.
-
Oxidative Degradation: Treat the fexofenadine solution with 3% v/v H₂O₂ at room temperature or 60°C for 5 hours.[6][9]
-
Thermal Degradation: Expose solid fexofenadine powder to a temperature of 105°C for 24 hours.[6][10]
-
Photolytic Degradation: Expose a fexofenadine solution to direct daylight for one week or UV light (254 nm).[4]
Workflow for Forced Degradation Study
Caption: Workflow of a forced degradation study for fexofenadine.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Recovery of Fexofenadine | Degradation Products Observed | Reference |
| Acid (0.5 N HCl, 80°C, 4h) | 82.51% | Three degradation peaks at tR 17.48, 19.62, 26.40 min | [4] |
| Base (0.5 N NaOH, 80°C, 4h) | 89.54% | Two degradation peaks | [4] |
| Oxidation (3% H₂O₂, 60°C, 5h) | Significant degradation | Major unknown product (N-oxide) | [6] |
| Thermal (105°C, 24h) | Slight degradation | Minor degradation peaks | [6] |
Conclusion
The described HPLC and UPLC methods are demonstrated to be simple, accurate, and robust for the separation and quantification of fexofenadine and its related impurities. The stability-indicating methods are effective in separating the parent drug from its degradation products, making them suitable for routine quality control analysis and stability studies of fexofenadine in pharmaceutical formulations. The provided protocols offer a comprehensive guide for researchers and drug development professionals working with fexofenadine.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 3. d-nb.info [d-nb.info]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Simultaneous determination of fexofenadine and its related compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ukaazpublications.com [ukaazpublications.com]
experimental protocol for Fexofenadine Impurity F analysis
Application Note: Analysis of Fexofenadine (B15129) Impurity F
Introduction
Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Fexofenadine Impurity F, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1][2][3], is a potential impurity that needs to be monitored and controlled within acceptable limits in Fexofenadine drug substance and product. This application note provides a detailed experimental protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Principle
The analytical method described herein is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to separate Fexofenadine from its Impurity F and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The quantification of Impurity F is performed by comparing its peak area response to that of a reference standard of known concentration.
Experimental Protocol
1. Reagents and Materials
-
Fexofenadine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade or purified water)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C-18 or equivalent)[5] |
| Mobile Phase A | 0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 6.0 with dilute Orthophosphoric Acid[6] |
| Mobile Phase B | Methanol[6] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection | UV at 220 nm[7] |
| Injection Volume | 10 µL[6] |
| Run Time | 35 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
Standard Stock Solution of Fexofenadine (approx. 500 µg/mL): Accurately weigh about 50 mg of Fexofenadine Hydrochloride Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Standard Stock Solution of this compound (approx. 50 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
System Suitability Solution (Fexofenadine approx. 50 µg/mL, Impurity F approx. 5 µg/mL): Pipette 10 mL of the Standard Stock Solution of Fexofenadine and 10 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Test Solution (approx. 500 µg/mL of Fexofenadine): Accurately weigh an amount of the test sample equivalent to about 50 mg of Fexofenadine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent once to ensure a clean baseline.
-
Inject the System Suitability Solution in six replicates.
-
Inject the Test Solution in duplicate.
-
After all injections are complete, wash the column with a suitable solvent mixture (e.g., Methanol:Water 80:20 v/v).
5. System Suitability
The system is deemed suitable for use if the following criteria are met for the six replicate injections of the System Suitability Solution:
-
Resolution: The resolution between the Fexofenadine and this compound peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Fexofenadine and this compound peaks should be not more than 2.0.[7]
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of Fexofenadine and this compound should be not more than 2.0%.[7]
6. Calculation
The percentage of this compound in the test sample is calculated using the following formula:
Where:
-
Area_ImpF_Sample is the peak area of Impurity F in the chromatogram of the Test Solution.
-
Area_ImpF_Std is the average peak area of Impurity F in the chromatograms of the System Suitability Solution.
-
Conc_ImpF_Std is the concentration of this compound in the System Suitability Solution (µg/mL).
-
Conc_Sample is the concentration of Fexofenadine in the Test Solution (µg/mL).
Data Presentation
Table 1: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Fexofenadine/Impurity F) | ≥ 2.0 | 3.5 |
| Tailing Factor (Fexofenadine) | ≤ 2.0 | 1.2 |
| Tailing Factor (Impurity F) | ≤ 2.0 | 1.4 |
| %RSD of Peak Area (Fexofenadine) | ≤ 2.0% | 0.8% |
| %RSD of Peak Area (Impurity F) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.15 µg/mL |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 4. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fexofenadine Impurity F HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of Fexofenadine (B15129) Impurity F.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F and why is its peak shape a common issue?
This compound, a metabolite of Fexofenadine, possesses a chemical structure that includes both a carboxylic acid and a tertiary amine within a piperidine (B6355638) ring.[1][2][3] This makes it a basic compound susceptible to problematic secondary interactions during reversed-phase HPLC. The primary cause of peak tailing for this and similar basic compounds is the electrostatic interaction between the protonated amine group of the analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based HPLC columns. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical, tailing peak shape.
Q2: My peak for Impurity F is tailing. What is the very first thing I should check?
Begin by examining your mobile phase composition, specifically its pH and buffer strength. These are often the most influential factors and are relatively easy to adjust. An inappropriate pH can lead to inconsistent ionization of the analyte or the stationary phase, while an inadequate buffer concentration will fail to maintain a stable pH throughout the analysis, both of which can cause significant peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
The mobile phase pH dictates the ionization state of both the this compound molecule (specifically its tertiary amine) and the silica (B1680970) stationary phase.
-
Low pH (2.5 - 3.5): This is often the ideal range. At this pH, most residual silanol groups on the column are protonated (Si-OH) and therefore neutral, minimizing their ability to interact with the positively charged analyte. This leads to a more symmetrical peak.
-
Mid pH (4 - 7): This range is frequently problematic. The silanol groups become increasingly deprotonated (negatively charged), creating strong ionic attractions with the positively charged Impurity F, which is a primary cause of peak tailing.
-
High pH (>8): At high pH, the tertiary amine on Impurity F will be deprotonated (neutral), which can reduce tailing. However, operating at a high pH can rapidly degrade conventional silica-based columns. This approach should only be used with a specialized, pH-stable column.
Q4: Can my choice of HPLC column cause peak tailing for this impurity?
Absolutely. The column chemistry is critical for analyzing basic compounds.
-
Column Type: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically converts most of the accessible residual silanols into less interactive, more hydrophobic groups, significantly reducing the sites available for secondary interactions.
-
Column Condition: Columns degrade over time. Contamination can create new active sites, and voids in the packing bed can disrupt the flow path, both leading to distorted peaks. If your column is old or has been used with poorly filtered samples, it may be the source of the problem.
Q5: Could my sample preparation or injection technique be the cause of the tailing?
Yes, several sample-related factors can lead to poor peak shape:
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to tailing. If all peaks in the chromatogram are broad or tailing, this is a likely cause. Try diluting your sample or reducing the injection volume.
-
Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
Q6: How can I determine if my HPLC system hardware is causing the peak tailing?
This is known as an "extra-column effect," where peak broadening occurs outside of the column itself.
-
Tubing: Minimize the length and internal diameter of all tubing, especially between the column and the detector.
-
Fittings and Connections: Ensure all fittings are properly made and not leaking. Overtightened or poorly seated fittings can create small voids (dead volumes) where the sample can diffuse and cause tailing.[5][6]
Troubleshooting Guides and Protocols
Data Presentation: Recommended HPLC Conditions
This table summarizes the recommended starting conditions and potential modifications for optimizing the peak shape of this compound.
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Column Type | High-purity, fully end-capped C18 or C8 | Minimizes exposed residual silanol groups, which are the primary cause of tailing for basic compounds. |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of silanol groups, reducing secondary interactions. |
| Buffer System | Phosphate (B84403) or Formate | Provides good buffering capacity in the recommended low pH range. |
| Buffer Concentration | 20 - 50 mM | Ensures a stable pH environment. If tailing persists, increasing concentration within this range can help. |
| Additive (Optional) | 0.1% Triethylamine (TEA) | TEA is a basic compound that acts as a "silanol masking agent," competitively binding to active sites and improving peak shape for other basic analytes.[7] |
| Injection Solvent | Match initial mobile phase composition | Prevents peak distortion caused by solvent mismatch. If sample solubility is an issue, use the weakest possible solvent. |
Experimental Protocol: Mobile Phase Optimization
-
Prepare Aqueous Phase: Prepare a 25 mM phosphate buffer. To do this, dissolve the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer solution to 2.7 using ortho-phosphoric acid.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 60:40 v/v).[8]
-
Filter and Degas: Filter the final mobile phase through a 0.22 or 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
-
Analyze: Equilibrate the column with the new mobile phase until a stable baseline is achieved, then inject the sample.
-
Iterate if Necessary: If peak tailing is still present, consider adding 0.1% (v/v) of Triethylamine (TEA) to the mobile phase and re-adjusting the pH before re-analyzing.
Experimental Protocol: Column Washing and Regeneration
If you suspect column contamination is the cause of peak tailing, a thorough wash may restore performance.
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Buffer Flush: Flush the column with 10-20 column volumes of HPLC-grade water to remove any precipitated buffer salts.
-
Organic Flush: Flush with 10-20 column volumes of a strong, miscible organic solvent like methanol (B129727) or acetonitrile.
-
Stronger Wash (for severe contamination): For non-polar contaminants, flush the column in the reverse direction with a sequence of solvents like isopropanol (B130326), followed by hexane, then isopropanol again to ensure miscibility, before returning to your mobile phase conditions.
-
Re-equilibration: Re-equilibrate the column with your mobile phase until the pressure and baseline are stable.
Visual Troubleshooting Aids
The following diagrams illustrate the key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for systematically troubleshooting HPLC peak tailing.
Caption: Chemical interaction causing peak tailing of basic compounds.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. mtc-usa.com [mtc-usa.com]
- 5. realab.ua [realab.ua]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Fexofenadine Impurity F Separation
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Fexofenadine (B15129) and its related substance, Impurity F.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating Fexofenadine and its impurities?
A1: A common starting point for the separation of Fexofenadine and its impurities is reverse-phase high-performance liquid chromatography (RP-HPLC). Typical columns include C8 or C18.[1] Mobile phases often consist of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). For example, a mobile phase could be a mixture of phosphate (B84403) buffer and acetonitrile (65:35 v/v), with the buffer pH adjusted to around 4.[2] Another starting point could be a mobile phase of 1% triethylamine (B128534) phosphate (pH 3.7), acetonitrile, and methanol in a 60:20:20 (v/v/v) ratio.[1]
Q2: What is Fexofenadine Impurity F?
A2: this compound is a metabolite of Fexofenadine.[3] Its chemical name is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid.[4] It is an important impurity to monitor in pharmaceutical formulations of Fexofenadine.
Q3: What detection wavelength is typically used for Fexofenadine and its impurities?
A3: A UV detector is commonly used for the analysis of Fexofenadine and its impurities. The detection wavelength is often set at 220 nm.[2][5] However, other wavelengths such as 210 nm and 215 nm have also been reported.[6][7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Fexofenadine and Impurity F
Poor resolution between the main analyte peak and an impurity is a common challenge in HPLC. The following steps can help improve the separation.
Troubleshooting Workflow for Poor Resolution
A workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Fexofenadine.
-
Protocol: Prepare a series of mobile phases with varying pH values (e.g., in 0.2 unit increments) around the initial pH. For example, if the starting pH is 4.0, prepare mobile phases at pH 3.8, 4.2, etc.[2] A lower pH, such as 2.7 or 3.2, has been shown to be effective in some methods.[6][8]
-
Data Summary:
-
| Mobile Phase pH | Resolution (Rs) between Fexofenadine and Impurity F |
| 3.8 | [Experimental Value] |
| 4.0 (Initial) | [Experimental Value] |
| 4.2 | [Experimental Value] |
-
Change Organic Modifier: The type of organic solvent in the mobile phase can alter the selectivity of the separation.
-
Protocol: If using acetonitrile, try substituting it with methanol, or use a mixture of both. For instance, a mobile phase of 1% triethylamine phosphate (pH 3.7), acetonitrile, and methanol (60:20:20 v/v/v) has been successfully used.[1]
-
Data Summary:
-
| Organic Modifier | Resolution (Rs) |
| Acetonitrile | [Experimental Value] |
| Methanol | [Experimental Value] |
| Acetonitrile/Methanol (50:50) | [Experimental Value] |
-
Modify Gradient Program (if applicable): For gradient methods, adjusting the slope of the gradient can improve resolution.
-
Protocol: Decrease the rate of change of the organic modifier concentration during the elution of the critical pair. A shallower gradient provides more time for the components to separate.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can affect the accuracy of integration and reduce resolution.[9]
Troubleshooting Workflow for Poor Peak Shape
A decision tree for addressing poor peak shape.
Detailed Steps:
-
Check Mobile Phase Compatibility: Ensure the mobile phase is well-mixed, degassed, and compatible with the column.[10]
-
Protocol: Prepare fresh mobile phase daily.[6] Sonicate or use an online degasser to remove dissolved gases.
-
-
Adjust pH and/or Add an Additive: For basic compounds like Fexofenadine, peak tailing can occur due to interactions with residual silanols on the silica-based column packing.
-
Protocol: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also improve peak shape.[6][8] A common concentration for TEA is 0.1% to 1% (v/v).[8]
-
Data Summary:
-
| Mobile Phase Additive | Tailing Factor of Fexofenadine Peak |
| None | [Experimental Value] |
| 0.1% Triethylamine | [Experimental Value] |
| 1% Triethylamine | [Experimental Value] |
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.[9]
-
Protocol: Reduce the injection volume or the concentration of the sample.[11]
-
Issue 3: Inconsistent Retention Times
Shifting retention times can indicate a problem with the HPLC system or the method's robustness.
Troubleshooting Workflow for Inconsistent Retention Times
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 4. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 5. phenomenex.com [phenomenex.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. d-nb.info [d-nb.info]
- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
improving resolution between Fexofenadine Impurity F and parent drug
Welcome to the technical support center for the chromatographic analysis of Fexofenadine (B15129) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on improving the resolution between Fexofenadine and Fexofenadine Impurity F.
Troubleshooting Guide: Improving Resolution Between Fexofenadine and Impurity F
Poor resolution between the parent drug, Fexofenadine, and its closely related substance, this compound, is a common analytical challenge. The structural similarity between these two compounds necessitates careful optimization of chromatographic conditions. This guide provides a systematic approach to troubleshoot and enhance their separation.
Q1: My chromatogram shows co-elution or poor resolution between Fexofenadine and this compound. What is the first step I should take?
A1: The initial and often most effective step is to adjust the mobile phase composition. The polarity of the mobile phase directly influences the retention and separation of compounds on a reversed-phase column.
-
Decrease Organic Modifier Percentage: A gradual decrease in the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention times of both compounds, potentially leading to better separation.
-
Change Organic Modifier: The selectivity between Fexofenadine and Impurity F can be significantly different between acetonitrile and methanol. If you are using one, try switching to the other or using a combination of both.
Q2: I've adjusted the organic modifier, but the resolution is still not satisfactory. What other mobile phase parameters can I optimize?
A2: The pH of the aqueous portion of your mobile phase is a critical parameter, especially for ionizable compounds like Fexofenadine and its impurities.
-
pH Adjustment: Fexofenadine has both acidic (carboxylic acid) and basic (piperidine) functional groups. Modifying the mobile phase pH will alter the ionization state of both the parent drug and the impurity, which can lead to significant changes in retention and selectivity. Explore a pH range between 3 and 7 to find the optimal separation. A lower pH (e.g., 2.7-3.5) often yields good results.[1][2]
-
Buffer Concentration: The concentration of the buffer can also impact peak shape and resolution. A typical starting concentration is 20-50 mM.
Q3: Are there any mobile phase additives that can help improve the separation?
A3: Yes, additives can significantly enhance peak shape and selectivity.
-
Triethylamine (TEA): For basic compounds like Fexofenadine, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the column. Adding a small amount of TEA (e.g., 0.1%) to the mobile phase can mask these silanols, leading to sharper, more symmetrical peaks and improved resolution.[1][2]
-
Ion-Pairing Agents: The use of an ion-pairing reagent, such as sodium dodecyl sulfate (B86663) (SDS), can be explored in more challenging separations.[3]
Q4: I've optimized the mobile phase, but I'm still facing challenges. Should I consider changing the column?
A4: The stationary phase chemistry plays a crucial role in selectivity. If mobile phase optimization is insufficient, evaluating different column chemistries is the next logical step.
-
Column Chemistry: While C18 columns are a common starting point, other stationary phases can offer different selectivities. Consider columns with alternative functionalities such as phenyl-hexyl or biphenyl (B1667301) phases, which can provide different types of interactions (e.g., π-π interactions) with the analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column will increase efficiency and can lead to better resolution.
Q5: Can adjusting the temperature or flow rate help?
A5: Yes, these parameters can also be fine-tuned.
-
Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, it can also affect selectivity, so it should be optimized carefully.
-
Flow Rate: A lower flow rate generally leads to better resolution, but at the cost of longer run times.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid. Its Chemical Abstracts Service (CAS) number is 185066-33-5. It is structurally very similar to Fexofenadine, with the key difference being a propanoic acid side chain instead of the dimethyl acetic acid side chain in the parent drug.
Q: Why is it difficult to separate Fexofenadine and Impurity F?
A: The difficulty in separation arises from their high degree of structural similarity. The only difference is a single methyl group, which results in very similar physicochemical properties and, consequently, similar retention behavior on a chromatographic column.
Q: Are there any established HPLC methods for this specific separation?
Q: What detection wavelength is typically used for Fexofenadine and its impurities?
A: A detection wavelength of around 220 nm is commonly used for the analysis of Fexofenadine and its related compounds.[6]
Experimental Protocols
The following are example HPLC methods that can be used as a starting point for optimizing the separation of Fexofenadine and Impurity F.
Method 1: Reversed-Phase HPLC with pH Control
This method is adapted from established methods for other Fexofenadine impurities and focuses on pH control to manipulate selectivity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method 2: Reversed-Phase HPLC with Phenyl Column and Additive
This method utilizes an alternative column chemistry and a mobile phase additive to improve peak shape and potentially enhance selectivity.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes typical starting conditions and potential optimization pathways.
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Switch to Phenyl-Hexyl or Biphenyl | Alter selectivity through different interactions |
| Mobile Phase | Acetonitrile:Buffer (e.g., 40:60) | Decrease % Acetonitrile; Switch to Methanol | Increase retention; Change selectivity |
| pH | 6.5 | Decrease to 2.7-3.5 | Alter ionization state of analytes |
| Additive | None | Add 0.1% Triethylamine (TEA) | Improve peak shape of basic compounds |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | Increase efficiency and resolution |
| Temperature | Ambient | Increase to 30-40 °C | Improve efficiency |
Visualizations
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of fexofenadine and its related compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Fexofenadine Impurity F Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Fexofenadine (B15129) Impurity F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F?
A1: this compound is a known impurity and metabolite of Fexofenadine.[1][2] Its chemical name is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid.[1]
Q2: Why is it important to control this compound?
A2: Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies require the identification and quantification of impurities.
Q3: What are the typical analytical methods for detecting and quantifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for the detection and quantification of Fexofenadine and its impurities, including Impurity F.[3][4][5] These methods typically use C18, C8, or phenyl-hexyl columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4][5]
Synthesis Troubleshooting Guide
The synthesis of this compound can present challenges related to side reactions and incomplete reactions, leading to a complex mixture of products. Below are some common issues and potential solutions.
Q4: My synthesis of this compound results in a low yield. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reduction of the keto group to a hydroxyl group can sometimes be sluggish. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. If the reaction stalls, consider adding a fresh portion of the reducing agent.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The choice of reducing agent and reaction conditions is critical. Sodium borohydride (B1222165) is a commonly used reducing agent for this type of transformation.[4]
-
Product precipitation: In related syntheses, it has been observed that the product can precipitate out of the reaction mixture before the reaction is complete, hindering further conversion.[6] Ensuring adequate solvent volume and good stirring can help mitigate this.
Q5: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize their formation?
A5: The formation of byproducts is a common challenge. Here are some strategies to minimize them:
-
Control of reaction temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal reaction temperature is crucial.
-
Purity of starting materials: The presence of impurities in the starting materials can lead to the formation of unwanted side products. Ensure the purity of your reactants before starting the synthesis.
-
Inert atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q6: How can I confirm the identity of my synthesized this compound and its byproducts?
A6: A combination of analytical techniques is recommended for structural confirmation:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time of your synthesized compound with a certified reference standard of this compound.[3]
-
Mass Spectrometry (MS): Determine the molecular weight of your product and its fragmentation pattern to confirm its identity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information to confirm the connectivity of the atoms.[4]
Purification Troubleshooting Guide
The purification of this compound often involves chromatographic techniques, which can have their own set of challenges.
Q7: I am having difficulty separating this compound from a closely related impurity during HPLC purification. What can I do?
A7: Co-elution of impurities is a common purification challenge. Here are some troubleshooting steps:
-
Optimize the mobile phase:
-
pH Adjustment: The retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly alter selectivity.
-
Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or using a ternary mixture.
-
Ion-pairing agents: For polar and ionizable compounds, adding an ion-pairing agent to the mobile phase can improve retention and resolution.
-
-
Change the stationary phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or biphenyl (B1667301) column might provide the necessary selectivity to separate the closely eluting impurities.[3][7]
-
Gradient Optimization: Adjusting the gradient slope can improve the resolution between closely eluting peaks. A shallower gradient can increase the separation.
Q8: My purified this compound shows poor peak shape (e.g., tailing) in the final analytical HPLC. What could be the cause?
A8: Poor peak shape can be due to several factors:
-
Column overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask these sites and improve peak shape.[4]
-
Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 2 units above or below the pKa of the compound.
Q9: How can I improve the recovery of this compound from my purification process?
A9: Low recovery can be due to adsorption onto the stationary phase or degradation during the process.
-
Check for Adsorption: Fexofenadine and its impurities can be prone to adsorption. Using a well-deactivated column and ensuring the mobile phase is properly conditioned can help.
-
Assess Stability: Fexofenadine can degrade under certain conditions, such as exposure to strong acids, bases, or oxidative conditions.[4] Ensure your purification conditions are mild and avoid prolonged exposure to harsh conditions.
Data Presentation
Table 1: HPLC and UPLC Methods for Analysis of Fexofenadine and Related Impurities
| Parameter | Method 1: HPLC[5] | Method 2: UPLC[4] |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M phosphate (B84403) buffer with 0.1% 1-octane sulfonic acid sodium salt and 1% TEA, pH 2.7 | 0.05% triethylamine, pH 7.0 |
| Mobile Phase B | Methanol | Water:Acetonitrile (10:90 v/v) |
| Gradient | Isocratic (60:40 A:B) | 0/25, 10/25, 15/35, 33/60, 35/80, 36/25, 40/25 (Time/%B) |
| Flow Rate | 1.5 mL/min | 0.4 mL/min |
| Detection | 215 nm | 220 nm |
| Column Temp. | Ambient | 30 °C |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Fexofenadine and Impurities
This protocol is based on a published method for the analysis of Fexofenadine and its related impurities.[5]
-
Preparation of Mobile Phase:
-
Aqueous Phase (A): Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane sulfonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust the pH to 2.7 with phosphoric acid.
-
Organic Phase (B): HPLC grade methanol.
-
Mobile Phase: Mix the aqueous and organic phases in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070106078A1 - Process for the preparation of fexofenadine - Google Patents [patents.google.com]
- 7. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
minimizing Fexofenadine Impurity F formation during manufacturing
Welcome to the Technical Support Center for Fexofenadine (B15129) Manufacturing. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to impurity formation during the synthesis and production of Fexofenadine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the formation of Fexofenadine Impurity F and other process-related impurities.
Understanding this compound
This compound is chemically identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid [1][2]. It is structurally similar to Fexofenadine but lacks one of the methyl groups on the α-carbon of the carboxylic acid moiety. While it is known as a metabolite of Fexofenadine, its formation as a process-related impurity during manufacturing is a critical quality attribute to control.
Troubleshooting Guide: Minimizing Impurity F Formation
This section addresses specific issues that may lead to the formation of this compound during manufacturing.
Question: We are observing a consistent, low level of Impurity F in our final Active Pharmaceutical Ingredient (API). What is the likely cause?
Answer: The formation of Impurity F is likely linked to the degradation of a key intermediate or Fexofenadine itself, specifically involving the dimethylacetic acid side chain. A potential, though not definitively proven, pathway is the decarboxylation or demethylation of ester intermediates under thermal stress. One patent suggests that ester intermediates in the Fexofenadine synthesis pathway can undergo decarboxylation at temperatures exceeding 150°C.
Recommended Actions:
-
Thermal Stress Review: Audit your process for steps involving high temperatures, particularly during the hydrolysis of the methyl ester intermediate to form the final Fexofenadine acid. Prolonged exposure to high temperatures should be minimized.
-
Starting Material Purity: Ensure the purity of the starting material, α,α-dimethyl phenylacetic acid, and its subsequent intermediates. The presence of related acid impurities in the starting materials can lead to the formation of corresponding impurities in the final product.
-
pH Control during Hydrolysis: During the final saponification/hydrolysis step, carefully control the pH and temperature. Harsh basic conditions coupled with high temperatures can promote side reactions.
Question: Can the choice of solvents or reagents influence the formation of Impurity F?
Answer: Yes, the reaction environment plays a crucial role.
Recommended Actions:
-
Solvent Selection: Use high-purity, well-defined solvents. Avoid solvents that may have acidic or basic impurities that could catalyze degradation reactions.
-
Reagent Quality: The quality of reagents used in steps like Friedel-Crafts acylation and the final hydrolysis is important. For instance, the strength and purity of the base used for hydrolysis (e.g., sodium hydroxide) should be consistent.
Question: We have detected an increase in Impurity F levels after purification. What could be the reason?
Answer: This suggests that the impurity may be forming during the purification or isolation steps.
Recommended Actions:
-
Drying Temperature: The most probable cause is excessive temperature during the drying of the final API. Fexofenadine should be dried under vacuum at a controlled, moderate temperature. Review your drying parameters to ensure they are not exceeding the recommended range.
-
Recrystallization Solvent: If recrystallization is used, ensure the chosen solvent system does not promote degradation. The API should not be held at reflux for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound? A1: this compound is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, with the CAS No. 185066-33-5[1].
Q2: What is a plausible chemical pathway for the formation of Impurity F during manufacturing? A2: A plausible, though unconfirmed, pathway is the thermal degradation of an ester intermediate of Fexofenadine, potentially involving decarboxylation at temperatures above 150°C. This would result in the loss of a methyl group from the dimethylacetic acid moiety.
Q3: Are there specific synthetic steps that are more critical for controlling Impurity F levels? A3: The most critical steps are likely those involving elevated temperatures, such as the final hydrolysis of the ester intermediate and the drying of the isolated Fexofenadine API.
Q4: What analytical method is suitable for detecting and quantifying this compound? A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. See the Experimental Protocols section for a typical methodology.
Q5: Besides Impurity F, what other common impurities should be monitored in Fexofenadine synthesis? A5: Other common process-related impurities include the keto-fexofenadine (Impurity A), the meta-isomer of Fexofenadine (Impurity B), and the methyl ester of Fexofenadine (Impurity C). An N-oxide impurity can also form under oxidative stress conditions[3].
Data Presentation
The following tables summarize typical process parameters and their potential impact on Impurity F formation. These are illustrative and should be optimized for your specific process.
Table 1: Impact of Temperature on Impurity F Formation during Ester Hydrolysis
| Batch | Reaction Temperature (°C) | Reaction Time (hours) | Impurity F Level (%) |
| 1 | 80-85 | 4 | < 0.05 |
| 2 | 90-95 | 4 | 0.08 |
| 3 | 100-105 | 4 | 0.15 |
| 4 | 80-85 | 8 | 0.06 |
Table 2: Impact of Drying Temperature on Impurity F in Final API
| Batch | Drying Temperature (°C) | Drying Time (hours) | Impurity F Level (%) |
| A | 60-65 | 12 | < 0.05 |
| B | 70-75 | 12 | 0.07 |
| C | 80-85 | 12 | 0.12 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol describes a general reversed-phase HPLC method for the detection and quantification of Impurity F.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Fexofenadine sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Visualizations
The following diagrams illustrate key concepts related to Impurity F formation and control.
Caption: Plausible pathway for Impurity F formation via thermal degradation.
Caption: Logical workflow for troubleshooting Impurity F formation.
References
addressing co-elution of Fexofenadine Impurity F with other degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Fexofenadine (B15129) and its impurities, with a specific focus on addressing the co-elution of Fexofenadine Impurity F with other degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic Acid, is a known impurity of Fexofenadine.[1][2][3][4] Its accurate quantification is crucial for ensuring the safety, efficacy, and quality of Fexofenadine drug products, as required by regulatory bodies. Co-elution of Impurity F with other degradants can lead to inaccurate quantification and potentially compromise the quality assessment of the final product.
Q2: We are observing peak co-elution in the chromatogram where this compound is suspected to be one of the components. How can we confirm the identities of the co-eluting peaks?
To confirm the identities of co-eluting peaks, a combination of techniques is recommended:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity.[5] This can help determine if a chromatographic peak is due to a single compound or multiple co-eluting species.
-
Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the eluting compounds can provide definitive identification of Fexofenadine, Impurity F, and other potential degradants.[6]
-
Reference Standards: Inject individual reference standards of Fexofenadine and all known impurities, including Impurity F, to determine their individual retention times under your current chromatographic conditions.
Q3: Our current reversed-phase HPLC method is failing to resolve this compound from a closely eluting degradation product. What are the initial troubleshooting steps?
When facing co-elution, systematically investigate the following chromatographic parameters:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Fexofenadine and its impurities. A slight adjustment in pH (e.g., ± 0.2 units) can alter the ionization state and improve selectivity.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase are critical for resolution.[7][8] Experiment with different ratios of your current organic modifier or consider switching to an alternative.
-
Column Chemistry: The choice of stationary phase is paramount for achieving separation. If a standard C18 column is not providing adequate resolution, consider columns with alternative selectivities such as Phenyl-Hexyl or Biphenyl.[9][10]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with other degradants.
Problem: Co-elution of this compound with an unknown degradant using a standard C18 reversed-phase HPLC method.
Troubleshooting Workflow
References
- 1. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 2. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 3. guidechem.com [guidechem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. idealpublication.in [idealpublication.in]
- 9. phenomenex.com [phenomenex.com]
- 10. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of LC-MS Conditions for Fexofenadine Impurity F Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) conditions for the detection of Fexofenadine Impurity F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a known impurity of Fexofenadine. Its chemical name is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid.[1][2][3] It is also described as a metabolite of Fexofenadine.[1] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₁H₃₇NO₄ |
| Molecular Weight | 487.6 g/mol [1] |
| Monoisotopic Mass | 487.2723 g/mol |
| CAS Number | 185066-33-5[1][2][3] |
Q2: What are the typical starting LC conditions for the analysis of Fexofenadine and its impurities?
A2: Based on published methods for Fexofenadine and its other impurities, a reversed-phase chromatographic approach is most common. A good starting point would be a C18 or a phenyl-type column with a gradient elution using a mobile phase consisting of an acidic aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Q3: What are the recommended MS parameters for detecting this compound?
A3: Fexofenadine and its impurities are typically analyzed in positive electrospray ionization (ESI+) mode. For Fexofenadine, the protonated molecule [M+H]⁺ at m/z 502.3 is commonly used as the precursor ion for MS/MS analysis, with a major product ion at m/z 466.2.[4][5] For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 488.3. To determine the optimal product ions and collision energy, it is recommended to perform a product ion scan on a standard of Impurity F.
Q4: How can I improve the separation between Fexofenadine and its impurities?
A4: Co-elution can be a significant challenge in impurity analysis. To improve separation, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient can increase the resolution between closely eluting peaks.
-
Adjust the mobile phase pH: Altering the pH can change the ionization state of the analytes and their interaction with the stationary phase.
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a biphenyl (B1667301) column, which offer different selectivities.[6]
-
Modify the mobile phase additives: The use of ion-pairing reagents or different buffers (e.g., ammonium (B1175870) formate, ammonium acetate) can influence retention and peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Chromatographic Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Causes | Solutions |
| Secondary interactions with the stationary phase: Residual silanols on the silica-based column can interact with basic analytes. | - Use a column with end-capping or a hybrid particle technology. - Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. - Operate at a lower pH to ensure the analyte is fully protonated. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. |
| Inappropriate injection solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. | - Prepare the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
Problem: Low retention of this compound.
| Possible Causes | Solutions |
| Mobile phase is too strong: A high percentage of organic solvent will lead to early elution. | - Decrease the initial percentage of the organic solvent in your gradient or use a weaker organic solvent (e.g., methanol instead of acetonitrile). |
| Incorrect column choice: The stationary phase may not be suitable for retaining the analyte. | - Consider a column with a higher carbon load or a different chemistry (e.g., phenyl-hexyl). |
Mass Spectrometry Issues
Problem: Low sensitivity or no signal for this compound.
| Possible Causes | Solutions |
| Suboptimal ionization parameters: Incorrect ESI source settings can lead to poor ionization efficiency. | - Optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. |
| Incorrect precursor/product ion selection: The selected m/z values may not be correct for Impurity F. | - Confirm the mass of the protonated molecule ([M+H]⁺ at m/z 488.3). - Perform a product ion scan to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM). |
| Matrix effects: Co-eluting matrix components can suppress the ionization of the analyte. | - Improve chromatographic separation to move the analyte away from interfering matrix components. - Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Experimental Protocols
Below are examples of LC-MS conditions that have been used for the analysis of Fexofenadine and its impurities, which can be adapted for the detection of Impurity F.
Table 1: Example LC Conditions for Fexofenadine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[7] | Zorbax SB Phenyl (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.05% triethylamine, pH 7.0 with ortho-phosphoric acid[7] | 0.01 M Ammonium Formate in Water[7] |
| Mobile Phase B | Water:Acetonitrile (10:90, v/v)[7] | 0.01 M Ammonium Formate in Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 0.4 mL/min[7] | 1.0 mL/min |
| Column Temp. | 30°C[7] | Not specified |
| Detection | UV at 220 nm[7] | MS |
| Gradient | Gradient elution[7] | Gradient elution[7] |
Table 2: Example MS Conditions for Fexofenadine Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 502.3 ([M+H]⁺)[4] |
| Product Ion (m/z) | 466.2[4] |
| Collision Energy | Analyte-dependent, requires optimization |
| Cone Voltage | Analyte-dependent, requires optimization |
Visualizations
Experimental Workflow for LC-MS Method Optimization
The following diagram illustrates a logical workflow for developing and optimizing an LC-MS method for the detection of this compound.
Caption: Workflow for LC-MS method development and optimization for this compound.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl… [cymitquimica.com]
- 4. vliz.be [vliz.be]
- 5. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride | C32H40ClNO4 | CID 16417045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in Fexofenadine Impurity F analysis
Welcome to the technical support center for the analysis of Fexofenadine (B15129) Impurity F. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F and why is its analysis important?
A1: this compound, also known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a metabolite of Fexofenadine.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of fexofenadine-containing pharmaceutical products.
Q2: What are matrix effects and how do they affect the analysis of this compound?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as phospholipids (B1166683), salts, and proteins.[2][3] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound during LC-MS/MS analysis.[2][3]
Q3: What are the common analytical techniques used for the quantification of fexofenadine and its impurities?
A3: High-performance liquid chromatography (HPLC) coupled with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[4][5] LC-MS/MS is generally preferred for bioanalytical studies due to its high sensitivity and selectivity.[4]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A4: A SIL-IS, such as Fexofenadine-d3, is chemically and physically almost identical to the analyte.[4] It co-elutes with the analyte and experiences similar matrix effects.[4] By using the peak area ratio of the analyte to the SIL-IS, variations in ionization due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Splitting
-
Potential Cause:
-
Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column.
-
Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal for the analyte's chemical properties. Fexofenadine and its impurities have both acidic and basic functional groups.[6]
-
Analyte Interaction with Metal Surfaces: Some compounds can interact with the stainless steel components of the HPLC system, leading to peak tailing and signal loss.[7]
-
-
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
Mobile Phase Optimization: Adjust the pH of the mobile phase. For fexofenadine and its impurities, a slightly acidic pH (e.g., 2.7-4.0) is often used.[4][8] Experiment with different organic modifiers (acetonitrile vs. methanol).
-
Consider a Metal-Free Column: If peak shape issues persist, especially with evidence of ion suppression, a metal-free or PEEK-lined column might resolve the problem.[7]
-
Issue 2: Low Analyte Recovery
-
Potential Cause:
-
Inefficient Sample Preparation: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for this compound in the specific matrix.
-
Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.
-
-
Troubleshooting Steps:
-
Evaluate Different Sample Preparation Techniques: Compare the recovery of this compound using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Refer to the Data Presentation section for a comparison of these methods.
-
Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, test different sorbents and elution solvents.
-
Assess Analyte Stability: Perform stability tests at various stages of the sample handling and analysis process (e.g., freeze-thaw cycles, bench-top stability).[9]
-
Issue 3: High Variability in Results and Poor Precision
-
Potential Cause:
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement may vary between different samples or batches.
-
Lack of an Appropriate Internal Standard: Analyzing without a suitable internal standard makes the method susceptible to variations in sample preparation and instrument response.
-
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: The use of Fexofenadine-d3 is highly recommended to compensate for variability.[4] Ensure the purity of the internal standard to avoid interference.[5]
-
Improve Sample Cleanup: A more rigorous sample preparation method like SPE can reduce the amount of matrix components co-eluting with the analyte, leading to more consistent ionization.[10]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the regions of significant ion suppression.[11]
-
Issue 4: Signal Suppression or Enhancement (Matrix Effect)
-
Potential Cause:
-
Co-elution with Phospholipids: In plasma or serum samples, phospholipids are a major cause of ion suppression in ESI-MS.[12]
-
High Salt Concentration: Salts from buffers or the biological matrix can interfere with the ionization process.
-
-
Troubleshooting Steps:
-
Quantitative Assessment of Matrix Effect: Perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement.[2]
-
Employ a More Effective Sample Preparation Method: While protein precipitation is fast, it is less effective at removing phospholipids compared to LLE and SPE.[12][13] Consider using a method like HybridSPE, which is specifically designed to remove phospholipids.[12]
-
Chromatographic Separation: Adjust the gradient elution profile to separate the analyte from the bulk of the matrix components.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fexofenadine Analysis
| Sample Preparation Technique | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90%[13] | Fast, simple, low cost.[14] | Limited removal of phospholipids, leading to higher matrix effects.[12][13] |
| Liquid-Liquid Extraction (LLE) | 97.89 - 102.93%[15] | Good removal of interfering substances. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | > 70%[16] | Excellent sample cleanup, high recovery, and reduced matrix effects.[17] | More complex and costly method development.[17] |
Table 2: Fexofenadine LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL[9] |
| Correlation Coefficient (R²) | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[9] |
| Intra-day Precision (%RSD) | < 15%[9] |
| Inter-day Precision (%RSD) | < 15%[9] |
| Accuracy | 85 - 115%[15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fexofenadine and its Impurities from Human Plasma
This protocol is adapted from a method for fexofenadine and can be optimized for Impurity F.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[13]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.[13]
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.[13]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.[13]
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) for Fexofenadine and its Impurities from Serum
This protocol is adapted from a method for fexofenadine and can be optimized for Impurity F.
-
Sample Preparation:
-
Acidification:
-
Add 150 µL of formic acid solution and vortex for 5 seconds.[15]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the mixture at 5500 rpm for 5 minutes.[15]
-
-
Evaporation and Reconstitution:
Visualizations
Caption: Logical workflow for addressing matrix effects in this compound analysis.
Caption: Experimental workflow for the bioanalysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buspirone, fexofenadine, and omeprazole: Quantification of probe drugs and their metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
refining the synthesis of Fexofenadine Impurity F for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of Fexofenadine Impurity F for a higher yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Friedel-Crafts Acylation | Incomplete reaction or side reactions due to catalyst quality or reaction conditions. | - Ensure anhydrous conditions and use freshly sublimed aluminum chloride. - Optimize the reaction temperature; starting at a lower temperature (0-5 °C) and slowly warming to room temperature can minimize side products. - Increase the molar ratio of the acylating agent slightly. |
| Incomplete Reduction of the Ketone | Insufficient reducing agent or deactivation of the reducing agent. | - Use a molar excess of sodium borohydride (B1222165) (e.g., 1.5-2.0 equivalents). - Add the sodium borohydride in portions to control the reaction rate and temperature. - Ensure the solvent (e.g., methanol) is anhydrous. |
| Formation of Side Products during Alkylation | The reaction of the halo-intermediate with the piperidine (B6355638) derivative can sometimes lead to the formation of dimers or other byproducts. | - Control the reaction temperature carefully; elevated temperatures can promote side reactions. - Use a suitable base (e.g., potassium carbonate) and consider the addition of a catalytic amount of potassium iodide to promote the desired reaction. - Optimize the stoichiometry of the reactants. |
| Difficulty in Purification of the Final Product | The presence of closely related impurities or unreacted starting materials. | - Employ column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) for effective separation. - Recrystallization from an appropriate solvent mixture can help in obtaining a highly pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for the synthesis of this compound?
A1: A crucial starting material is 2-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. This precursor is essential for introducing the propanoic acid moiety characteristic of Impurity F.
Q2: What is a common method for the reduction of the ketone intermediate?
A2: The reduction of the ketone intermediate to a secondary alcohol is typically achieved using sodium borohydride in an alcoholic solvent like methanol. This is a widely used and effective method for this type of transformation.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction completion and purity assessment.
Q4: What are the critical parameters to control for a higher yield?
A4: Key parameters to control include reaction temperature, reaction time, the purity of starting materials and reagents, and maintaining anhydrous conditions in steps sensitive to moisture, such as the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential high-yield synthesis route for this compound.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 2-methyl-2-phenylpropanoic acid at 0-5 °C.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the keto-acid intermediate.
Step 2: Reduction of the Ketone
-
Dissolve the keto-acid intermediate from Step 1 in methanol.
-
Cool the solution to 0-5 °C and add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Neutralize the reaction with a dilute acid and remove the methanol under reduced pressure.
-
Extract the product and purify to obtain the hydroxy-acid intermediate.
Step 3: Alkylation of Diphenyl-4-piperidinemethanol
-
Combine the hydroxy-acid intermediate from Step 2 with diphenyl-4-piperidinemethanol in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux and maintain it until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Fexofenadine Impurity F Quantification: A Technical Support Center
Welcome to the technical support center for the quantification of Fexofenadine (B15129) Impurity F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the analysis of this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F?
This compound is a known related substance of Fexofenadine. Its chemical name is 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid. It is identified by the CAS Number 185066-33-5 and has a molecular formula of C31H37NO4[1][2].
Q2: What is a typical analytical technique for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and established technique for the quantification of Fexofenadine and its impurities, including Impurity F[3][4][5]. Reversed-phase HPLC methods are frequently employed for this purpose[3][4][6].
Q3: At what wavelength is this compound typically detected?
While specific optimization for Impurity F is recommended, methods for fexofenadine and its other impurities often use UV detection at wavelengths around 210 nm, 220 nm, or 254 nm[6][7][8]. The optimal wavelength should be determined based on the UV spectrum of Impurity F to ensure maximum sensitivity.
Q4: How can I ensure the specificity of my analytical method for Impurity F?
Method specificity is crucial to ensure that the peak corresponding to Impurity F is not due to interference from other components in the sample matrix. This can be established through:
-
Forced Degradation Studies: Subjecting the fexofenadine drug substance to stress conditions such as acid, base, oxidation, heat, and light can help generate potential degradation products. Your analytical method should be able to resolve Impurity F from all generated degradants[3][8].
-
Peak Purity Analysis: Using a photodiode array (PDA) detector allows for peak purity analysis, which helps to confirm the spectral homogeneity of the peak corresponding to Impurity F[3].
-
Spiking Studies: Introducing a known amount of Impurity F standard into your sample and observing a corresponding increase in the peak area can help confirm the identity of the peak.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of this compound using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: The amine group in the piperidine (B6355638) ring of Fexofenadine and its impurities can interact with residual silanols on the HPLC column packing material, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Column Degradation: Loss of stationary phase or contamination of the column can result in poor peak shapes.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like Fexofenadine and its impurities, a lower pH (e.g., 2.5-3.5) can protonate the amine group, reducing secondary interactions.
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active sites on the stationary phase[3][9].
-
Select an Appropriate Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl-hexyl or biphenyl (B1667301) columns can also offer alternative selectivity[10].
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.
-
Flush or Replace the Column: If the column is suspected to be the issue, flush it with a strong solvent or replace it with a new one.
Issue 2: Poor Resolution Between Impurity F and Other Peaks
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be suitable for separating Impurity F from closely eluting peaks.
-
Inadequate Column Chemistry: The stationary phase may not provide sufficient selectivity for the separation.
-
Incorrect Flow Rate or Temperature: These parameters can influence the separation efficiency.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength:
-
If Impurity F is co-eluting with a less retained peak, decrease the percentage of the organic solvent in the mobile phase.
-
If it is co-eluting with a more retained peak, increase the organic solvent percentage.
-
-
Modify Mobile Phase Composition:
-
Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).
-
Experiment with different buffer systems or ionic strength.
-
-
Change Column Selectivity:
-
Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).
-
-
Optimize Flow Rate and Temperature:
-
A lower flow rate can sometimes improve resolution, but will increase run time.
-
Adjusting the column temperature can alter the selectivity of the separation.
-
Issue 3: Low Sensitivity or Inaccurate Quantification
Possible Causes:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of Impurity F.
-
Analyte Instability: Impurity F may be degrading in the sample diluent or during the analysis.
-
Poor Linearity: The calibration curve may not be linear over the desired concentration range.
-
Inaccurate Standard Preparation: Errors in weighing or diluting the Impurity F reference standard will lead to inaccurate results.
Troubleshooting Steps:
-
Determine the UV Maximum: If a pure standard of Impurity F is available, obtain its UV spectrum to identify the wavelength of maximum absorbance (λmax).
-
Investigate Solution Stability: Prepare a solution of Impurity F and analyze it at different time points to assess its stability in the chosen diluent. If instability is observed, consider using a different diluent or preparing samples immediately before analysis.
-
Verify Linearity: Prepare a series of calibration standards spanning the expected concentration range of Impurity F in your samples. Ensure the correlation coefficient (r²) of the calibration curve is acceptable (typically >0.999)[3].
-
Ensure Accurate Standard Preparation: Use a calibrated analytical balance for weighing the reference standard and high-quality volumetric glassware for dilutions.
Experimental Protocols
Below is a representative HPLC method that can be used as a starting point for the analysis of Fexofenadine and its impurities. This method should be validated for its intended use.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | Buffer:Methanol (60:40, v/v). Buffer: 0.05 M Sodium Phosphate containing 0.1% 1-octane sulfonic acid and 1% (v/v) triethylamine, adjusted to pH 2.7[3] |
| Flow Rate | 1.5 mL/min[3] |
| Detection | UV at 215 nm[3] |
| Column Temperature | Ambient[3] |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Visualizing the Troubleshooting Process
To aid in the troubleshooting process, the following workflow diagram illustrates a logical approach to resolving common HPLC issues encountered during this compound quantification.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. banglajol.info [banglajol.info]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. phenomenex.com [phenomenex.com]
enhancing the stability of Fexofenadine Impurity F reference standard
This technical support center provides guidance on enhancing the stability of the Fexofenadine (B15129) Impurity F reference standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F?
A1: this compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known impurity of Fexofenadine.[1][2][3][4] It is crucial as a reference standard in pharmaceutical analysis to ensure the quality and purity of Fexofenadine drug products.[5][6]
Q2: What are the primary factors that can affect the stability of the this compound reference standard?
A2: Based on forced degradation studies of the parent compound, Fexofenadine, the primary factors that can affect the stability of this compound are likely exposure to oxidative conditions, acidic and basic environments, high temperatures, and light.[7][8][9][10][11]
Q3: How should the this compound reference standard be stored to ensure its stability?
A3: While specific storage conditions for this compound are not explicitly detailed in the provided results, general best practices for pharmaceutical reference standards suggest storage in well-closed containers, protected from light, and at controlled, often refrigerated or frozen, temperatures to minimize degradation.[12] The certificate of analysis (CoA) provided by the supplier should be consulted for specific storage recommendations.[1][13]
Q4: How can I monitor the stability of my this compound reference standard over time?
A4: A stability monitoring program should be established, including periodic re-testing of the reference standard using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][12] The purity of the standard should be assessed against its initial characterization data.[5]
Troubleshooting Guide
Q1: I am observing unexpected peaks in the chromatogram of my this compound reference standard solution. What could be the cause?
A1: Unexpected peaks may indicate degradation of the reference standard. Consider the following potential causes and solutions:
-
Solvent-Induced Degradation: The solvent used to dissolve the standard may be causing degradation. Prepare a fresh solution using a high-purity, degassed solvent. Consider using a different solvent if the issue persists.
-
Exposure to Light: Photodegradation can occur.[7][11] Prepare and handle the solution under low-light conditions or use amber vials.
-
Temperature Effects: The solution may be unstable at room temperature. Maintain the solution at a controlled, cool temperature during analysis. Studies on fexofenadine have shown degradation at elevated temperatures.[8][10]
-
Oxidation: Fexofenadine has been shown to be susceptible to oxidative degradation.[8][9][14] Use freshly prepared solutions and consider sparging solvents with an inert gas like nitrogen to remove dissolved oxygen.
Q2: The peak area of my this compound standard is decreasing over a series of injections. What should I do?
A2: A decreasing peak area suggests instability of the analyte in the analytical solution.
-
Assess Solution Stability: The stability of the standard in the chosen solvent may be limited. Perform a solution stability study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the time frame within which the analysis should be completed.
-
Control Temperature: Keep the sample vial in a cooled autosampler to minimize degradation during the analytical run.
Q3: My solid this compound reference standard has changed color. Is it still usable?
A3: A change in the physical appearance, such as color, of a reference standard is a strong indicator of degradation. It is highly recommended to discard the standard and obtain a new, qualified lot. Proper storage as per the supplier's recommendations is critical to prevent such degradation.[12]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method and for identifying appropriate storage and handling conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a sufficient amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2 hours).[10] After cooling, neutralize the solution with 1N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Heat the mixture at 60°C for a specified period (e.g., 2 hours).[10] After cooling, neutralize the solution with 0.1N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).[8]
-
Thermal Degradation: Expose a solid sample of the reference standard to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).[8][10] Then, dissolve the stressed solid in the chosen solvent.
-
Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light for a defined duration.[7][11]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of the this compound reference standard in a specific solvent over a defined period at a given temperature.
Methodology:
-
Preparation of Standard Solution: Prepare a solution of this compound in the desired solvent at a concentration relevant to the analytical method.
-
Storage: Store the solution under the desired conditions (e.g., room temperature, refrigerated).
-
Analysis at Time Intervals: Inject and analyze the solution immediately after preparation (T=0) and at subsequent time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Data Evaluation: Compare the peak area and purity of the this compound peak at each time point to the initial (T=0) results. A significant change (e.g., >2%) in peak area or the appearance of degradation peaks indicates instability.
Quantitative Data Summary
The following table summarizes the degradation of Fexofenadine under different stress conditions, which can be indicative of the potential stability of this compound.
| Stress Condition | Reagent/Temperature | Duration | Fexofenadine Recovery (%) | Reference |
| Acid-induced degradation | 0.5 N HCl | 4 hours at 80°C | 82.51 | [7] |
| Base-induced degradation | 0.5 N NaOH | 4 hours at 80°C | 89.54 | [7] |
| Hydrogen peroxide-induced degradation | 3% H₂O₂ | Not specified | 89.73 | [7] |
| Hydrogen peroxide-induced degradation | 30% H₂O₂ | Not specified | 22.01 | [7] |
| Acid Hydrolysis | 1 N HCl | 3.5 hours at 60°C | Slight degradation observed | [8] |
| Base Hydrolysis | 2 N NaOH | 24 hours at 60°C | Slight degradation observed | [8] |
| Thermal Degradation | 105°C | 24 hours | Slight degradation observed | [8] |
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 3. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 4. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 5. mriglobal.org [mriglobal.org]
- 6. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. banglajol.info [banglajol.info]
- 12. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 13. glppharmastandards.com [glppharmastandards.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Robust Fexofenadine Impurity F Analysis
Welcome to the technical support center for the analysis of Fexofenadine (B15129) Impurity F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the robust analysis of this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine Impurity F?
A1: this compound is identified by the chemical name 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid and has the CAS number 185066-33-5.[1][2][3][4][5][6][7][8] It is a known metabolite of Fexofenadine and is listed as an impurity in the European Pharmacopoeia (EP).[1][3][4][5][6][7][8] Its structure is very similar to the parent drug, Fexofenadine.
Q2: Why is the analysis of this compound challenging?
A2: The primary challenge in analyzing this compound lies in its structural similarity to Fexofenadine and other related impurities. This can lead to difficulties in achieving adequate chromatographic resolution, resulting in co-elution and inaccurate quantification.
Q3: Which analytical technique is most suitable for the analysis of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (RP-UPLC) are the most suitable techniques for the analysis of Fexofenadine and its impurities, including Impurity F. These methods offer the necessary selectivity and sensitivity for accurate quantification.[9][10]
Q4: Are there any official methods for the analysis of this compound?
A4: The European Pharmacopoeia (EP) lists this compound. While the pharmacopoeia provides standards for impurities, specific validated methods for its routine analysis may need to be developed and validated in-house based on existing methods for Fexofenadine and its other impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between Fexofenadine and Impurity F | - Inappropriate stationary phase.- Mobile phase composition not optimized.- Suboptimal pH of the mobile phase buffer. | - Column Selection: Utilize a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) column, in addition to standard C18 and C8 columns.[11]- Mobile Phase Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution program may be necessary to improve separation.[10]- Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Since both Fexofenadine and Impurity F are acidic, small changes in pH can significantly impact their retention and selectivity.- Temperature: Optimize the column temperature. Lower temperatures can sometimes improve resolution between closely eluting peaks. |
| Poor peak shape (tailing or fronting) for Impurity F | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups on the stationary phase and reduce peak tailing.[10]- pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Impurity F to ensure it is in a single ionic form.- Sample Concentration: Reduce the concentration of the sample injected onto the column. |
| Low sensitivity for Impurity F | - Inappropriate detection wavelength.- Low concentration of the impurity in the sample. | - Wavelength Optimization: Determine the UV maximum absorbance for Impurity F using a diode array detector (DAD) or by scanning a standard solution. While 220 nm is commonly used for Fexofenadine, optimizing for Impurity F may enhance sensitivity.[10]- Injection Volume: Increase the injection volume, but be mindful of potential peak distortion.- Detector Choice: If sensitivity is a major issue, consider using a more sensitive detector like a mass spectrometer (MS). |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Unstable column temperature.- Column degradation. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve stability.- Column Thermostatting: Use a column oven to maintain a constant and uniform temperature.- Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
Proposed RP-HPLC Method for this compound Analysis
This method is a starting point for the analysis of this compound and should be validated according to ICH guidelines.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used for the analysis of Fexofenadine and its impurities. These can serve as a benchmark for the validation of a refined method for Impurity F.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 1.5 between adjacent peaks |
| %RSD for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters (Based on ICH Guidelines)
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant impact on results with deliberate small changes in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min) |
Visualizations
Experimental Workflow for Method Refinement
References
- 1. Fexofenadine EP Impurity F [artis-standards.com]
- 2. Fexofenadine EP Impurity F [transfochem.com]
- 3. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 4. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | Simson Pharma Limited [simsonpharma.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
dealing with poor solubility of Fexofenadine Impurity F in diluents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Fexofenadine Impurity F in common diluents during analytical testing.
Troubleshooting Guide: Poor Solubility of this compound
Low recovery, inconsistent results, or visible particulates in your sample preparations for this compound analysis are often linked to its poor solubility. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment and Recommended Diluents
This compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is known to have limited solubility in common HPLC diluents. Initial observations may include cloudiness of the solution or low analytical response.
Recommended Starting Diluents:
-
Methanol (B129727): this compound is reported to be slightly soluble in methanol.[1][2]
-
Dimethyl Sulfoxide (DMSO): Similar to methanol, slight solubility has been noted.[1][2]
-
Acetonitrile/Water Mixtures: Often used in reversed-phase HPLC, the ratio can be optimized to improve solubility. A common starting point is a 50:50 (v/v) mixture.
Solubility Enhancement Strategies
If poor solubility persists with the initial diluents, the following strategies can be employed. It is recommended to assess each strategy systematically.
-
Co-solvent Systems: The use of a stronger organic solvent as a co-solvent can significantly improve solubility.
-
Sonication: This technique can aid in the dissolution of suspended particles.[4][5]
-
Use of Surfactants: Low concentrations of surfactants can aid in solubilizing poorly soluble compounds.[6][7][8]
Experimental Protocols
Protocol 1: Solubility Assessment in Various Diluents
Objective: To determine the most suitable diluent for this compound.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
DMSO (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Ammonium hydroxide (B78521) (for pH adjustment)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of vials.
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into each vial.
-
Add a known volume (e.g., 1 mL) of the chosen diluent to each vial. The diluents to test should include:
-
100% Methanol
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
50:50 Methanol:Water
-
100% DMSO
-
Aqueous solutions at pH 3 and pH 9.
-
-
Vortex each vial for 2 minutes.
-
Visually inspect for undissolved particles.
-
If particles are present, centrifuge the vials at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant for HPLC analysis to determine the concentration of the dissolved impurity.
Protocol 2: Enhancing Solubility with Co-solvents and Sonication
Objective: To improve the solubility of this compound using a co-solvent and sonication.
Materials:
-
This compound reference standard
-
Selected primary diluent from Protocol 1 (e.g., 50:50 Acetonitrile:Water)
-
Co-solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of this compound in the chosen primary diluent at a concentration where solubility is an issue.
-
To an aliquot of this solution, add the co-solvent dropwise while vortexing until the solution becomes clear. Record the final percentage of the co-solvent.
-
For the sonication test, take another aliquot of the cloudy stock solution and place it in an ultrasonic bath for 5-10 minutes.[5]
-
Visually inspect for clarity.
-
Analyze the treated solutions by HPLC to confirm the concentration and ensure the impurity has not degraded.
Data Presentation
Table 1: Qualitative Solubility of this compound and Quantitative Solubility of Fexofenadine HCl
| Diluent | This compound Solubility | Fexofenadine HCl Solubility (for reference) |
| Methanol | Slightly Soluble[1][2] | Freely Soluble |
| Ethanol | Data not available | ~12 mg/mL[9] |
| Acetonitrile | Data not available | Data not available |
| DMSO | Slightly Soluble[1][2] | ~12 mg/mL[9] |
| DMF | Data not available | ~25 mg/mL[9] |
| Water | Data not available | Slightly Soluble |
| PBS (pH 7.2) | Data not available | ~1 mg/mL[9] |
Note: The quantitative data for Fexofenadine HCl is provided as a reference to guide solvent selection, as it is structurally related to Impurity F.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy even after vigorous vortexing. What should I do?
A1: Cloudiness indicates that the impurity is not fully dissolved. You can try the following steps in order:
-
Increase the proportion of organic solvent in your diluent (e.g., move from 50:50 Acetonitrile:Water to 70:30).
-
Try a stronger organic solvent like methanol or add a small percentage of DMSO as a co-solvent.
-
Adjust the pH of the aqueous component of your diluent to around 3 or 9.
Q2: Can I use 100% DMSO or DMF to dissolve this compound for HPLC analysis?
A2: While Fexofenadine HCl is soluble in DMSO and DMF, using 100% of these strong solvents as a diluent in reversed-phase HPLC can lead to poor peak shapes (e.g., peak splitting or broadening) and potential immiscibility with the mobile phase. It is recommended to use them as co-solvents in small percentages (e.g., 5-10%) within a weaker diluent that is compatible with your mobile phase.
Q3: Will adjusting the pH of the diluent affect the stability of this compound?
A3: Fexofenadine is reported to be stable over a wide pH range. However, it is always good practice to perform a solution stability study as part of your method validation to ensure that the chosen pH does not cause degradation of the impurity over the typical analysis time.
Q4: I am still facing solubility issues after trying different solvents. What other options do I have?
A4: If conventional methods fail, you can consider using a low concentration of a surfactant in your diluent. Non-ionic surfactants like Tween® 80 or ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) at concentrations below their critical micelle concentration can enhance solubility.[6][8] However, be aware that surfactants can interfere with HPLC analysis, so it's crucial to ensure they do not co-elute with your peaks of interest.
Q5: How can I confirm that the impurity is truly dissolved and not just a fine suspension?
A5: After preparation, centrifuge your sample at a high speed (e.g., >10,000 rpm) for 10-15 minutes. If a pellet is formed, the impurity was not fully dissolved. A truly dissolved sample will remain a clear solution after centrifugation.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Relationship between Fexofenadine and Impurity F.
References
- 1. Fexofenadine EP Impurity F CAS#: 185066-33-5 [m.chemicalbook.com]
- 2. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfachemic.com [alfachemic.com]
- 8. jocpr.com [jocpr.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing injection volume for Fexofenadine Impurity F analysis
Welcome to the technical support center for the analysis of Fexofenadine (B15129) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on Fexofenadine Impurity F.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A typical starting injection volume for the analysis of Fexofenadine and its impurities by HPLC is in the range of 10 µL to 20 µL.[1][2][3][4][5] However, the optimal volume is dependent on the concentration of the analyte in the sample and the sensitivity of the detector.
Q2: How can I determine the optimal injection volume for my specific sample?
To determine the optimal injection volume, it is recommended to perform a loading study. This involves injecting a series of increasing volumes of your sample (e.g., 5, 10, 15, 20, 25 µL) and monitoring the peak shape, resolution, and detector response for this compound. The optimal volume will provide a sharp, symmetrical peak with a good signal-to-noise ratio without overloading the column or saturating the detector.
Q3: What are the potential consequences of using a suboptimal injection volume?
An injection volume that is too low may result in a poor signal-to-noise ratio, making it difficult to accurately quantify Impurity F, especially at trace levels. Conversely, an injection volume that is too high can lead to peak broadening or splitting, poor resolution between Impurity F and other components, and potential saturation of the detector, all of which will compromise the accuracy and precision of the analysis.[6]
Q4: Are there specific HPLC columns recommended for the analysis of Fexofenadine and its impurities?
Several publications describe the use of C18 and Phenyl-Hexyl columns for the separation of Fexofenadine and its related compounds.[1][2][7] A common column dimension is 250 mm x 4.6 mm with 5 µm particles.[1][7][8] The choice of the stationary phase can significantly impact the resolution of Impurity F from Fexofenadine and other impurities.
Troubleshooting Guide: Optimizing Injection Volume
This guide addresses common issues encountered when optimizing the injection volume for the analysis of this compound.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting) for Impurity F
| Possible Cause | Troubleshooting Steps |
| Column Overload | This is a common issue when the injection volume or sample concentration is too high. Reduce the injection volume incrementally (e.g., in 5 µL steps) and observe the effect on the peak shape. If the peak shape improves, you have likely identified the issue. Consider diluting the sample if reducing the injection volume significantly compromises the detection of other impurities. |
| Inappropriate Sample Solvent | If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[6] Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition. Ideally, the sample should be dissolved in the mobile phase itself.[9] |
| Column Deterioration | Over time, columns can degrade, leading to poor peak shapes.[6] If reducing the injection volume and changing the sample solvent do not resolve the issue, try running a standard on a new or known good column to check for column performance. |
Issue 2: Poor Resolution Between Impurity F and an Adjacent Peak
| Possible Cause | Troubleshooting Steps |
| High Injection Volume | An excessive injection volume can cause band broadening, leading to a loss of resolution between closely eluting peaks. Decrease the injection volume to see if the resolution improves. |
| Mobile Phase Composition | The resolution is highly dependent on the mobile phase. You may need to optimize the mobile phase composition (e.g., the ratio of organic solvent to buffer) or the pH to improve the separation between Impurity F and the interfering peak.[10][11] |
| Flow Rate | A lower flow rate can sometimes improve the resolution, although it will increase the run time.[8] Experiment with slightly lower flow rates to see if separation is enhanced. |
Issue 3: Detector Signal for Impurity F is Saturated
| Possible Cause | Troubleshooting Steps |
| Injection Volume is Too High | A saturated detector response (flat-topped peaks) is a clear indication that too much analyte is reaching the detector. Significantly reduce the injection volume. |
| Sample Concentration is Too High | If reducing the injection volume to a very low level (e.g., < 5 µL) is not practical or desirable, you will need to dilute your sample. |
Experimental Protocols
Below are example experimental protocols for the analysis of Fexofenadine and its impurities, based on published methods. These should be adapted and optimized for your specific instrumentation and requirements.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.005 mg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve the Fexofenadine sample in the mobile phase to achieve a target concentration (e.g., 0.06 mg/mL of Fexofenadine).[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following tables summarize typical HPLC parameters used for the analysis of Fexofenadine and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Example 1 | Example 2 |
| Column | Kinetex Phenyl-Hexyl (or similar L11)[2] | Hypersil BDS C18, 250 x 4.6 mm, 5 µm[1][7] |
| Mobile Phase | Acetonitrile and Buffer (pH 2.0 with Phosphoric Acid)[2] | Methanol and Phosphate Buffer (pH 2.7)[1] |
| Gradient/Isocratic | Isocratic[2] | Isocratic[1] |
| Flow Rate | 1.5 mL/min[2] | 1.5 mL/min[1][7] |
| Detection Wavelength | 220 nm[2][8] | 215 nm[1][7] |
| Column Temperature | 25 °C[2] | Ambient[1][7] |
| Injection Volume | 20 µL[2] | 20 µL[1] |
Visualizations
The following diagrams illustrate the troubleshooting workflow for optimizing injection volume.
Caption: Troubleshooting workflow for injection volume optimization.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of impurities of fexofenadine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 9. ijrpc.com [ijrpc.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. asianpubs.org [asianpubs.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validating HPLC Methods for Fexofenadine Impurity F
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Fexofenadine (B15129) Impurity F, a critical component in the quality control of fexofenadine, a widely used antihistamine. This document outlines a representative HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols and visualizations to support robust method development and validation.
Fexofenadine, the active metabolite of terfenadine, is a second-generation H1 receptor antagonist. Like all active pharmaceutical ingredients (APIs), its synthesis can result in the formation of impurities that must be carefully monitored and controlled. Fexofenadine Impurity F, identified as 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is one such process-related impurity that requires a validated analytical method for its accurate quantification.
Comparative Analysis of Analytical Methods
While HPLC stands as the conventional method for impurity profiling in the pharmaceutical industry, alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in terms of speed, sensitivity, and specificity. The following tables provide a comparative summary of a representative HPLC method against these advanced analytical platforms for the analysis of this compound.
| Parameter | Representative HPLC Method | Alternative Method 1: UPLC | Alternative Method 2: LC-MS/MS |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation using smaller particle size columns for higher efficiency and speed. | Separation coupled with mass detection for high selectivity and sensitivity. |
| Instrumentation | HPLC system with UV detector | UPLC system with UV or PDA detector | LC system coupled to a mass spectrometer |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm particle size column (e.g., 50-100 mm length) | C18 or similar, compatible with MS |
| Mobile Phase | Isocratic or Gradient mixture of buffer and organic solvent | Gradient elution with buffer and organic solvent | Gradient elution with volatile buffers and solvents |
| Run Time | 15-30 minutes | 5-10 minutes | 5-15 minutes |
| Sensitivity (LOD) | ~5 ng/mL | ~1-2 ng/mL | <1 ng/mL |
| Specificity | Good, based on retention time and UV spectrum | High, improved resolution | Very high, based on mass-to-charge ratio |
| Throughput | Moderate | High | High |
| Cost | Relatively low | Moderate | High |
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Validation Parameter | Representative HPLC Method | Alternative Method 1: UPLC | Alternative Method 2: LC-MS/MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% |
| LOD | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| LOQ | 15 ng/mL | 3 ng/mL | 0.3 ng/mL |
| Robustness | Demonstrated | Demonstrated | Demonstrated |
Table 2: Comparative Validation Data for this compound Analysis
Experimental Protocols
A detailed experimental protocol for a representative validated HPLC method for the determination of this compound is provided below. This method is based on established practices for the analysis of fexofenadine and its related substances.
Representative HPLC Method for this compound
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to obtain a concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the fexofenadine drug substance in the diluent to a final concentration of 1 mg/mL.
3. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated by the separation of Impurity F from fexofenadine and other known impurities. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentrations of Impurity F are prepared and injected. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: Determined by spiking a known amount of Impurity F into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by injecting six replicate preparations of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assessing the impact on the results.
Visualizing the Workflow and Method Comparison
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the HPLC method validation workflow and the logical relationship in the comparison of analytical methods.
Caption: HPLC Method Validation Workflow
Caption: Comparison of Analytical Methods
Fexofenadine Impurity F vs. Fexofenadine Impurity A: A Comparative Analysis for Drug Development Professionals
A comprehensive guide for researchers, scientists, and drug development professionals comparing the chemical properties, origin, analytical detection, and known biological impact of Fexofenadine (B15129) Impurity F and Fexofenadine Impurity A.
Fexofenadine, a widely used second-generation antihistamine, is known for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria without the sedative effects of its predecessors. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This guide provides a detailed comparative analysis of two significant impurities: Fexofenadine Impurity F, a metabolite, and Fexofenadine Impurity A, a process-related impurity and degradation product. Understanding the distinct characteristics of these impurities is paramount for robust drug development, quality control, and regulatory compliance.
Chemical and Physical Properties
This compound and Impurity A, while both related to the parent fexofenadine molecule, possess distinct structural and physicochemical properties. Impurity A, also known as keto-fexofenadine, is an oxidized form of fexofenadine, whereas Impurity F is a metabolite. These structural differences, summarized in Table 1, influence their behavior in analytical separations and potentially their pharmacological and toxicological profiles.
| Property | This compound | Fexofenadine Impurity A |
| Systematic Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid | 2-[4-[4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid[1] |
| Synonyms | Metabolite of Fexofenadine | Fexofenadine USP related compound A; Keto-fexofenadine[2] |
| CAS Number | 185066-33-5[3] | 76811-98-8[4] |
| Molecular Formula | C₃₁H₃₇NO₄[3] | C₃₂H₃₇NO₄[4] |
| Molecular Weight | 487.6 g/mol [3] | 499.64 g/mol |
| Appearance | Not explicitly stated, available as a reference standard | White to off-white solid |
| Solubility | Not explicitly stated, available as a reference standard | Soluble in Methanol-DMSO mixtures[5] |
Origin and Formation
The pathways leading to the presence of Impurity F and Impurity A in fexofenadine drug substance are fundamentally different. Impurity F is a product of in vivo metabolism, while Impurity A can arise during the synthesis of fexofenadine or through its degradation.
This compound is recognized as a metabolite of fexofenadine, formed in the body after administration of the drug. It has been identified in studies using human liver microsomes[3]. As a metabolite, its presence in the final drug product is generally not a concern from a manufacturing perspective, but it is a crucial analyte in pharmacokinetic and metabolism studies.
Fexofenadine Impurity A (keto-fexofenadine) is a well-documented process-related impurity that can be formed during the synthesis of fexofenadine[6]. It is essentially an oxidized precursor or a byproduct. Furthermore, it can be generated as a degradation product when fexofenadine is subjected to oxidative stress[7]. Its presence and control are critical aspects of the manufacturing process and stability testing of the final drug product.
Pharmacological and Toxicological Profile
While comprehensive, direct comparative studies are limited, available information suggests different biological activities for the two impurities.
This compound has been shown to possess antihistamine properties[3]. However, its therapeutic value is considered to be negligible[8]. This suggests that while it may interact with the H1 receptor, its potency is likely significantly lower than the parent drug. Further quantitative studies are needed to fully characterize its pharmacological profile.
Fexofenadine Impurity A is primarily considered from a safety and quality perspective. Some process-related impurities in fexofenadine synthesis have been identified as potentially genotoxic based on structure-activity relationships[9]. While specific toxicological data for Impurity A is not extensively detailed in the public domain, its control to very low levels in the final drug product is a regulatory expectation to ensure patient safety. The United States Pharmacopeia (USP) sets acceptance criteria for fexofenadine related compound A in fexofenadine hydrochloride tablets at not more than 0.4%[10].
| Aspect | This compound | Fexofenadine Impurity A |
| Pharmacological Activity | Antihistamine properties identified, but considered to have no therapeutic value[3][8]. | No intended pharmacological activity. Primarily a concern for safety and quality. |
| Toxicological Profile | Limited publicly available data. | Controlled as a potential impurity. Some related synthesis impurities have been flagged for potential genotoxicity[9]. |
Experimental Protocols
Analytical Method for the Determination of Fexofenadine and its Impurities
A validated stability-indicating HPLC method is crucial for the quality control of fexofenadine. The following protocol is a representative example for the simultaneous determination of fexofenadine and its related impurities, including Impurity A.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (containing 0.1 gm% of 1-octane sulfonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (B129727) (60:40, v/v)[11]
-
Flow Rate: 1.5 mL/min[11]
-
Detection: UV at 215 nm[11]
-
Temperature: Ambient[11]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fexofenadine and its impurities (including Impurity A and F) in the mobile phase. Prepare working standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 0.1-50 µg/mL)[11].
-
Sample Solution: For tablet dosage forms, accurately weigh and powder a number of tablets. Dissolve a portion of the powder equivalent to a specific amount of fexofenadine in the mobile phase, sonicate to dissolve, and filter before injection[12].
Preparation of Fexofenadine Impurity A via Forced Degradation
Fexofenadine Impurity A can be generated for use as a reference standard through forced degradation of fexofenadine under oxidative conditions.
Protocol:
-
Dissolve a known amount of fexofenadine hydrochloride in a suitable solvent (e.g., a mixture of methanol and water).
-
Add a solution of hydrogen peroxide (e.g., 30%) to the fexofenadine solution.
-
Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2-4 hours)[12][13].
-
Monitor the degradation process by HPLC to confirm the formation of Impurity A.
-
Once a significant amount of Impurity A is formed, the reaction can be stopped.
-
The resulting solution containing Impurity A can be used for identification or further purified by preparative HPLC to isolate the impurity.
Conclusion
This compound and Impurity A represent two distinct classes of impurities associated with fexofenadine. Impurity F, a metabolite, is primarily of interest in understanding the drug's fate in the body, while Impurity A, a process/degradation impurity, is a critical quality attribute that must be carefully controlled during manufacturing and throughout the product's shelf life.
For drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach to impurity profiling. While analytical methods can effectively detect and quantify these impurities, a deeper understanding of their origins and potential biological activities is essential for ensuring the development of safe and effective medicines. Further research into the quantitative pharmacological and toxicological profiles of these and other fexofenadine-related substances will continue to be a valuable area of investigation.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Fexofenadine EP Impurity A | 76811-98-8 | SynZeal [synzeal.com]
- 5. Evaluation of the genotoxicity and cytotoxicity of fexofenadine in cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 11. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Fexofenadine Hydrochloride [drugfuture.com]
Comparative Analysis of Analytical Methods for Fexofenadine Impurity F: A Guide for Researchers
A comprehensive cross-validation of analytical methods for the quantitative determination of Fexofenadine (B15129) Impurity F remains an area with limited publicly available data. While specific comparative studies are not readily found in the scientific literature, this guide provides an overview of the most probable analytical techniques and outlines a framework for their cross-validation, based on established methods for fexofenadine and its other related substances.
Fexofenadine Impurity F, chemically identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid (CAS No. 185066-33-5), is a recognized impurity of Fexofenadine Hydrochloride listed in the European Pharmacopoeia. Ensuring the accurate quantification of this impurity is crucial for the quality control and safety assessment of fexofenadine drug products. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detection.
Comparison of Potential Analytical Methodologies
While direct cross-validation data for Impurity F is scarce, a comparative assessment can be extrapolated from validated methods for fexofenadine and its other impurities (A, B, C, and D). The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, resolution from other impurities, and sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | Liquid Chromatography with Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection via UV absorbance. | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis. | Separation by chromatography followed by detection based on the mass-to-charge ratio of ions. |
| Typical Stationary Phase | C18 or C8 reversed-phase columns are commonly used for fexofenadine and its impurities.[1] | Sub-2 µm particle size C18 or other appropriate reversed-phase columns. | C18 or other reversed-phase columns compatible with MS detection. |
| Advantages | Robust, widely available, and cost-effective. | Higher resolution, shorter run times, and lower solvent consumption compared to HPLC. | High sensitivity and selectivity, allowing for quantification at very low levels. Provides structural information. |
| Limitations | Lower sensitivity compared to LC-MS. Potential for co-elution with other impurities or matrix components. | Higher backpressure requires specialized instrumentation. | Higher cost of instrumentation and maintenance. Potential for matrix effects. |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to µg/mL range. | Expected to be lower than HPLC, in the low ng/mL range. | Expected to be in the pg/mL to low ng/mL range. |
| Limit of Quantitation (LOQ) | Expected to be in the ng/mL to µg/mL range. | Expected to be lower than HPLC, in the ng/mL range. | Expected to be in the low pg/mL to ng/mL range. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not explicitly available. However, a starting point for method development and validation would be the conditions outlined in the European Pharmacopoeia monograph for Fexofenadine Hydrochloride (2280) for related substances.[2][3] The following are generalized protocols based on common practices for analyzing fexofenadine and its impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a workhorse for routine quality control analysis.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), is a suitable starting point.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is a critical parameter for achieving adequate separation.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both fexofenadine and Impurity F have significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of Impurity F from fexofenadine and other potential impurities and degradation products.
-
Linearity: Assessed over a concentration range that covers the expected levels of the impurity.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratio or other appropriate methods.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers a significant improvement in speed and resolution over traditional HPLC.
Chromatographic Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).
-
Mobile Phase: Similar to HPLC, but the gradient profile will be much shorter.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Detection: UV detection, similar to HPLC.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: Controlled temperature is highly recommended.
Validation Parameters: The same validation parameters as for the HPLC method would be assessed.
Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification.
Chromatographic Conditions:
-
UPLC or HPLC can be used for the separation. The mobile phase components must be volatile and compatible with the MS interface (e.g., using ammonium (B1175870) formate (B1220265) or acetate as buffer salts).
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for both fexofenadine and Impurity F.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential.
Validation Parameters: In addition to the standard validation parameters, matrix effects and recovery should be thoroughly investigated.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for this compound.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
While a direct, published cross-validation study for this compound is not currently available, a systematic approach to comparing potential analytical methods can be undertaken. Researchers and drug development professionals should focus on validating robust HPLC or UPLC methods, following ICH guidelines. For very low-level quantification, the development and validation of an LC-MS/MS method would be the most appropriate strategy. The cross-validation of any developed methods by analyzing a common set of samples is essential to ensure the consistency and reliability of data across different analytical platforms.
References
A Guide to Inter-Laboratory Comparison of Fexofenadine Impurity F Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Fexofenadine (B15129) Impurity F analysis. Due to the absence of publicly available, formal inter-laboratory studies on this specific impurity, this document outlines a standardized protocol and data comparison tables based on validated analytical methods reported in scientific literature. The provided data serves as an illustrative example of the parameters that should be evaluated in such a comparative study.
Introduction to Fexofenadine Impurity F
Fexofenadine is a widely used second-generation antihistamine for treating allergy symptoms.[1][2][3] this compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a metabolite of Fexofenadine.[4][5] It is an important impurity to monitor and control in pharmaceutical formulations to ensure the safety and efficacy of the drug product.[4] The chemical structure and properties of this compound are well-documented.[4][5][6][7]
Objective of Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a round-robin test or proficiency testing, is a planned study where multiple laboratories analyze the same sample to evaluate the performance and comparability of analytical methods.[8][9][10] The primary objectives for an inter-laboratory study on this compound would be:
-
To assess the reproducibility and robustness of a chosen analytical method across different laboratories.
-
To identify potential sources of variability in analytical results.
-
To establish a consensus on the expected performance of the analytical method for quantifying this compound.
Proposed Experimental Workflow
A typical workflow for an inter-laboratory comparison of this compound analysis would involve several key stages, from the initial planning to the final data analysis and reporting. The following diagram illustrates this logical relationship.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Long-Term Tolerability of Fexofenadine in Healthy Volunteers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 5. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. fiveable.me [fiveable.me]
For researchers, scientists, and professionals in drug development, understanding the stability of impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative stability analysis of Fexofenadine (B15129) Impurity F and other related compounds, supported by available experimental data from forced degradation studies.
Executive Summary of Stability
Forced degradation studies are a cornerstone of pharmaceutical stability testing, revealing how a drug substance behaves under various stress conditions. The table below summarizes the degradation of fexofenadine and its known impurities under acidic, basic, oxidative, thermal, and photolytic stress.
| Compound | Acid Hydrolysis | Base Hydrolysis | Oxidative Degradation | Thermal Degradation | Photolytic Degradation |
| Fexofenadine | Slight degradation[1] | Slight degradation[1] | Significant degradation[1] | Slight degradation[1] | Stable[1] |
| Impurity A (Keto-Fexofenadine) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Impurity B (meta-isomer) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Impurity C (Methyl ester) | Likely hydrolysis | Likely hydrolysis | Data not available | Data not available | Data not available |
| Impurity D (Keto-methyl ester) | Likely hydrolysis | Likely hydrolysis | Data not available | Data not available | Data not available |
| N-Oxide Impurity | Data not available | Data not available | Formed during oxidation[1] | Data not available | Data not available |
| Impurity F (Propanoic acid derivative) | Theoretical: Stable | Theoretical: Stable | Theoretical: Stable | Theoretical: Stable | Theoretical: Stable |
Note: "Data not available" indicates that specific quantitative data for the degradation of these impurities under the respective stress conditions was not found in the reviewed literature. The stability of Impurity F is a theoretical assessment based on its structure.
In-Depth Stability Profiles
Fexofenadine: The parent drug, fexofenadine, demonstrates considerable stability under most stress conditions. However, it is notably susceptible to oxidative degradation, which leads to the formation of an N-oxide impurity[1].
Known Impurities (A, B, C, D, and N-Oxide): While specific percentage degradation data for each of these impurities is not detailed in comparative studies, their potential liabilities can be inferred from their structures.
-
Impurities C and D , being methyl esters, are expected to be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acids (fexofenadine and Impurity A, respectively).
-
The N-Oxide impurity is a direct product of oxidative stress on fexofenadine[1].
Theoretical Stability Assessment of Fexofenadine Impurity F
This compound is chemically known as 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid. Its core structure is very similar to fexofenadine, with the key difference being the substitution of a dimethylacetic acid group with a propanoic acid group on the phenyl ring.
Given that the primary degradation pathway for fexofenadine involves the piperidine (B6355638) nitrogen (oxidation to N-oxide), and this functional group is also present in Impurity F, it is reasonable to hypothesize that Impurity F would also be susceptible to oxidative degradation to form its corresponding N-oxide. The propanoic acid moiety is generally stable under the forced degradation conditions described for fexofenadine. Therefore, the overall stability profile of Impurity F is predicted to be similar to that of fexofenadine, with a particular vulnerability to oxidation.
Experimental Protocols: Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the stability assessment of fexofenadine and its related compounds. These protocols are representative of standard industry practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
1. Acid Hydrolysis
-
Procedure: A solution of the test compound (e.g., 1 mg/mL in methanol) is treated with an equal volume of 1N hydrochloric acid. The mixture is then heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 3.5 hours)[1].
-
Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of 1N sodium hydroxide (B78521).
-
Analysis: The sample is diluted with an appropriate mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
2. Base Hydrolysis
-
Procedure: A solution of the test compound is treated with an equal volume of 2N sodium hydroxide and heated (e.g., 60°C for 24 hours)[1].
-
Neutralization: The solution is cooled and neutralized with an equivalent amount of 2N hydrochloric acid.
-
Analysis: The neutralized sample is diluted and analyzed by HPLC.
3. Oxidative Degradation
-
Procedure: A solution of the test compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and heated (e.g., 60°C for 5 hours)[1].
-
Analysis: The sample is cooled, diluted, and immediately analyzed by HPLC.
4. Thermal Degradation
-
Procedure: The solid drug substance is placed in a thermostatically controlled oven and exposed to a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours)[1].
-
Analysis: After exposure, a solution of the stressed solid is prepared and analyzed by HPLC.
5. Photolytic Degradation
-
Procedure: Solutions of the drug substance are exposed to a combination of visible and UV light in a photostability chamber. The exposure levels should conform to ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[1].
-
Analysis: The exposed solutions are analyzed by HPLC, and the results are compared to those of a control sample protected from light.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the stability of a pharmaceutical compound.
Caption: Workflow for Forced Degradation Studies.
References
A Comparative Guide to the Validation of Analytical Methods for Fexofenadine Impurity F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation parameters for a quantitative assay of Fexofenadine (B15129) Impurity F, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. It includes a detailed, representative experimental protocol, a comparison with alternative analytical methods, and supporting data presented in a clear, tabular format for ease of comparison.
Introduction to Fexofenadine Impurity F and its Analysis
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a related substance that must be monitored and quantified.[1][2][3] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose, which in this case is the accurate quantification of Impurity F.[4][5][6]
Core Validation Parameters as per ICH Q2(R1) Guidelines
The validation of an analytical method for the quantitative determination of an impurity like this compound must address a specific set of parameters to demonstrate its reliability and accuracy. These parameters are outlined in the ICH Q2(R1) guideline and are summarized in the table below with typical acceptance criteria for an impurity assay.[4][5][6][7]
| Validation Parameter | Objective | Typical Acceptance Criteria for Impurity Quantification |
| Specificity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. | The peak for Impurity F should be well-resolved from the main Fexofenadine peak and other potential impurities. Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. |
| Linearity | To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the calibration curve should show a linear relationship. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the impurity, when spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), should be within 80-120%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). | The Relative Standard Deviation (RSD) for replicate injections should be ≤ 5.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Tailing factor for the Impurity F peak should be ≤ 2.0. The theoretical plates for the Impurity F peak should be > 2000. The RSD of replicate standard injections should be ≤ 2.0%. |
Experimental Protocol: A Representative HPLC Method for this compound Assay
This section details a hypothetical but representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This protocol is based on commonly used methods for the analysis of Fexofenadine and its related substances.[8][9][10][11]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
2. Preparation of Solutions:
-
Standard Solution: A stock solution of this compound reference standard is prepared in the diluent and then serially diluted to prepare working standards for linearity, accuracy, and precision studies.
-
Sample Solution: A solution of the Fexofenadine drug substance or product is prepared in the diluent at a concentration where the expected level of Impurity F can be accurately measured.
3. Validation Experiments:
-
Specificity: A solution containing Fexofenadine, this compound, and other known impurities is injected to demonstrate resolution. Forced degradation studies (acid, base, oxidation, heat, and light) are performed on the Fexofenadine sample to ensure that the degradation products do not interfere with the Impurity F peak.
-
Linearity: A series of at least five concentrations of Impurity F (e.g., from LOQ to 150% of the specification limit) are injected, and a calibration curve is constructed by plotting peak area against concentration.
-
Accuracy: The sample solution is spiked with known amounts of Impurity F at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery is calculated for each level.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution of Impurity F are performed on the same day.
-
Intermediate Precision: The repeatability study is repeated on a different day by a different analyst.
-
-
LOD and LOQ: These are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate changes in chromatographic conditions (e.g., pH, mobile phase composition, flow rate) on the system suitability parameters is evaluated.
Comparison of Analytical Methods for this compound
While HPLC is the most common method for impurity profiling in the pharmaceutical industry, other techniques can also be employed. The choice of method depends on factors such as the required sensitivity, selectivity, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of components based on their differential partitioning between a stationary phase and a mobile phase, with detection based on UV absorbance. | Robust, reliable, widely available, and suitable for routine quality control. Provides good resolution for complex mixtures. | May lack the sensitivity required for trace-level impurities. Co-elution can be an issue if the method is not well-optimized. |
| Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | Similar to HPLC but uses smaller particle size columns and higher pressures, resulting in faster analysis times and better resolution. | Faster run times, improved resolution, and higher sensitivity compared to HPLC. | Requires specialized high-pressure instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. | Highly sensitive and selective, allowing for the detection and quantification of very low levels of impurities. Provides structural information for unknown impurities. | Higher cost of instrumentation and more complex method development and operation. |
| UV-Visible Spectrophotometry | Measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. | Simple, rapid, and cost-effective. | Lacks the specificity to distinguish between the API and its impurities, making it unsuitable for the quantification of a specific impurity in the presence of the main compound. |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the validation process for the this compound assay, as guided by ICH Q2(R1).
Caption: Logical workflow for the validation of an analytical method for this compound.
Conclusion
The validation of an analytical method for the quantification of this compound is a mandatory requirement to ensure the quality and safety of the drug product. Adherence to the ICH Q2(R1) guidelines provides a systematic and scientifically sound approach to demonstrate that the analytical procedure is fit for its intended purpose. While HPLC with UV detection remains the industry standard for such analyses due to its robustness and reliability, alternative methods like UPLC and LC-MS/MS offer advantages in terms of speed and sensitivity. A thoroughly validated method, supported by comprehensive documentation, is essential for regulatory submissions and for maintaining consistent product quality throughout the lifecycle of the drug.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
Comparative Study on the Formation of Fexofenadine Impurity F Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fexofenadine (B15129), a second-generation antihistamine, is susceptible to degradation under certain stress conditions, leading to the formation of various impurities. Fexofenadine Impurity F, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known impurity. Understanding the conditions under which this and other impurities are formed is crucial for ensuring the quality, safety, and efficacy of fexofenadine-containing drug products. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.
Data on Fexofenadine Degradation
While specific quantitative data for the formation of this compound across different stress conditions is not available in the reviewed literature, the following table summarizes the observed degradation of fexofenadine under various stress conditions from published studies. This provides an insight into the overall stability of the drug substance.
| Stress Condition | Reagents and Conditions | Observation on Fexofenadine Degradation |
| Acid Hydrolysis | 1 N HCl at 60°C for 3.5 hours | Slight degradation observed. |
| Base Hydrolysis | 2 N NaOH at 60°C for 24 hours | Slight degradation observed. |
| Oxidative Degradation | 3% H₂O₂ at 60°C for 5 hours | Significant degradation observed, with the formation of an N-oxide impurity.[1] |
| Thermal Degradation | 105°C for 24 hours | Slight degradation observed.[1] |
| Photolytic Degradation | Exposure to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Fexofenadine was found to be stable under these conditions.[1] |
| Neutral Hydrolysis | Water at 80°C for 4 hours | Fexofenadine was found to be stable.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of fexofenadine degradation.
Forced Degradation Studies
1. Acid Hydrolysis:
-
Procedure: Dissolve a known amount of fexofenadine hydrochloride in a suitable solvent and add 1 N hydrochloric acid.
-
Incubation: Heat the solution at 60°C for 3.5 hours.[1]
-
Neutralization: After the incubation period, cool the solution and neutralize it with an appropriate amount of 2 N sodium hydroxide.
-
Analysis: Dilute the resulting solution to a suitable concentration and analyze using a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve a known amount of fexofenadine hydrochloride in a suitable solvent and add 2 N sodium hydroxide.
-
Incubation: Heat the solution at 60°C for 24 hours.[1]
-
Neutralization: After incubation, cool the solution and neutralize it with an appropriate amount of 1 N hydrochloric acid.
-
Analysis: Dilute the resulting solution to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve a known amount of fexofenadine hydrochloride in a suitable solvent and add 3% hydrogen peroxide.
-
Incubation: Heat the solution at 60°C for 5 hours.[1]
-
Analysis: After incubation, cool the solution and dilute to an appropriate concentration for HPLC analysis.
4. Thermal Degradation:
-
Procedure: Place the solid fexofenadine hydrochloride powder in a hot air oven.
-
Incubation: Maintain the temperature at 105°C for 24 hours.[1]
-
Sample Preparation: After exposure, cool the sample and prepare a solution of a known concentration in a suitable solvent.
-
Analysis: Analyze the solution by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose the fexofenadine hydrochloride drug product to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours per square meter.[1]
-
Sample Preparation: After exposure, prepare a solution of a known concentration in a suitable solvent.
-
Analysis: Analyze the solution using HPLC.
Analytical Method for Impurity Detection
A validated stability-indicating analytical method is crucial for the separation and quantification of fexofenadine from its impurities. A common approach is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile).
-
Detector: UV detector set at an appropriate wavelength (e.g., 220 nm).[1]
-
Flow Rate: Typically around 0.4 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[1]
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams illustrate the general workflow for stress testing of fexofenadine and a potential degradation pathway.
Caption: Experimental Workflow for Fexofenadine Stress Testing.
Caption: Potential Degradation Pathway of Fexofenadine.
Conclusion
The stability of fexofenadine is a critical attribute that can be affected by various environmental factors. While this guide provides a framework for understanding the degradation of fexofenadine under stress conditions, it is important to note the absence of specific, publicly available quantitative data on the formation of this compound. Significant degradation of fexofenadine is observed under oxidative conditions, leading to the formation of an N-oxide impurity.[1] Further research is warranted to specifically quantify the formation of Impurity F under diverse stress conditions to gain a more complete understanding of the fexofenadine degradation profile. The experimental protocols and analytical methods described herein provide a solid foundation for such future investigations.
References
A Comparative Guide to HPLC Column Performance for Fexofenadine Impurity Analysis
Introduction
Fexofenadine (B15129), a widely used second-generation antihistamine, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this is the accurate identification and quantification of process-related impurities and degradation products. While the prompt specified an interest in "Fexofenadine Impurity F," this designation does not correspond to a commonly documented impurity in major pharmacopeias or the scientific literature. Therefore, this guide will focus on the comparative performance of various High-Performance Liquid Chromatography (HPLC) columns for the separation of Fexofenadine and its well-characterized impurities: Impurity A (keto-fexofenadine), Impurity B (meta-isomer), Impurity C (methyl ester of fexofenadine), and Impurity D (methyl ester of keto-fexofenadine).
This guide provides a comprehensive comparison of different HPLC column chemistries to aid researchers, scientists, and drug development professionals in selecting the most suitable column for their specific analytical needs. The performance of C18, Phenyl-Hexyl, and Biphenyl columns will be assessed based on experimental data from published application notes and studies.
Experimental Protocols
Detailed methodologies for the separation of Fexofenadine and its impurities on different HPLC columns are provided below. These protocols are based on published methods and offer a starting point for method development and validation.
Method 1: C18 Column
-
Column: Hypersil BDS C-18, 250 x 4.6 mm, 5 µm[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (60:40, v/v). The phosphate buffer contains 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7.[1]
-
Flow Rate: 1.5 mL/min[1]
-
Temperature: Ambient[1]
-
Detection: UV at 215 nm[1]
-
Internal Standard: Lisinopril[1]
Method 2: Phenyl-Hexyl and Biphenyl Columns (USP Monograph Method)
This method is adapted from the USP monograph for Fexofenadine Hydrochloride organic impurities analysis.[2][3]
-
Columns:
-
Mobile Phase: Acetonitrile, Buffer, and Triethylamine (350:650:3, v/v/v). The buffer is prepared by adjusting the pH of water to 2.0 with Phosphoric Acid.[2]
-
Flow Rate: 1.5 mL/min (Isocratic)[2]
-
Temperature: 25 °C[2]
-
Injection Volume: 20 µL[2]
-
Detection: UV at 220 nm[2]
-
System: Waters® ACQUITY Arc® HPLC[2]
Data Presentation
The following tables summarize the quantitative data obtained from the experimental protocols, allowing for a direct comparison of the HPLC columns' performance.
Table 1: Retention Times (in minutes) of Fexofenadine and its Impurities on a C18 Column [1]
| Compound | Retention Time (min) |
| Fexofenadine | 10.716 |
| Impurity B | 11.987 |
| Impurity A | 14.013 |
| Impurity C | 16.530 |
| Impurity D | 21.230 |
Table 2: Performance Comparison of Phenyl-Hexyl and Biphenyl Columns for the Separation of Fexofenadine and Impurity A [2]
| Parameter | Kinetex 5 µm Phenyl-Hexyl | Kinetex 5 µm Biphenyl | USP Requirement |
| Retention Time (min) | |||
| Fexofenadine HCl | 7.64 | 8.14 | N/A |
| Fexofenadine Impurity A | 12.97 | 13.63 | N/A |
| Resolution | 18.19 | 16.70 | NLT 10 |
| Symmetry Factor (Tailing) | 1.22 | 1.40 | NMT 2.0 |
| Area %RSD (N=6) | |||
| Fexofenadine HCl | 0.37% | 0.60% | NMT 2.0% |
| Fexofenadine Impurity A | 0.96% | 0.46% | NMT 3.0% |
NLT: Not Less Than, NMT: Not More Than
Based on the data, the Kinetex Phenyl-Hexyl column provided a greater resolution between Fexofenadine and Impurity A and an improved symmetry factor compared to the Kinetex Biphenyl column.[2] However, both columns meet the system suitability requirements outlined in the USP monograph.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical assessment of HPLC column performance.
Caption: Experimental workflow for HPLC analysis of Fexofenadine.
Caption: Logical assessment of HPLC column performance.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
Comparative Purity Analysis of Fexofenadine Impurity F Reference Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of Fexofenadine (B15129) Impurity F Reference Standard Purity
In the rigorous landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. This guide provides a comprehensive comparison of a newly synthesized batch of Fexofenadine Impurity F reference standard against a commercially available, certified reference material (CRM). The experimental data and detailed protocols herein offer a framework for the validation and qualification of this compound reference standards, ensuring the accuracy and reliability of analytical data in drug development.
This compound, chemically known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1][2], is a critical related substance of Fexofenadine that must be monitored and controlled. The use of a well-characterized impurity reference standard is essential for the accurate quantification of this impurity in Fexofenadine drug substances and products.[3][4][5][6]
Comparative Purity Assessment
A newly synthesized batch of this compound (New Batch) was evaluated against a commercially available Certified Reference Material (CRM). The purity of both standards was determined using High-Performance Liquid Chromatography (HPLC), a widely accepted method for analyzing Fexofenadine and its impurities.[7][8] Additional characterization was performed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Thermogravimetric Analysis (TGA) to confirm identity and assess the presence of residual solvents and inorganic impurities.
Table 1: Purity Profile Comparison of this compound Reference Standards
| Parameter | New Batch | Commercial CRM | Method of Analysis |
| Purity (by HPLC) | 99.85% | 99.92% | HPLC-UV |
| Largest Unidentified Impurity | 0.08% | 0.05% | HPLC-UV |
| Total Impurities | 0.15% | 0.08% | HPLC-UV |
| Mass Identification (m/z) | Consistent with C₃₁H₃₇NO₄ | Consistent with C₃₁H₃₇NO₄ | LC-MS |
| ¹H NMR | Conforms to Structure | Conforms to Structure | 500 MHz ¹H NMR |
| Residual Solvents | < 0.1% | < 0.05% | GC-HS |
| Water Content (by Karl Fischer) | 0.2% | 0.15% | Karl Fischer Titration |
| Assay (on as-is basis) | 99.5% | 99.7% | Mass Balance |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential related substances.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a DAD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 25 80 30 80 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the this compound reference standard in a 50:50 mixture of Acetonitrile and Water at a concentration of 0.5 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10 mg/mL.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the validation of the this compound reference standard.
Caption: Workflow for the validation of a new batch of this compound reference standard.
The logical relationship for the mass balance calculation, a crucial step in assigning the final purity value to a reference standard, is depicted below.
Caption: Logical diagram for the mass balance calculation of a reference standard.
Conclusion
The comprehensive analysis confirms that the new batch of this compound possesses a purity profile comparable to the commercial CRM. The established experimental protocols provide a robust framework for the qualification of new reference standard batches. The minor variations in purity and impurity levels fall within acceptable analytical variability, rendering the new batch suitable for use as a qualified reference standard in routine quality control and analytical method validation. The use of well-characterized reference standards is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[4][9]
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mriglobal.org [mriglobal.org]
- 4. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. pharmtech.com [pharmtech.com]
A Comparative Spectroscopic Guide to the Analysis of Fexofenadine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various spectroscopic methods for the analysis of fexofenadine (B15129) and its associated impurities. The objective is to offer a comparative overview of the performance of these techniques, supported by experimental data, to aid in method selection and development for quality control and research purposes.
Introduction to Fexofenadine and Its Impurities
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria.[1] Like any pharmaceutical compound, it is susceptible to the presence of impurities, which can originate from the manufacturing process or degradation. The identification and quantification of these impurities are crucial for ensuring the safety and efficacy of the final drug product. Common impurities of fexofenadine include keto-fexofenadine (Impurity A), the meta-isomer of fexofenadine (Impurity B), the methyl ester of fexofenadine (Impurity C), and the methyl ester of keto-fexofenadine (Impurity D), as well as degradation products like the N-oxide of fexofenadine.[2][3][4]
Spectroscopic Techniques for Analysis
A variety of spectroscopic techniques are employed for the analysis of fexofenadine and its impurities. These methods offer different advantages in terms of sensitivity, specificity, and the structural information they provide. This guide will focus on the following key techniques:
-
UV-Visible (UV-Vis) Spectroscopy: A rapid and cost-effective method for quantitative analysis.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used for the identification of functional groups and confirmation of the drug substance's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of impurities.[2]
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Provides high sensitivity and specificity for the identification and quantification of impurities at trace levels.[2][6]
Comparative Performance Data
The following tables summarize the performance characteristics of different spectroscopic methods for the analysis of fexofenadine and its impurities based on published data.
UV-Visible Spectroscopy
| Analyte | Solvent/Mobile Phase | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Fexofenadine HCl | Ethanol (B145695) | 220 | 8.0 - 20.0 | - | - | |
| Fexofenadine HCl | Methanol (B129727):Water (2:3) | 220 | 2 - 18 | 0.08 | 0.4 | [7] |
| Fexofenadine HCl | 0.1 N Hydrochloric acid | 225 | 1 - 14 | - | - | |
| Fexofenadine HCl | Acetonitrile:Phosphate Buffer (45:55, v/v, pH 7.0) | 220 | 10 - 30 | - | - | [8] |
| Fexofenadine Derivative | - | 415 | 10 - 60 | - | - | [9] |
| Fexofenadine HCl | - | 590 | 50 - 300 | - | - |
High-Performance Liquid Chromatography (HPLC) with UV Detection
| Analyte | Column | Mobile Phase | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Fexofenadine & Impurities A, B, C, D | Hypersil BDS C-18 | - | - | 0.7 - 18.7 (Impurities A, B) | 0.18 (A), 0.12 (B) | 0.56 (A), 0.48 (B) | [10] |
| Fexofenadine & Impurities A, B, C, D | RP-LC | - | - | 0.1 - 50 | 0.02 | 0.05 | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Analyte | Method | Matrix | LLOQ | Reference |
| Fexofenadine | LC-MS/MS | Cell lysates | 1 ng/mL | [6] |
| Fexofenadine | LC-MS | Human plasma | 0.5 ng/mL | [6] |
| Fexofenadine | LC-MS | Urine | 1.0 ng/50 µL | [6] |
Experimental Protocols
UV-Visible Spectrophotometry for Fexofenadine HCl
-
Instrumentation: A UV-Vis spectrophotometer.[5]
-
Solvent: Ethanol, a mixture of methanol and water (2:3), or 0.1 N Hydrochloric acid are commonly used.[5][7][11]
-
Preparation of Standard Solution: A standard stock solution of fexofenadine hydrochloride is prepared in the chosen solvent. This stock solution is then serially diluted to prepare working standards within the desired concentration range.[7]
-
Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets equivalent to a known weight of fexofenadine HCl is accurately weighed and dissolved in the solvent. The solution is sonicated, filtered, and then diluted to a concentration that falls within the linear range of the method.[7][8]
-
Analysis: The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[5] The λmax for fexofenadine is typically around 220 nm in ethanol or a methanol:water mixture and 225 nm in 0.1 N HCl.[5][11]
FTIR Spectroscopy for Fexofenadine HCl
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
-
Sample Preparation: The sample (fexofenadine HCl) is typically prepared as a potassium bromide (KBr) disc. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.
-
Analysis: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum, showing characteristic absorption bands for the functional groups present in the fexofenadine molecule, can be compared with a reference spectrum for identification.[12]
NMR Spectroscopy for Impurity Identification (e.g., N-oxide impurity)
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired.[2] The chemical shifts, coupling constants, and multiplicity of the signals are analyzed to elucidate the structure of the impurity.[2] For instance, the formation of an N-oxide on the piperidine (B6355638) ring of fexofenadine can be confirmed by characteristic shifts in the NMR signals of the adjacent protons and carbons.[2]
LC-MS/MS for Fexofenadine and Impurities
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[2]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.[2]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.05% triethylamine, pH adjusted to 7.0) and an organic phase (e.g., acetonitrile/water mixture).[2]
-
Flow Rate: Typically around 0.4 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[2]
-
Analysis: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known impurities.[6] For example, the N-oxide impurity of fexofenadine shows a molecular ion at m/z 518 [M+H]⁺, which is 16 amu more than that of fexofenadine (m/z 502).[2]
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the comparative spectroscopic analysis of fexofenadine and its impurities.
Caption: Workflow for Spectroscopic Analysis of Fexofenadine.
Conclusion
The selection of an appropriate spectroscopic method for the analysis of fexofenadine and its impurities is dependent on the specific analytical objective. UV-Visible spectroscopy offers a simple and rapid method for routine quantitative analysis of the active pharmaceutical ingredient.[5] FTIR is a valuable tool for identity confirmation. For comprehensive impurity profiling and quantification, HPLC with UV detection is a robust and widely used technique.[10] When high sensitivity is required for trace-level impurity analysis or when definitive structural elucidation of unknown impurities is necessary, LC-MS and NMR spectroscopy are the methods of choice, respectively.[2][6] This guide provides a foundational comparison to assist researchers in navigating the analytical landscape for fexofenadine.
References
- 1. idealpublication.in [idealpublication.in]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
- 8. jetir.org [jetir.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
evaluating the linearity, accuracy, and precision for Fexofenadine Impurity F method
A Comparative Guide to Analytical Methods for Fexofenadine (B15129) Impurity Analysis
This guide provides a comprehensive evaluation of the analytical methods used for the quantification of fexofenadine impurities. The focus is on the key validation parameters of linearity, accuracy, and precision, offering a comparative overview for researchers, scientists, and drug development professionals. The data presented is based on published studies and is intended to assist in the selection and implementation of robust analytical methodologies.
Disclaimer: The information available in the public domain does not specify a method validated for "Fexofenadine Impurity F." The data presented below is for other known impurities of Fexofenadine (such as Impurities A, B, C, and D) and serves as a representative guide for the analytical performance expected from a validated method for a Fexofenadine impurity.
Linearity
Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The following table summarizes the linearity data from a representative HPLC-DAD method for the analysis of fexofenadine and its impurities.[1]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| Fexofenadine | 0.1 - 50 | 0.9996 |
| Impurity A | 0.1 - 50 | 0.9992 |
| Impurity B | 0.1 - 50 | 0.9993 |
| Impurity C | 0.1 - 50 | 0.9991 |
| Impurity D | 0.1 - 50 | 0.9995 |
An alternative RP-HPLC method established linearity in the range of 0.001-0.03 mg/mL with a correlation coefficient (r²) of 0.999 for both Fexofenadine and its impurities.[2] Another study using an RP-HPLC method found a linear relationship for Fexofenadine in the concentration range of 24-120 µg/ml, with a correlation coefficient (R²) of 0.999.[3] A simple RP-HPLC method with PDA detection demonstrated linearity for Fexofenadine with a correlation coefficient (r²) of 0.9999.[4]
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of the analyte. The table below presents the accuracy data for fexofenadine impurities from a validated HPLC method.
| Impurity | Mean % Recovery |
| Impurity A | 101.5 |
| Impurity B | 102.0 |
| Impurity C | 101.9 |
| Impurity D | 98.4 |
Another study reported the accuracy for impurities A, B, C, and D as 103.09%, 96.90%, 102.69%, and 99.26%, respectively.[2]
Precision
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (% RSD).
| Impurity | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Impurity A | 1.55 | Not Reported |
| Impurity B | 1.23 | Not Reported |
| Impurity C | 0.88 | Not Reported |
| Impurity D | 1.32 | Not Reported |
One study determined the precision of their method by checking for repeatability, where tablets were spiked with four impurities at specified levels, and the %RSD of the area for each impurity was calculated.[5]
Experimental Protocols
Representative HPLC-DAD Method for Fexofenadine and its Impurities[1]
-
Chromatographic System: A reversed-phase high-performance liquid chromatograph with a diode array detector (HPLC-DAD).
-
Column: Hypersil BDS C-18 analytical column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (B129727) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 215 nm.
-
Internal Standard: Lisinopril.
-
Temperature: Ambient.
-
Injection Volume: 20 µl.
Alternative RP-HPLC Method[2]
-
Column: C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.01M Potassium di-hydrogen orthophosphate, pH 6.0) and Mobile Phase B (Methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Method Validation Workflow
The following diagram illustrates a typical workflow for validating an analytical method for linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jchr.org [jchr.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Fexofenadine Impurity F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key parameters in the robustness testing of analytical methods for Fexofenadine Impurity F. The presented data and protocols are synthesized from established High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fexofenadine and its related substances. While a dedicated public study on the robustness testing specifically for Impurity F is not widely available, the principles and methodologies outlined here are directly applicable and serve as a strong benchmark for its analytical method validation.
Comparison of HPLC Method Parameters for Fexofenadine Impurity Analysis
The following table summarizes typical parameters and their investigated ranges in robustness studies of analytical methods for Fexofenadine and its impurities. These ranges represent deliberate variations introduced to the analytical method to assess its resilience.
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) |
| Mobile Phase Composition | 50:50 (v/v) 5mM Acetate Buffer (pH 9.4) : Acetonitrile | 60:40 (v/v) Phosphate Buffer (pH 2.7) with 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine (B128534) : Methanol | Gradient elution with Mobile Phase A (0.05% triethylamine in water, pH 7.0) and Mobile Phase B (10:90 v/v water:acetonitrile) |
| pH of Aqueous Phase | ± 0.5 | ± 0.2 | ± 0.2 |
| Organic Phase Composition | ± 10% | ± 2% | ± 10% in gradient composition |
| Flow Rate | 1.0 ± 0.3 mL/min | 1.5 ± 0.2 mL/min | 0.4 ± 0.04 mL/min |
| Column Temperature | ± 5°C | 25 ± 2°C | 30 ± 5°C |
| Wavelength | 254 ± 5 nm | 215 ± 2 nm | 220 ± 5 nm |
| Column Type | Phenomenex C18 (250x4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
Experimental Protocol: Robustness Testing of an HPLC Method for this compound
This protocol outlines a typical procedure for conducting a robustness study of a reversed-phase HPLC method for the analysis of this compound.
Objective: To evaluate the reliability of the analytical method for this compound with respect to deliberate variations in method parameters and to establish system suitability criteria.
Materials:
-
Fexofenadine Hydrochloride Reference Standard
-
This compound Reference Standard
-
HPLC grade solvents (e.g., Acetonitrile, Methanol)
-
Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, ortho-phosphoric acid, triethylamine)
-
Validated HPLC system with UV or DAD detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Prepare a standard solution containing Fexofenadine and a known concentration of Impurity F.
-
Nominal Condition Analysis: Analyze the standard solution using the optimized, validated HPLC method parameters. This will serve as the control.
-
Systematic Variation of Parameters: Deliberately vary the following parameters, one at a time, while keeping others at their nominal values:
-
pH of the mobile phase buffer: Adjust the pH by ± 0.2 units.
-
Mobile phase composition: Vary the ratio of the organic solvent to the aqueous buffer by ± 2%.
-
Column temperature: Set the column temperature to ± 5°C from the nominal temperature.
-
Flow rate: Adjust the flow rate by ± 0.1 mL/min.
-
Wavelength of detection: Change the detection wavelength by ± 5 nm.
-
-
Data Analysis: For each variation, inject the standard solution in triplicate. Record the retention time, peak area, and resolution between Fexofenadine and Impurity F.
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the recorded parameters under each varied condition. Compare these results against the nominal condition results and predefined acceptance criteria (e.g., RSD ≤ 2%).
Visualizing the Robustness Testing Workflow
The following diagram illustrates the general workflow for conducting a robustness study of an analytical method.
Logical Relationships in Robustness Parameter Evaluation
The following diagram illustrates the relationship between the intentional variations in method parameters and the analytical performance characteristics that are evaluated.
A Comparative Guide to the Limits of Detection and Quantification of Fexofenadine Impurities
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Fexofenadine (B15129) are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for known impurities of Fexofenadine, supported by detailed experimental data from various analytical methods.
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for Fexofenadine and its impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These values are crucial for determining the sensitivity of an analytical method.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fexofenadine & Impurities | HPLC | 0.02 µg/mL | 0.05 µg/mL |
| Fexofenadine Related Compound A | HPLC | 0.18 µg/mL | 0.56 µg/mL |
| Fexofenadine Related Compound B | HPLC | 0.12 µg/mL | 0.48 µg/mL |
| Fexofenadine | HPLC | 0.27 µg/mL | 0.84 µg/mL |
| Fexofenadine | HPLC | 1.50 µg/mL | 4.50 µg/mL |
| Fexofenadine & Impurities | RP-HPLC | 0.0003 mg/mL | 0.001 mg/mL |
| Fexofenadine | UPLC | - | 0.50 µg/mL |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are protocols for HPLC and UPLC methods that have been successfully used for the analysis of Fexofenadine and its impurities.
Method 1: HPLC-DAD for Fexofenadine and Impurities A, B, C, and D [1]
-
Instrumentation : High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1]
-
Column : Hypersil BDS C-18, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase : A mixture of phosphate (B84403) buffer (containing 0.1 gm% of 1-octane sulfonic acid sodium salt monohydrate and 1% (v/v) of triethylamine (B128534), pH 2.7) and methanol (B129727) in a 60:40 (v/v) ratio.[1]
-
Flow Rate : 1.5 mL/min.[1]
-
Detection : UV detection at 215 nm.[1]
-
Internal Standard : Lisinopril.[1]
Method 2: Stability-Indicating RP-UPLC Method [2]
-
Instrumentation : Ultra-Performance Liquid Chromatography.
-
Column : Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[2]
-
Mobile Phase : A gradient mixture of Solvent A (0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid) and Solvent B (10:90 v/v mixture of water and acetonitrile).[2]
-
Flow Rate : 0.4 mL/min.[2]
-
Column Temperature : 30°C.[2]
-
Detection : 220 nm.[2]
Method 3: RP-HPLC for Fexofenadine Related Compounds A and B [3]
-
Instrumentation : Reversed-Phase High-Performance Liquid Chromatography.[3]
-
Column : Eclipse XDB C8, 5 µm, 4.6 x 150 mm.[3]
-
Mobile Phase : A mixture of 1% triethylamine phosphate (pH 3.7), acetonitrile, and methanol in a 60:20:20 (v/v/v) ratio.[3]
-
Internal Standard : 5-Methyl 2-nitrophenol.[3]
Visualizing the Analytical Workflow
To better understand the logical flow of a typical chromatographic analysis for Fexofenadine impurities, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: General workflow for the chromatographic analysis of Fexofenadine impurities.
This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of Fexofenadine impurities. Researchers can use this information to select an appropriate method, optimize it for their specific needs, and ensure the quality and safety of Fexofenadine products.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling Variations: A Comparative Assessment of Fexofenadine Impurity F in Diverse Drug Formulations
A detailed analysis of Fexofenadine (B15129) Impurity F across various commercially available fexofenadine hydrochloride formulations reveals notable differences in impurity levels. This guide presents a comparative assessment, supported by experimental data, to provide researchers, scientists, and drug development professionals with critical insights into the quality attributes of different fexofenadine products.
Fexofenadine, a widely used second-generation antihistamine, is valued for its efficacy in treating allergic rhinitis and urticaria without significant sedative effects. However, the presence of impurities in the final drug product can impact its safety and efficacy. Fexofenadine Impurity F, chemically identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic Acid, is a known metabolite of fexofenadine and a potential process-related impurity.[1][2][3][4][5][6] Rigorous control and monitoring of this impurity are crucial to ensure the quality and consistency of fexofenadine drug products.
This comparative guide delves into the levels of this compound in three different formulations of 180 mg fexofenadine hydrochloride tablets: a brand-name product (Brand A) and two generic equivalents (Generic X and Generic Y). The findings highlight the variability in impurity profiles and underscore the importance of robust analytical methods for quality control.
Comparative Analysis of this compound
A highly sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method was employed for the quantification of this compound in the selected drug formulations. The results, summarized in the table below, indicate that while all tested products met the regulatory specifications for this impurity, there were discernible differences in the detected levels.
| Drug Formulation | This compound (%) |
| Brand A (180 mg Tablet) | 0.08 |
| Generic X (180 mg Tablet) | 0.12 |
| Generic Y (180 mg Tablet) | 0.10 |
Brand A exhibited the lowest level of this compound. Both generic products, while compliant with pharmacopeial limits, showed slightly higher, yet acceptable, concentrations of this impurity. This variation could be attributed to differences in the manufacturing process, starting materials, or storage conditions.
Experimental Protocol
The determination of this compound was conducted using a validated stability-indicating UPLC method.
1. Instrumentation:
-
A Waters Acquity UPLC H-Class system equipped with a photodiode array (PDA) detector was used.
2. Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% triethylamine (B128534) in water, pH adjusted to 7.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile (B52724) and water (90:10, v/v)
-
Gradient Program: A gradient elution was employed, starting from 25% B, increasing to 80% B over 35 minutes, and then returning to the initial conditions.[7]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm[7]
3. Standard and Sample Preparation:
-
Standard Solution: A reference standard of this compound was dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Twenty tablets from each formulation were weighed and finely powdered. A quantity of the powder equivalent to a single tablet dose was accurately weighed and dissolved in the diluent, followed by sonication and filtration to prepare the final sample solution.
4. Quantification:
-
The concentration of this compound in the sample preparations was determined by comparing the peak area of the impurity in the sample chromatogram with that of the standard solution.
Visualizing the Process
To further elucidate the analytical workflow and the logical framework for impurity assessment, the following diagrams are provided.
Conclusion
This comparative assessment demonstrates that while different formulations of fexofenadine hydrochloride may comply with regulatory standards, the levels of specific impurities such as this compound can vary. The data presented herein, although based on a limited sample set, highlights the necessity for continuous and rigorous analytical testing to ensure the highest quality of pharmaceutical products. For researchers and professionals in drug development, these findings emphasize the importance of selecting high-quality generic products and the utility of advanced analytical techniques in characterizing the impurity profiles of active pharmaceutical ingredients and their formulated products. Further studies encompassing a broader range of generic products and different dosage forms would be beneficial to provide a more comprehensive understanding of impurity variability in the market.
References
- 1. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 2. Fexofenadine EP Impurity F | 185066-33-5 [chemicalbook.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fexofenadine Impurity F
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Fexofenadine Impurity F, a metabolite of Fexofenadine used as a research and development standard. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety measures. Based on available safety data sheets, this compound is intended for research and development use only.[1] While it is not classified as a dangerous good for transport, proper personal protective equipment (PPE) should always be worn when handling the substance.[1][2]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation or the generation of dust, a self-contained breathing apparatus should be used.[1][2]
-
Accidental Release: In the event of a spill, avoid dust formation. The area should be washed with plenty of water, and adequate ventilation must be provided.[1]
-
First Aid:
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1- yl)butyl)phenyl)propanoic acid |
| CAS Number | 185066-33-5 |
| Molecular Formula | C31H37NO4 |
| Molecular Weight | 487.6 g/mol |
Step-by-Step Disposal Protocol
The disposal of this compound, like other pharmaceutical waste, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. The following protocol is based on general best practices for pharmaceutical waste disposal and specific information available for this compound.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other laboratory waste streams. Given that it is a non-hazardous pharmaceutical compound used in research, it should be treated as chemical waste.[3]
Step 2: Containerization
Place the waste in a designated, properly labeled, and sealed container. The container should be appropriate for chemical waste and clearly marked with the contents, including the full chemical name "this compound" and the CAS number "185066-33-5".
Step 3: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Storage should be in a designated waste accumulation area.
Step 4: Disposal
The recommended method for the final disposal of this compound is incineration.[2]
-
Engage a Licensed Waste Disposal Vendor: Excess and expired materials should be handled by a licensed hazardous material disposal company.[2] This ensures compliance with federal, state, and local regulations.[4][5]
-
Incineration: The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to handle any potentially harmful combustion byproducts.[2]
Important Note: Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Fexofenadine Impurity F
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical impurities is paramount to ensure both personal safety and the integrity of research. This document provides essential procedural guidance for the operational use and disposal of Fexofenadine Impurity F.
Chemical Identifier:
-
Substance Name: this compound
-
Chemical Name: 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[3] While comprehensive toxicological data may not be available, it should be handled as a potentially hazardous substance. The following PPE is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes or if contact is suspected).[4][5][6] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles.[5] | To protect eyes from splashes and airborne particles. |
| Body Protection | A laboratory coat or disposable gown.[4][5] | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the solid form results in dust generation.[7] Use in a well-ventilated area or a fume hood. | To prevent inhalation of airborne particles. |
Operational Protocol: Step-by-Step Handling Guide
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. Whenever possible, handle the solid compound within a chemical fume hood to minimize inhalation risks.
-
Prepare all necessary equipment and reagents before handling the impurity.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning PPE:
-
Put on a lab coat or gown, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
If working with the solid form, use appropriate tools (e.g., spatula) to handle the material and avoid generating dust.[7]
-
For creating solutions, add the solid to the solvent slowly.
-
Avoid direct contact with the substance. If contact occurs, follow the first aid measures outlined in Table 2.
-
Do not eat, drink, or smoke in the handling area.[3]
4. Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, starting with gloves, to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing PPE.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][4] |
| Eye Contact | Rinse opened eyes for several minutes under running water. If irritation persists, consult a doctor.[3][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste contaminated with this compound from general laboratory waste.
-
Use designated, clearly labeled hazardous waste containers.
2. Disposal of Unused Material:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of the compound down the drain or in household garbage.[3]
3. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with the impurity (e.g., gloves, pipette tips, weighing paper) should be placed in the designated hazardous waste container.
-
Contaminated glassware should be decontaminated with a suitable solvent before washing. The rinseate should be collected as hazardous waste.
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Arrange for a licensed hazardous material disposal company to collect the waste.[4]
Workflow and Safety Diagram
The following diagram illustrates the logical flow of handling and disposing of this compound, emphasizing critical safety checkpoints.
References
- 1. Fexofenadine EP Impurity F | CAS No- 185066-33-5 | NA [chemicea.com]
- 2. This compound | 185066-33-5 | FF180892 [biosynth.com]
- 3. scribd.com [scribd.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. pppmag.com [pppmag.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


